2-(2,2,2-Trifluoroethoxy)phenol
Description
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Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWGLBLCECKXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517688 | |
| Record name | 2-(2,2,2-Trifluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160968-99-0 | |
| Record name | 2-(2,2,2-Trifluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for 2-(2,2,2-Trifluoroethoxy)phenol, a key intermediate in the preparation of various organic compounds, including phenyl acetate compounds with sedative and hypnotic effects.[1][2] The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Core Synthesis Methodologies
The synthesis of this compound can be achieved through several distinct routes. The most prominently documented method is a multi-step pathway starting from o-nitrochlorobenzene, which involves etherification, reduction, and a diazotization-hydrolysis sequence.[3][4][5] Alternative methods include the direct alkali-catalyzed reaction of phenol and a demethylation route from a methoxy-protected precursor.[1][2]
Multi-Step Synthesis from o-Nitrochlorobenzene
This is a robust and well-documented industrial method that proceeds through three main stages, starting with readily available and inexpensive materials.[3][4]
Overall Reaction Scheme:
References
- 1. Buy this compound | 160968-99-0 [smolecule.com]
- 2. This compound | 160968-99-0 [chemicalbook.com]
- 3. CN1962603A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. CN100534973C - Method for preparing this compound - Google Patents [patents.google.com]
- 5. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide on 2-(2,2,2-Trifluoroethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 2-(2,2,2-Trifluoroethoxy)phenol, a versatile intermediate with applications in medicinal chemistry and organic synthesis. The document details its physicochemical characteristics, spectroscopic profile, synthesis methodologies, and safety information.
Core Properties
This compound is a substituted phenol derivative characterized by the presence of a trifluoroethoxy group at the ortho position of the phenolic ring.[1] This substitution significantly influences its chemical and physical properties.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 160968-99-0 | [1] |
| Molecular Formula | C₈H₇F₃O₂ | [1] |
| Molecular Weight | 192.14 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Appearance | Off-White to Pale Grey Solid | [3] |
| Melting Point | 49-50 °C | [2][3] |
| Boiling Point | 202 °C | [2][3] |
| Density | 1.327 g/cm³ | [2][3] |
| Flash Point | 102 °C | [2] |
| pKa | 9.22 ± 0.30 (Predicted) | [2][3] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [2][3] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
1.2.1. NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide characteristic signals for the aromatic and trifluoroethoxy moieties.
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment | Reference |
| ¹H NMR | 9.72 | br. s. | -OH | [2] |
| 6.81-7.11 | m | Ar-H | [2] | |
| 4.36 | q (J = 8.4 Hz) | -OCH₂CF₃ | [2] | |
| ¹³C NMR | 136.4 | - | C-O (Aromatic) | [2] |
| 127.3, 126.4, 123.7, 122.4, 121.5, 119.2 | - | Ar-C | [2] | |
| 68.1 | - | -OCH₂CF₃ | [2] | |
| 56.2 | - | -OCH₂CF₃ | [2] |
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl, aromatic, and ether functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3550-3200 (broad) | O-H stretch | Phenolic -OH |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~1260-1050 | C-O stretch | Aryl ether |
1.2.3. Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Phenols typically exhibit a strong molecular ion peak. Common fragmentation patterns for phenols include the loss of a CO molecule (M-28) and a formyl radical (HCO·, M-29).[4]
Synthesis and Purification
This compound can be synthesized through several routes, with the diazotization of 2-(2,2,2-trifluoroethoxy)aniline being a prominent method.
Experimental Protocol: Synthesis via Diazotization
This multi-step synthesis starts from o-nitrochlorobenzene.
Step 1: Synthesis of 2-(2,2,2-trifluoroethoxy)nitrobenzene
-
To a reaction flask, add o-nitrochlorobenzene (100g), 50% sodium hydroxide (260g), and a phase transfer catalyst such as tetrabutylammonium bromide (8g).
-
Stir the mixture and heat to 60°C.
-
Add 2,2,2-trifluoroethanol (68g) dropwise.
-
Maintain the reaction at 70°C with stirring for 6 hours.[3]
-
After cooling, the solid product is collected by suction filtration, washed with water, and dried.
Step 2: Synthesis of 2-(2,2,2-trifluoroethoxy)aniline
-
In a hydrogenation kettle, combine 2-(2,2,2-trifluoroethoxy)nitrobenzene (120g), absolute ethanol (1.5L), and 10% palladium on carbon (10g).
-
Perform hydrogenation at normal pressure and room temperature with stirring for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the aniline derivative.
Step 3: Synthesis of this compound
-
In a reaction flask, add 20% (w/w) sulfuric acid (210g) and cool in an ice-water bath.
-
Add 2-(2,2,2-trifluoroethoxy)aniline (80g) with stirring and react for 30 minutes.
-
Add a solution of sodium nitrite (30g) in water (50g) dropwise, maintaining the temperature between 0-5°C. Continue the reaction for 2 hours.
-
In a separate flask, prepare a mixture of 20% (w/w) sulfuric acid (200g), sodium sulfate (100g), and toluene (500ml). Heat this mixture to 70°C.
-
Add the previously prepared diazonium salt solution dropwise to the heated mixture and continue the reaction for 2 hours.[1]
-
Cool the reaction mixture and proceed with purification.
Experimental Protocol: Purification
-
After the reaction, cool the mixture and separate the organic and aqueous layers.
-
Extract the aqueous phase with toluene (2 x 200ml).
-
Combine the toluene layers, wash with water, and concentrate to one-third of the original volume.
-
Extract the concentrated toluene solution with 30% (w/w) sodium hydroxide (3 x 200g).
-
Combine the aqueous layers and acidify with 2N hydrochloric acid.
-
Extract the acidified aqueous layer with toluene (2 x 200ml).
-
Combine the toluene layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from n-hexane to obtain pure this compound.[5]
Caption: Workflow for the synthesis and purification of this compound.
Biological Activity and Applications
This compound serves as a key intermediate in the synthesis of various organic compounds, particularly in the field of medicinal chemistry.[1] It is notably used as a reactant for the preparation of phenyl acetate compounds that exhibit sedative and hypnotic effects.[1][2]
Potential Mechanism of Action of Downstream Products
While the specific biological targets of this compound are not well-documented, many sedative-hypnotic drugs derived from phenolic structures exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor. These compounds often act as positive allosteric modulators, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Caption: Plausible mechanism of action for sedative-hypnotics derived from phenolic precursors.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
Hazard Identification
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Recommended Handling Procedures
-
Use only in a well-ventilated area.
-
Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, mist, or spray.
-
Wash hands thoroughly after handling.
-
Store in a dry, cool, and well-ventilated place in a tightly closed container.
In case of exposure, follow standard first-aid procedures and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. CN100534973C - Method for preparing this compound - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
chemical structure of 2-(2,2,2-Trifluoroethoxy)phenol
A Technical Guide to 2-(2,2,2-Trifluoroethoxy)phenol
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 160968-99-0), a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. It details the compound's chemical structure, physicochemical properties, spectroscopic data, and established synthesis protocols. Furthermore, this guide outlines its primary applications, particularly as a key intermediate in the development of therapeutic agents, and summarizes essential safety and handling information.
Chemical Identity and Structure
This compound is an organic compound featuring a phenol ring substituted at the ortho position with a trifluoroethoxy group.[1] This substitution, particularly the presence of the three fluorine atoms, imparts unique chemical properties that are leveraged in various synthetic applications.[1]
| Identifier | Value |
| CAS Number | 160968-99-0[1][2][3][4][5][6] |
| IUPAC Name | This compound[1][2][5] |
| Molecular Formula | C₈H₇F₃O₂[1][2][4] |
| SMILES | Oc1ccccc1OCC(F)(F)F[2] |
| InChI | InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,12H,5H2[1][2][5] |
| InChI Key | VDWGLBLCECKXRU-UHFFFAOYSA-N[1][5] |
Physicochemical Properties
The compound is typically a solid at room temperature.[6] Its key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Weight | 192.14 g/mol [2][4][7] |
| Appearance | Off-White to Pale Grey Solid[8] |
| Melting Point | 49 - 50 °C[5][6][8] |
| Boiling Point | 202 °C[8] |
| Density | 1.327 g/cm³[8] |
| Flash Point | 102 °C[8] |
| pKa (Predicted) | 9.22 ± 0.30[8] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol[8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported.[9]
| Spectroscopy | Data |
| ¹H-NMR (300 MHz, CDCl₃) | δ 9.72 (br. s., 1H, OH), 7.11-6.81 (m, 4H, Ar-H), 4.36 (q, J = 8.4 Hz, 2H, O-CH₂-CF₃)[9] |
| ¹³C-NMR (75 MHz, CDCl₃) | δ 136.4, 127.3, 126.4, 123.7, 122.4, 121.5, 119.2, 68.1, 56.2[9] |
| Mass Spectrometry | [M+H]⁻ m/z 191.0[9] |
Synthesis Methodologies
Several methods for the synthesis of this compound have been documented. A common and effective route starts from o-nitrochlorobenzene and involves a four-step process.[10][11][12]
References
- 1. Buy this compound | 160968-99-0 [smolecule.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. chemwhat.com [chemwhat.com]
- 4. scbt.com [scbt.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. This compound - Protheragen [protheragen.ai]
- 8. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound | 160968-99-0 [chemicalbook.com]
- 10. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN100534973C - Method for preparing this compound - Google Patents [patents.google.com]
- 12. CN1962603A - Method for preparing this compound - Google Patents [patents.google.com]
A Technical Guide to 2-(2,2,2-Trifluoroethoxy)phenol (CAS: 160968-99-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,2,2-Trifluoroethoxy)phenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and synthetic research. Its structural features, combining a phenol group with a trifluoroethoxy moiety, make it a valuable intermediate and building block. It is primarily recognized as a reactant in the synthesis of phenyl acetate compounds being investigated for sedative and hypnotic effects.[1][2] This document serves as a comprehensive technical guide, consolidating available data on its physicochemical properties, spectral characteristics, synthesis protocols, and safety information to support research and development activities.
Physicochemical Properties
The compound is typically an off-white to pale grey solid at room temperature.[2][3][4] Its key physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and safety data sheets.
| Property | Value | Source(s) |
| CAS Number | 160968-99-0 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₈H₇F₃O₂ | [1][3][6][7][8][9] |
| Molecular Weight | 192.14 g/mol | [1][2][4][6][8] |
| Appearance | Off-White to Pale Grey Solid | [2][3][4] |
| Melting Point | 49 - 54 °C | [2][3][10] |
| Boiling Point | 202 °C | [2] |
| Density | 1.327 g/cm³ | [2] |
| Flash Point | 102 °C | [2] |
| pKa (Predicted) | 9.22 ± 0.30 | [2] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [2] |
| Storage | Sealed in dry, Room Temperature or 2-8°C Refrigerator | [2][4] |
Spectral Data Analysis
Spectroscopic data confirms the structure of this compound. The key spectral features are detailed below.
| Spectroscopy | Data | Source(s) |
| ¹H-NMR (300 MHz, CDCl₃) | δ 4.36 (q, J = 8.4 Hz, 2H, O-CH₂-CF₃), 6.81-7.11 (m, 4H, Ar-H), 9.72 (br. s., 1H, OH) | [1] |
| ¹³C-NMR (75 MHz, CDCl₃) | δ 56.2, 68.1, 119.2, 121.5, 122.4, 123.7, 126.4, 127.3, 136.4 | [1] |
| UPLC/MS | Purity: 99%, tR = 5.37 min, [M+H]⁻ m/z 191.0 | [1] |
| Infrared (IR) | Expected peaks: Broad O-H stretch (~3300-3600 cm⁻¹), strong C-O stretch (~1000-1300 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹) | [11][12] |
The ¹H-NMR spectrum shows a characteristic quartet at 4.36 ppm for the methylene protons adjacent to the trifluoromethyl group, a multiplet for the four aromatic protons, and a broad singlet for the phenolic hydroxyl proton.[1] The ¹³C-NMR spectrum is consistent with the eight distinct carbon environments in the molecule.[1]
Synthesis and Manufacturing
Several synthetic routes to this compound have been reported. A laboratory-scale method involves demethylation, while a more scalable industrial process begins with o-nitrochlorobenzene.
Laboratory Scale Synthesis: Demethylation
This method utilizes 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene as the starting material and employs boron tribromide for demethylation.[1] While effective, patents note that the high cost and hazardous nature of boron tribromide make this route less suitable for large-scale production.[13][14]
-
A solution of 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene (4.3g, 0.02 mol) in anhydrous dichloromethane (50 mL) is cooled to -20°C.[1]
-
A 1M solution of boron tribromide (30 mL, 0.03 mol) in dichloromethane is added dropwise to the cooled solution.[1]
-
The reaction mixture is allowed to warm to room temperature naturally.[1]
-
The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution (40 mL).[1]
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a yellow oil (3.8 g, 98% yield).[1]
Industrial Scale Synthesis
A more cost-effective and scalable synthesis route starts from o-nitrochlorobenzene and proceeds in three main steps.[10][13] This method avoids expensive reagents like boron tribromide and is better suited for industrial production.[13]
o-Nitrochlorobenzene is reacted with 2,2,2-trifluoroethanol under basic conditions using a phase transfer catalyst.[13][14]
-
Experimental Protocol: o-nitrochlorobenzene (100g), 50% sodium hydroxide (260g), and a phase transfer catalyst like tetrabutylammonium bromide (8g) are combined and heated to 60°C.[14] 2,2,2-trifluoroethanol (68g) is added dropwise, and the reaction is stirred at 70°C for 6 hours.[14] After cooling, the product, 2-(2,2,2-trifluoroethoxy)nitrobenzene, is isolated by filtration, washing with water, and drying.[14]
The intermediate nitro compound is reduced to an aniline.[13][14]
-
Experimental Protocol: 2-(2,2,2-trifluoroethoxy)nitrobenzene (120g) is dissolved in absolute ethanol (1.5 L) with 10% palladium on carbon (10g) in a hydrogenation kettle.[14] The mixture is hydrogenated at room temperature and normal pressure for 12 hours.[14] The catalyst is removed by filtration, and the filtrate is concentrated to yield 2-(2,2,2-trifluoroethoxy)aniline.[14]
The aniline is converted to the final phenol product via a diazonium salt intermediate.[10][13][14]
-
Experimental Protocol: 2-(2,2,2-trifluoroethoxy)aniline (80g) is added to 20% (w/w) sulfuric acid (210g) and cooled in an ice-water bath.[14] A solution of sodium nitrite (30g) in water (50g) is added dropwise at 0-5°C, and the reaction proceeds for 2 hours to form the diazonium salt solution.[14] This solution is then added dropwise to a heated (70°C) mixture of 20% sulfuric acid, sodium sulfate, and toluene.[10][14] After 2 hours, the mixture is cooled, and the product is isolated through a series of extractions and recrystallization from n-hexane.[10][14]
Applications and Biological Relevance
The primary application for this compound is as a specialized chemical intermediate in research and development.[3]
-
Pharmaceutical Synthesis: It is explicitly cited as a reactant for preparing phenyl acetate compounds that exhibit short sedative and hypnotic effects, indicating its role as a key building block in the development of potential central nervous system agents.[1][2]
-
Research and Analytical Standard: The compound is sold as a laboratory chemical for scientific research and can be used for analytical method development, validation, and quality control applications.[3][15]
Currently, there is limited publicly available information regarding the specific biological activity, mechanism of action, or signaling pathways directly associated with this compound itself. Its significance is largely derived from its utility in constructing more complex, biologically active molecules.
Safety and Handling
This compound is classified as an irritant. Proper safety protocols must be followed during handling and storage.
| Hazard Information | GHS Classification |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Source | [3] |
-
Handling: Use only in a well-ventilated area or outdoors.[3][5] Avoid breathing dust, mist, or spray and prevent all personal contact.[3][5] Wash hands thoroughly after handling.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., 29 CFR 1910.138), chemical safety goggles or a face shield (e.g., 29 CFR 1910.133), and suitable protective clothing.[3] If ventilation is inadequate, respiratory protection is required (e.g., 29 CFR 1910.134).[3]
-
Storage: Store in a cool, dry, well-ventilated area in original, tightly sealed containers.[5]
-
Spills: For solid spills, sweep or shovel into an appropriate container for disposal, minimizing dust generation.[3]
-
Fire: While not highly flammable, containers may burn.[3] Thermal decomposition can generate hazardous carbon oxides and hydrogen fluoride.[3] Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray for extinguishment.[3]
Conclusion
This compound is a well-characterized chemical intermediate with established physicochemical properties and synthesis routes. Its primary value lies in its application as a precursor for pharmaceutically active compounds, particularly those targeting the central nervous system. While direct biological data on the compound itself is scarce, its role as a synthetic building block is clear. Adherence to standard safety and handling procedures is essential when working with this compound due to its irritant properties.
References
- 1. This compound | 160968-99-0 [chemicalbook.com]
- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound - Protheragen [protheragen.ai]
- 7. chromatoscientific.com [chromatoscientific.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C8H7F3O2 | CID 13085347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN1962603A - Method for preparing this compound - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN100534973C - Method for preparing this compound - Google Patents [patents.google.com]
- 14. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 15. chemwhat.com [chemwhat.com]
An In-depth Technical Guide to 2-(2,2,2-Trifluoroethoxy)phenol: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,2,2-Trifluoroethoxy)phenol, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical and physical properties, discovery, and historical development, with a focus on its synthesis methodologies. Detailed experimental protocols for prominent synthetic routes are provided. Furthermore, this guide explores the known applications of this compound, particularly its crucial role in the manufacturing of the α1-adrenergic receptor antagonist, Silodosin. While direct biological activities of the compound are not extensively documented, this guide touches upon the pharmacological context of its derivatives and outlines potential areas for future research.
Introduction
This compound is an aromatic organic compound with the chemical formula C8H7F3O2.[1] Its structure is characterized by a phenol ring substituted with a 2,2,2-trifluoroethoxy group at the ortho position. The presence of the trifluoroethoxy moiety significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. This guide serves as a detailed resource for professionals in the fields of chemical synthesis and drug development, offering in-depth information on the synthesis, properties, and applications of this important chemical intermediate.
Discovery and History
The synthesis of this compound is notably documented in patents filed by Kissei Pharmaceutical Co., Ltd. for the synthesis of Silodosin. One of the earliest and most frequently cited methods is described in patent EP600675.[2] This initial synthesis highlighted the utility of this compound as a crucial intermediate. The original route involved the use of expensive and hazardous reagents such as 2,2,2-trifluoroiodoethane and boron tribromide, which prompted the development of more cost-effective and industrially viable synthetic methods in subsequent years.[2] Chinese patent CN100534973C, for instance, outlines an improved route starting from the more economical o-nitrochlorobenzene, avoiding the use of the aforementioned hazardous materials.[2] This evolution in synthetic strategy reflects the compound's growing importance in the pharmaceutical industry.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C8H7F3O2 | [3] |
| Molecular Weight | 192.14 g/mol | [3] |
| CAS Number | 160968-99-0 | [3] |
| Appearance | Off-white to pale grey solid | |
| Melting Point | 49-50 °C | |
| Boiling Point | 202 °C | |
| Density | 1.327 g/cm³ | |
| Flash Point | 102 °C | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | |
| pKa | 9.22 ± 0.30 (Predicted) | |
| ¹H-NMR (300 MHz, CDCl₃) | δ 4.36 (q, J = 8.4 Hz, 2H, O-CH₂-CF₃), 6.81-7.11 (m, 4H, Ar-H), 9.72 (br. s., 1H, OH) | [3] |
| ¹³C-NMR (75 MHz, CDCl₃) | δ 56.2, 68.1, 119.2, 121.5, 122.4, 123.7, 126.4, 127.3, 136.4 | [3] |
Synthesis and Experimental Protocols
Several synthetic routes for this compound have been developed, primarily driven by the need for an efficient and scalable process for the production of Silodosin. The following sections detail the most prominent methods.
Synthesis from o-Nitrochlorobenzene (Diazotization Method)
This method, described in Chinese patent CN100534973C, offers a cost-effective and industrially scalable alternative to earlier synthetic routes.[2] It involves a four-step process starting from readily available o-nitrochlorobenzene.
Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)nitrobenzene (III)
-
To a reaction vessel, add o-nitrochlorobenzene (II), 50% sodium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the mixture to 60 °C with stirring.
-
Slowly add 2,2,2-trifluoroethanol.
-
Maintain the reaction at 70 °C for 6 hours.
-
After cooling, the product is isolated by filtration, washed with water, and dried.
Step 2: Synthesis of 2-(2,2,2-Trifluoroethoxy)aniline (IV)
-
The intermediate 2-(2,2,2-trifluoroethoxy)nitrobenzene (III) is reduced to the corresponding aniline.
-
This can be achieved through catalytic hydrogenation (e.g., using Pd/C) or with a reducing agent such as iron powder or zinc powder in a suitable solvent.[2]
Step 3: Diazotization of 2-(2,2,2-Trifluoroethoxy)aniline (IV)
-
Dissolve 2-(2,2,2-trifluoroethoxy)aniline (IV) in an acidic solution (e.g., sulfuric acid) at a low temperature (-20 to 50 °C).[2]
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
Step 4: Hydroxy-decomposition to this compound (I)
-
The diazonium salt solution is then subjected to hydrolysis at an elevated temperature (0 to 100 °C) to yield the final product, this compound.[2]
-
The product is then extracted and purified.
Synthesis of this compound from o-Nitrochlorobenzene.
Synthesis from 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene
This method involves the demethylation of 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene.
-
Dissolve 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene in anhydrous dichloromethane and cool the solution to -20 °C.[3]
-
Slowly add a 1M solution of boron tribromide in dichloromethane dropwise.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.[3]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[3]
Demethylation route to this compound.
Applications in Drug Development
The primary application of this compound is as a key starting material in the synthesis of Silodosin.[4] Silodosin is a selective antagonist of the α1A-adrenergic receptor, which is primarily located in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra. By blocking this receptor, Silodosin causes smooth muscle relaxation in these tissues, leading to an improvement in the symptoms of benign prostatic hyperplasia (BPH).
The synthesis of Silodosin involves the coupling of a derivative of this compound, typically 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate, with a chiral amine intermediate.[4]
Role of this compound in Silodosin Synthesis.
Beyond its role in Silodosin synthesis, this compound is also a precursor for phenyl acetate compounds that have been investigated for their sedative and hypnotic effects.[1]
Biological Activity and Signaling Pathways
While this compound is primarily utilized as a synthetic intermediate, some studies suggest it may possess intrinsic biological activities. It has been reported to have the potential to influence cellular processes by affecting cell signaling pathways, gene expression, and metabolism, and may induce apoptosis through the regulation of carcinogen metabolism and cell cycle arrest.[1] However, detailed studies elucidating the specific signaling pathways and molecular targets of this compound are currently lacking in the scientific literature.
Research on structurally related compounds offers some insights. For instance, chalcones containing the 2,2,2-trifluoroethoxy moiety have demonstrated antiplasmodial activity against Plasmodium falciparum.[1] This suggests that the trifluoroethoxy group may contribute to the biological activity of molecules in which it is incorporated.
Given the limited direct data on the biological effects of this compound, a hypothetical workflow for its initial biological characterization is proposed below.
Proposed workflow for investigating the biological activity of the compound.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development, primarily due to its role as a key intermediate in the synthesis of Silodosin. The evolution of its synthetic methodologies reflects a continuous effort towards more efficient, safer, and cost-effective manufacturing processes. While its own biological activity profile is not yet well-defined, the pharmacological importance of its derivatives underscores the value of the trifluoroethoxyphenol scaffold. Further research into the direct biological effects of this compound could potentially unveil new therapeutic applications. This guide provides a solid foundation of the current knowledge on this compound for researchers and scientists in the field.
References
Spectroscopic Profile of 2-(2,2,2-Trifluoroethoxy)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 2-(2,2,2-Trifluoroethoxy)phenol, a notable intermediate in the synthesis of pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.
Molecular and Spectroscopic Data Summary
The empirical formula for this compound is C₈H₇F₃O₂, with a molecular weight of 192.14 g/mol . A summary of its key spectroscopic data is presented below.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | CDCl₃ | 300 | 9.72 | br. s. | - | OH |
| ¹H | CDCl₃ | 300 | 6.81-7.11 | m | - | Ar-H |
| ¹H | CDCl₃ | 300 | 4.36 | q | 8.4 | O-CH₂-CF₃ |
| ¹³C | CDCl₃ | 75 | 136.4 | - | - | Ar-C (C-O) |
| ¹³C | CDCl₃ | 75 | 127.3 | - | - | Ar-C |
| ¹³C | CDCl₃ | 75 | 126.4 | - | - | Ar-C |
| ¹³C | CDCl₃ | 75 | 123.7 | - | - | Ar-C |
| ¹³C | CDCl₃ | 75 | 122.4 | - | - | Ar-C |
| ¹³C | CDCl₃ | 75 | 121.5 | - | - | Ar-C |
| ¹³C | CDCl₃ | 75 | 119.2 | - | - | Ar-C (C-O) |
| ¹³C | CDCl₃ | 75 | 68.1 | - | - | O-CH₂-CF₃ |
| ¹³C | CDCl₃ | 75 | 56.2 | - | - | O-CH₂-CF₃ |
| ¹⁹F | - | - | ~ -74 | t | ~ 8.4 | O-CH₂-CF₃ |
Note: ¹⁹F NMR data is predicted based on typical values for trifluoroethoxy groups and the observed ¹H NMR coupling.
Table 2: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | m/z | Fragment |
| UPLC/MS | ESI+ | 191.0 | [M-H]⁻ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3600-3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |
| C-O Stretch (Ether) | 1260-1000 | Strong |
| C-F Stretch | 1350-1150 | Very Strong |
| O-H Bend (Phenol) | 1410-1310 | Medium |
Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule. An experimental spectrum was not available.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds similar to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR: The spectrum is acquired on a 300 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR: The spectrum is acquired on a 75 MHz NMR spectrometer using a proton-decoupled pulse sequence. A 45-degree pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are commonly used. Several thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.
-
¹⁹F NMR: The spectrum can be acquired on a spectrometer equipped with a fluorine probe, typically operating at a frequency of 282 MHz for a 300 MHz instrument. A simple pulse-acquire sequence is used with a 30-degree pulse and a relaxation delay of 1-2 seconds.
Infrared (IR) Spectroscopy
The infrared spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid cell. The spectrum is recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum is obtained using an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a mass spectrometer (MS).
-
Chromatography: A C18 reversed-phase column is typically used for separation. A gradient elution method is employed with a mobile phase consisting of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The flow rate is maintained at a constant value, for example, 0.4 mL/min.
-
Mass Spectrometry: The mass spectrometer is operated in electrospray ionization (ESI) positive or negative ion mode. The capillary voltage is typically set between 3.0 and 4.0 kV, and the cone voltage is optimized to achieve good sensitivity and minimal fragmentation. The desolvation gas flow and temperature are adjusted to ensure efficient solvent removal. Data is acquired in full scan mode over a mass range of, for example, m/z 50-500.
Visualizations
The following diagrams illustrate the spectroscopic analysis workflow and the NMR spectral assignments for this compound.
Caption: Spectroscopic analysis workflow for an organic compound.
An In-depth Technical Guide to the Reactivity and Stability of 2-(2,2,2-Trifluoroethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-(2,2,2-Trifluoroethoxy)phenol, a fluorinated aromatic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information from safety data sheets with data from structurally analogous compounds to provide a robust assessment of its chemical behavior. Key areas covered include its expected reactivity with oxidizing agents, stability under thermal and photochemical stress, and potential interactions with biological systems. Detailed experimental protocols for the synthesis and further study of this compound are also provided.
Chemical and Physical Properties
This compound is a solid with a melting point of 49-50 °C.[1] Its structure, featuring a phenol ring substituted with a trifluoroethoxy group, bestows unique electronic properties that influence its reactivity and stability.
| Property | Value | Reference |
| Molecular Formula | C₈H₇F₃O₂ | [1][2] |
| Molecular Weight | 192.14 g/mol | [3] |
| CAS Number | 160968-99-0 | [1][2] |
| Melting Point | 49 - 50 °C | [1] |
| Appearance | Solid | [1] |
Reactivity Profile
The reactivity of this compound is governed by the interplay of the electron-donating hydroxyl group and the electron-withdrawing trifluoroethoxy group on the aromatic ring.
Reactivity with Oxidizing Agents
Safety data sheets for this compound explicitly state that it is incompatible with strong oxidizing agents.[1] While specific reaction products and kinetics are not detailed in the available literature, phenols are generally susceptible to oxidation. The reaction can proceed via a variety of mechanisms, including hydrogen atom transfer from the phenolic hydroxyl group.
-
Expected Reaction: Oxidation of the phenol moiety is the most probable reaction. Depending on the oxidant and reaction conditions, this could lead to the formation of quinones, polymeric materials, or cleavage of the aromatic ring.
Electrophilic Aromatic Substitution
The hydroxyl group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The trifluoroethoxy group, being electron-withdrawing, is a deactivating group. The regiochemical outcome of electrophilic substitution reactions on this molecule will be determined by the balance of these electronic effects.
Stability
The stability of this compound is a critical consideration for its handling, storage, and application.
Thermal Stability
Under normal handling and storage conditions, this compound is a stable compound.[1] However, at elevated temperatures, thermal decomposition is expected to occur. The primary decomposition products are likely to be carbon oxides and hydrogen fluoride.[1] Studies on analogous fluorinated aryl ethers suggest a high degree of thermal stability.
Photochemical Stability
Based on this analogous compound, it is anticipated that this compound will exhibit greater photochemical stability in acidic to neutral aqueous solutions compared to alkaline conditions.
| Condition | Photolysis Rate Constant (k) for 2-(trifluoromethyl)phenol |
| pH 5 | 3.52 ± 0.07 h⁻¹ |
| pH 7 | 26.4 ± 0.64 h⁻¹ |
| pH 10 | 334.1 ± 93.45 h⁻¹ |
| pH 7 with 1 mM H₂O₂ | 29.99 ± 1.47 h⁻¹ |
Data extracted from a study on a structurally similar compound and should be considered as an estimation for this compound.
Hydrolytic Stability
The ether linkage in this compound is expected to be stable to hydrolysis under normal conditions. Aryl ethers are generally resistant to cleavage.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, general information suggests it may influence cellular processes such as apoptosis and cell cycle regulation. Phenolic compounds are known to interact with proteins, and the introduction of fluorine can modulate biological activity.
Potential Interaction with Apoptosis Signaling Pathways
Based on the known effects of other phenolic and fluorinated compounds, this compound could potentially modulate apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A hypothetical pathway is presented below.
Caption: Hypothetical intrinsic and extrinsic apoptosis pathways potentially modulated by the compound.
Potential Interaction with Cell Cycle Regulation
Phenolic compounds have been reported to influence cell cycle checkpoints. This compound could potentially induce cell cycle arrest, for example at the G1/S or G2/M checkpoints, by affecting the expression or activity of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
Caption: Hypothetical G1/S checkpoint pathway potentially activated by the compound.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a multi-step process starting from o-nitrochlorobenzene.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Etherification: To a stirred solution of o-nitrochlorobenzene in a suitable solvent, add 2,2,2-trifluoroethanol, a phase transfer catalyst (e.g., tetrabutylammonium bromide), and a strong base (e.g., sodium hydroxide). Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.
-
Reduction: The resulting 2-(2,2,2-Trifluoroethoxy)nitrobenzene is then reduced to the corresponding aniline. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
-
Diazotization: The 2-(2,2,2-Trifluoroethoxy)aniline is diazotized by treating it with sodium nitrite in the presence of a strong acid, such as sulfuric acid, at low temperatures (0-5 °C).
-
Hydrolysis: The resulting diazonium salt is then hydrolyzed by heating in an acidic aqueous solution to yield the final product, this compound. The product can be purified by recrystallization or chromatography.
Protocol for Assessing Photochemical Stability
This protocol is adapted from a study on a structurally similar compound and can be used to quantify the photochemical degradation of this compound.
-
Sample Preparation: Prepare solutions of this compound in buffered aqueous solutions at various pH values (e.g., pH 5, 7, and 10).
-
Photolysis: Irradiate the solutions with a suitable UV lamp (e.g., a medium-pressure mercury lamp). Maintain a constant temperature during the experiment.
-
Dark Control: Prepare identical solutions and keep them in the dark to account for any non-photochemical degradation.
-
Sample Analysis: At regular time intervals, withdraw aliquots from both the irradiated and dark control solutions. Analyze the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the natural logarithm of the concentration of the compound versus time. The slope of the resulting line will give the pseudo-first-order rate constant (k) for the photodegradation.
Conclusion
This compound is a stable compound under normal conditions, with predictable reactivity based on the functional groups present. Its trifluoroethoxy moiety likely enhances its stability, while the phenolic hydroxyl group provides a site for targeted chemical modifications and potential biological interactions. The provided synthesis and analytical protocols offer a starting point for further investigation into the properties and applications of this compound. Future research should focus on obtaining direct quantitative data on its reactivity and stability, as well as elucidating its specific effects on biological signaling pathways to fully realize its potential in drug discovery and development.
References
The Trifluoroethoxy Moiety: A Technical Guide to the Versatile Chemical Intermediate 2-(2,2,2-Trifluoroethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,2,2-Trifluoroethoxy)phenol is a fluorinated aromatic organic compound that has garnered significant attention as a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique physicochemical properties, imparted by the trifluoroethoxy group, make it a valuable intermediate for introducing fluorine into target molecules, which can enhance metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical and Spectroscopic Data
The trifluoroethoxy group significantly influences the electronic properties of the phenol ring, enhancing its utility in various chemical transformations. A summary of its key physical and spectroscopic properties is provided below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₈H₇F₃O₂ | [1][2] |
| Molecular Weight | 192.14 g/mol | [1][2] |
| CAS Number | 160968-99-0 | [1][2] |
| Appearance | Off-white to pale grey solid | - |
| Melting Point | 49-50 °C | - |
| Boiling Point | 202 °C | - |
| Density | 1.327 g/cm³ | - |
| ¹H-NMR (300 MHz, CDCl₃) | δ 4.36 (q, J = 8.4 Hz, 2H, O-CH₂-CF₃), 6.81-7.11 (m, 4H, Ar-H), 9.72 (br. s., 1H, OH) | [1] |
| ¹³C-NMR (75 MHz, CDCl₃) | δ 56.2, 68.1, 119.2, 121.5, 122.4, 123.7, 126.4, 127.3, 136.4 | [1] |
Synthesis of this compound
There are two primary synthetic routes to this compound, each with its own advantages and considerations.
Multi-Step Synthesis from o-Nitrochlorobenzene
This is a well-documented and scalable method that proceeds through several intermediate steps.[3][4] The overall workflow is depicted in the following diagram.
Caption: Multi-step synthesis of this compound.
Experimental Protocol: Multi-Step Synthesis
Step 1: Etherification of o-Nitrochlorobenzene [4]
-
To a reaction vessel, add o-nitrochlorobenzene (100g), 50% sodium hydroxide (260g), and a phase transfer catalyst such as tetrabutylammonium bromide (8g).
-
Heat the mixture to 60°C with stirring.
-
Slowly add 2,2,2-trifluoroethanol (68g).
-
Maintain the reaction at 70°C for 6 hours.
-
After cooling, the solid product, 2-(2,2,2-trifluoroethoxy)nitrobenzene, is collected by filtration, washed with water, and dried.
-
Yield: 88.4%
Step 2: Reduction to 2-(2,2,2-Trifluoroethoxy)aniline [4]
-
In a hydrogenation apparatus, combine 2-(2,2,2-trifluoroethoxy)nitrobenzene (120g), absolute ethanol (1.5 L), and 10% palladium on carbon (10g).
-
Hydrogenate at room temperature and normal pressure for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain 2-(2,2,2-trifluoroethoxy)aniline.
-
Yield: 91.6%
Step 3: Diazotization and Hydrolysis [4]
-
In a reaction flask, add 20% (w/w) sulfuric acid (210g) and cool in an ice-water bath.
-
Add 2-(2,2,2-trifluoroethoxy)aniline (80g) with stirring and react for 30 minutes.
-
Add a solution of sodium nitrite (30g) in water (50g) dropwise, maintaining the temperature between 0-5°C for 2 hours to form the diazonium salt.
-
In a separate flask, a mixture of 20% (w/w) sulfuric acid (200g), sodium sulfate (100g), and toluene (500ml) is heated to 70°C.
-
The diazonium salt solution is added dropwise to the heated mixture and the reaction is continued for 2 hours.
-
After cooling, the layers are separated. The aqueous layer is extracted with toluene.
-
The combined organic layers are washed, concentrated, and then extracted with 30% (w/w) sodium hydroxide.
-
The combined aqueous layers are acidified with 2N hydrochloric acid and extracted with toluene.
-
The final toluene layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. The crude product can be recrystallized from n-hexane.
-
Yield: 32.4% for the final step.[5]
Williamson Ether Synthesis Approach
Conceptual Experimental Protocol: Williamson Ether Synthesis
-
Dissolve catechol (or a protected catechol derivative) in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate one of the phenolic hydroxyl groups, forming the corresponding phenoxide.
-
Introduce a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl tosylate.
-
Heat the reaction mixture to facilitate the SN2 displacement of the leaving group by the phenoxide. Typical temperatures range from 50-100°C.[8]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
-
If a protected catechol was used, a subsequent deprotection step would be necessary.
Caption: Conceptual Williamson ether synthesis for this compound.
Application as a Key Intermediate in Pharmaceutical Synthesis
The primary application of this compound is as a crucial intermediate in the synthesis of pharmaceuticals, most notably Silodosin.[3][9]
Synthesis of Silodosin Intermediate
This compound is a precursor to 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate, which is a key building block for the synthesis of Silodosin.[10][11]
Experimental Workflow: From Intermediate to a Silodosin Precursor
Caption: Synthesis of a key Silodosin precursor from this compound.
This methanesulfonate is then reacted with an appropriate amine-containing fragment to construct the core structure of Silodosin.[10][11]
Role in Modulating Biological Pathways: The Case of Silodosin
Silodosin, synthesized using the intermediate derived from this compound, is a selective alpha-1A adrenergic receptor antagonist.[12][13] These receptors are G-protein coupled receptors (GPCRs) primarily located on the smooth muscle of the prostate, bladder neck, and urethra.[14][15]
Signaling Pathway of Alpha-1 Adrenergic Receptors and Inhibition by Antagonists
The binding of endogenous agonists like norepinephrine to alpha-1 adrenergic receptors activates a Gq-protein signaling cascade.[14] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[15] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels lead to the contraction of smooth muscle.[14]
Alpha-1 adrenergic receptor antagonists, such as Silodosin, competitively block the binding of norepinephrine to these receptors, thereby inhibiting this signaling pathway.[12] The result is a relaxation of the smooth muscle in the lower urinary tract, which alleviates the symptoms of benign prostatic hyperplasia (BPH).[16][17]
Caption: Alpha-1 adrenergic receptor signaling and its inhibition.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. The presence of the trifluoroethoxy group imparts unique properties that are leveraged in drug design to improve the pharmacological profile of molecules. The well-established synthetic routes, coupled with its demonstrated utility in the construction of complex drugs like Silodosin, underscore its importance for researchers and professionals in the field of drug development. A thorough understanding of its chemistry and applications can facilitate the design and synthesis of novel therapeutic agents.
References
- 1. This compound | 160968-99-0 [chemicalbook.com]
- 2. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 3. CN100534973C - Method for preparing this compound - Google Patents [patents.google.com]
- 4. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN1962603A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. byjus.com [byjus.com]
- 9. Preparation method of silodosin intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 10. WO2015015512A2 - Process for the preparation of silodosin and its gamma form - Google Patents [patents.google.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. What is the mechanism of Silodosin? [synapse.patsnap.com]
- 13. Silodosin | C25H32F3N3O4 | CID 5312125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 15. Alpha blocker - Wikipedia [en.wikipedia.org]
- 16. Evolving Role of Silodosin for the Treatment of Urological Disorders – A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Silodosin (Rapaflo): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol from o-Nitrochlorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-(2,2,2-Trifluoroethoxy)phenol, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from the readily available precursor, o-nitrochlorobenzene. The synthesis involves a four-step process, including etherification, reduction, diazotization, and hydroxyl decomposition. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate understanding and replication in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound from o-nitrochlorobenzene proceeds through the following key intermediates:
-
2-(2,2,2-Trifluoroethoxy)nitrobenzene (III) : Formed via a phase-transfer catalyzed etherification of o-nitrochlorobenzene (II) with 2,2,2-trifluoroethanol.
-
2-(2,2,2-Trifluoroethoxy)aniline (IV) : Obtained through the reduction of the nitro group of compound (III).
-
This compound (I) : The final product, generated by the diazotization of the aniline (IV) followed by hydrolysis of the resulting diazonium salt.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed methodologies for each key synthetic step, along with tabulated quantitative data for yields and physical properties.
Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)nitrobenzene (III)
The initial step involves a nucleophilic aromatic substitution reaction where the chloro group of o-nitrochlorobenzene is displaced by the trifluoroethoxide ion, generated in situ from 2,2,2-trifluoroethanol. A phase-transfer catalyst is employed to facilitate the reaction between the aqueous and organic phases.
Reaction Scheme:
An In-depth Technical Guide to the Alkali-Catalyzed Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the alkali-catalyzed synthesis of 2-(2,2,2-Trifluoroethoxy)phenol, a key intermediate in the preparation of various pharmaceutical compounds. Two primary synthetic strategies are explored: a multi-step route commencing from o-nitrochlorobenzene and a more direct approach via the Williamson ether synthesis starting from catechol. This document details the experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and workflows to facilitate a deeper understanding and practical application of these methods.
Multi-Step Synthesis from o-Nitrochlorobenzene
A well-documented approach to this compound involves a three-step sequence starting from o-nitrochlorobenzene. This method, detailed in various patents, includes an initial alkali-catalyzed etherification, followed by reduction of the nitro group, and finally, diazotization and hydrolysis to yield the target phenol.[1][2][3]
Reaction Pathway
The overall transformation can be visualized as follows:
Caption: Multi-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)nitrobenzene [1][2]
-
To a reaction flask, add o-nitrochlorobenzene (100g), 50% aqueous sodium hydroxide (260g), and a phase-transfer catalyst such as tetrabutylammonium bromide (8g).
-
Stir the mixture and heat to 60°C.
-
Slowly add 2,2,2-trifluoroethanol (68g) to the reaction mixture.
-
After the addition is complete, raise the temperature to 70°C and maintain for 6 hours with continuous stirring.
-
Cool the mixture, and collect the solid product by suction filtration.
-
Wash the solid with water and dry to obtain 2-(2,2,2-trifluoroethoxy)nitrobenzene.
Step 2: Synthesis of 2-(2,2,2-Trifluoroethoxy)aniline [1]
-
In a hydrogenation apparatus, combine 2-(2,2,2-trifluoroethoxy)nitrobenzene (120g), absolute ethanol (1.5L), and 10% palladium on carbon (10g).
-
Conduct hydrogenation at room temperature under atmospheric pressure for 12 hours.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-(2,2,2-trifluoroethoxy)aniline.
Step 3: Synthesis of this compound [1][2][3]
-
In a reaction flask, add 20% (w/w) sulfuric acid (210g) and cool in an ice-water bath.
-
Add 2-(2,2,2-trifluoroethoxy)aniline (80g) and stir for 30 minutes.
-
Prepare a solution of sodium nitrite (30g) in water (50g) and add it dropwise to the reaction mixture, maintaining the temperature between 0-5°C.
-
Stir the mixture at 0-5°C for 2 hours to form the diazonium salt solution.
-
In a separate flask, prepare a mixture of 20% (w/w) sulfuric acid (200g), sodium sulfate (100g), and toluene (500ml), and heat to 70°C.
-
Add the previously prepared diazonium salt solution dropwise to the hot sulfuric acid mixture.
-
Continue the reaction for 2 hours after the addition is complete.
-
Cool the mixture and separate the layers. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, and then extract with 30% (w/w) sodium hydroxide solution.
-
Acidify the combined aqueous basic extracts with 2N hydrochloric acid.
-
Extract the acidified solution with toluene.
-
Dry the combined toluene extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from n-hexane to obtain pure this compound.
Quantitative Data
| Step | Product | Starting Material | Yield (%) | Melting Point (°C) |
| 1 | 2-(2,2,2-Trifluoroethoxy)nitrobenzene | o-Nitrochlorobenzene | 88.4 | 53-55 |
| 2 | 2-(2,2,2-Trifluoroethoxy)aniline | 2-(2,2,2-Trifluoroethoxy)nitrobenzene | 91.6 | 58-60 |
| 3 | This compound | 2-(2,2,2-Trifluoroethoxy)aniline | 32.4 | 52-54 |
Direct Synthesis via Williamson Ether Synthesis
A more direct and potentially more efficient route to this compound is the Williamson ether synthesis. This method involves the selective mono-O-alkylation of a suitable phenol precursor, such as catechol, with a trifluoroethylating agent in the presence of an alkali catalyst. The regioselectivity of this reaction is a critical aspect, with the goal of favoring the formation of the desired 2-substituted product.
Reaction Pathway
The direct synthesis can be represented as follows:
Caption: Williamson ether synthesis of this compound.
Proposed Experimental Protocol
While a specific detailed protocol for the direct trifluoroethylation of catechol to yield the desired product is not extensively documented, a plausible procedure can be adapted from established Williamson ether synthesis methodologies for similar phenolic substrates. The use of a mild base like potassium carbonate is often preferred to promote mono-alkylation and minimize the formation of the di-substituted byproduct.[4]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine catechol, a suitable solvent (e.g., acetone, DMF, or acetonitrile), and a slight excess of anhydrous potassium carbonate.
-
Add a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl tosylate, to the mixture. The stoichiometry should be carefully controlled to favor mono-alkylation.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Quantitative Data
Experimental Workflows
Workflow for Multi-Step Synthesis
Caption: Experimental workflow for the multi-step synthesis.
Conclusion
This technical guide has outlined two primary synthetic routes for this compound. The multi-step synthesis starting from o-nitrochlorobenzene is a well-established method with detailed protocols and predictable yields. The direct Williamson ether synthesis from catechol presents a more atom-economical approach, though it requires careful optimization to ensure high regioselectivity and yield. Researchers and drug development professionals can leverage this information to select the most appropriate synthetic strategy based on factors such as starting material availability, scalability, and desired purity of the final product. Further investigation into the optimization of the direct synthesis route could lead to a more efficient and environmentally friendly method for the production of this valuable pharmaceutical intermediate.
References
An In-depth Technical Guide to the Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol via Diazotization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the diazotization method for the synthesis of 2-(2,2,2-Trifluoroethoxy)phenol, a valuable intermediate in the pharmaceutical and agrochemical industries. The document details the underlying chemical principles, provides explicit experimental protocols, and presents quantitative data in a structured format.
Introduction
The synthesis of this compound through the diazotization of its corresponding aniline precursor is a well-established and efficient method. This multi-step process, originating from readily available starting materials, offers a reliable pathway to this fluorinated phenol derivative. The overall synthetic route involves the initial preparation of 2-(2,2,2-Trifluoroethoxy)aniline, followed by its diazotization and subsequent hydrolysis of the resulting diazonium salt.
Overall Synthesis Pathway
The synthesis of this compound commences with o-nitrochlorobenzene. The process can be summarized in the following key stages:
-
Etherification: o-Nitrochlorobenzene is reacted with 2,2,2-trifluoroethanol in the presence of a base and a phase-transfer catalyst to yield 2-(2,2,2-trifluoroethoxy)nitrobenzene.
-
Reduction: The nitro group of 2-(2,2,2-trifluoroethoxy)nitrobenzene is reduced to an amine, typically through catalytic hydrogenation, to produce 2-(2,2,2-trifluoroethoxy)aniline.
-
Diazotization: The primary aromatic amine, 2-(2,2,2-trifluoroethoxy)aniline, is converted into a diazonium salt by treatment with nitrous acid at low temperatures.
-
Hydrolysis: The diazonium salt is then hydrolyzed, typically by heating the aqueous acidic solution, to yield the final product, this compound.
Core Reaction: Diazotization and Hydrolysis
The pivotal steps in this synthesis are the diazotization of 2-(2,2,2-trifluoroethoxy)aniline and the subsequent hydrolysis of the formed diazonium salt.
Diazotization of 2-(2,2,2-Trifluoroethoxy)aniline
Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[1] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated in dry form.[2]
Hydrolysis of the Diazonium Salt
The resulting 2-(2,2,2-trifluoroethoxy)benzenediazonium salt is then hydrolyzed to the corresponding phenol. This is typically achieved by heating the aqueous acidic solution of the diazonium salt. The diazonium group is an excellent leaving group (as dinitrogen gas), which facilitates the nucleophilic attack by water.
Experimental Protocols
The following protocols are based on established procedures and provide a detailed methodology for the synthesis of this compound from its aniline precursor.
Diazotization of 2-(2,2,2-Trifluoroethoxy)aniline
Materials:
-
2-(2,2,2-Trifluoroethoxy)aniline
-
20% (w/w) Sulfuric Acid
-
Sodium Nitrite
-
Deionized Water
-
Ice
Procedure:
-
In a reaction flask equipped with a stirrer and a dropping funnel, add 210 g of 20% (w/w) sulfuric acid.
-
Cool the flask in an ice-water bath with stirring.
-
Slowly add 80 g of 2-(2,2,2-trifluoroethoxy)aniline to the cooled sulfuric acid.
-
Allow the mixture to react for 30 minutes.
-
Prepare a solution of 30 g of sodium nitrite in 50 g of water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2 hours. The resulting diazonium salt solution is then used immediately in the next step.
Hydrolysis and Purification of this compound
Materials:
-
Diazonium salt solution from the previous step
-
20% (w/w) Sulfuric Acid
-
Sodium Sulfate
-
Toluene
-
30% (w/w) Sodium Hydroxide
-
2N Hydrochloric Acid
-
Anhydrous Sodium Sulfate
Procedure:
-
In a separate reaction flask, add 200 g of 20% (w/w) sulfuric acid, 100 g of sodium sulfate, and 500 ml of toluene.
-
Heat this mixture to 70 °C with stirring.
-
Add the previously prepared diazonium salt solution dropwise to the heated mixture.
-
After the addition is complete, continue to stir the reaction at 70 °C for 2 hours.
-
Cool the reaction mixture and separate the organic and aqueous layers.
-
Extract the aqueous phase twice with 200 ml portions of toluene.
-
Combine all the toluene layers and wash with water.
-
Concentrate the combined toluene extracts to approximately one-third of the original volume.
-
Extract the concentrated toluene solution three times with 200 g portions of 30% (w/w) sodium hydroxide.
-
Combine the aqueous (sodium hydroxide) layers and acidify with 2N hydrochloric acid.
-
Extract the acidified aqueous layer twice with 200 ml portions of toluene.
-
Combine the final toluene extracts, dry over anhydrous sodium sulfate, and filter.
-
The solvent is then removed under reduced pressure to yield the final product, this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps of the synthesis.
Table 1: Reactant Quantities for Diazotization
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (approx.) | Molar Ratio (approx.) |
| 2-(2,2,2-Trifluoroethoxy)aniline | 191.15 | 80 | 0.419 | 1 |
| Sodium Nitrite | 69.00 | 30 | 0.435 | 1.04 |
| Sulfuric Acid (in 20% solution) | 98.08 | 42 | 0.428 | 1.02 |
Table 2: Reaction Conditions
| Step | Parameter | Value |
| Diazotization | Temperature | 0 - 5 °C |
| Duration | 2 hours | |
| Hydrolysis | Temperature | 70 °C |
| Duration | 2 hours |
Conclusion
The diazotization of 2-(2,2,2-trifluoroethoxy)aniline followed by hydrolysis provides a robust and scalable method for the synthesis of this compound. Careful control of reaction parameters, particularly temperature during the diazotization step, is crucial for achieving high yields and purity. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis.
References
physical and chemical properties of 2-(2,2,2-Trifluoroethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and potential applications of 2-(2,2,2-Trifluoroethoxy)phenol. The information is intended to support research and development activities in medicinal chemistry and organic synthesis.
Core Properties
This compound is an organic compound with the chemical formula C8H7F3O2.[1] It consists of a phenol ring substituted with a 2,2,2-trifluoroethoxy group at the ortho position.[1] This substitution significantly influences its chemical properties and reactivity.
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 160968-99-0 | [1][2] |
| Molecular Formula | C8H7F3O2 | [1][3][4] |
| Molecular Weight | 192.14 g/mol | [1][3][4] |
| Appearance | Solid; Off-White to Pale Grey | [2][3] |
| Melting Point | 49 - 50 °C | [2][3] |
| Boiling Point | 202 °C | [2][3] |
| pKa | 9.22 ± 0.30 (Predicted) | [2] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [2] |
| Density | 1.327 g/cm³ | [2] |
| Flash Point | 102 °C | [2] |
| Storage | Sealed in a dry environment at room temperature. | [2][5] |
Synthesis Protocols
The synthesis of this compound is a multi-step process. A widely reported method involves the initial etherification of a substituted nitrobenzene, followed by reduction, diazotization, and hydroxylolysis.[6][7][8] An alternative, though less common, approach involves the demethylation of a methoxy precursor.[4]
This is a common and scalable synthetic route.[6][7]
Experimental Protocol:
-
Step 1: Preparation of 2-(2,2,2-trifluoroethoxy)nitrobenzene (III)
-
To a reaction vessel, add o-nitrochlorobenzene (II) (100g), 50% sodium hydroxide (260g), and a phase transfer catalyst such as tetrabutylammonium bromide (8g).[8]
-
Stir the mixture and heat to 60°C.[8]
-
Slowly add 2,2,2-trifluoroethanol (68g).[8]
-
Maintain the reaction at 70°C with stirring for 6 hours.[8]
-
After cooling, the product is isolated by suction filtration, washed with water, and dried to yield an orange-red solid.[8]
-
-
Step 2: Preparation of 2-(2,2,2-trifluoroethoxy)aniline (IV)
-
In a hydrogenation kettle, combine 2-(2,2,2-trifluoroethoxy)nitrobenzene (III) (120g), absolute ethanol (1.5 L), and 10% palladium on carbon (10g).[8]
-
The mixture is hydrogenated under normal pressure at room temperature with stirring for 12 hours.[8]
-
Following the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to obtain a light yellow solid.[8]
-
-
Step 3: Preparation of this compound (I)
-
In a reaction flask, add 20% (w/w) sulfuric acid (210g) and cool the mixture in an ice-water bath.[8]
-
With stirring, add 2-(2,2,2-trifluoroethoxy)aniline (IV) (80g) and continue to stir for 30 minutes.[8]
-
A solution of sodium nitrite (30g) in water (50g) is added dropwise, maintaining the temperature between 0-5°C for 2 hours to form the diazonium salt solution.[8]
-
In a separate flask, a mixture of 20% (w/w) sulfuric acid (200g), sodium sulfate (100g), and toluene (500ml) is heated to 70°C.[6]
-
The previously prepared diazonium salt solution is added dropwise to this heated mixture. The reaction is continued for 2 hours.[6]
-
After cooling, the layers are separated. The aqueous layer is extracted with toluene. The combined organic layers are washed, concentrated, and then extracted with 30% (w/w) sodium hydroxide.[6]
-
The combined aqueous layers are acidified with 2N HCl and extracted with toluene.[6]
-
The final toluene layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is recrystallized from n-hexane to yield the final product as a white solid.[6]
-
This method utilizes a potent demethylating agent.
Experimental Protocol:
-
A 1M solution of boron tribromide in dichloromethane (30mL, 0.03mol) is slowly added to a solution of 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene (4.3g, 0.02mol) in anhydrous dichloromethane (50mL) at -20°C.[4]
-
The reaction is quenched by the addition of excess saturated aqueous sodium bicarbonate solution.[4]
-
After warming to room temperature, the organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[4]
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.
-
Intermediate for Silodosin: It is a key intermediate in the synthesis of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia.[6]
-
Sedative and Hypnotic Agents: This compound is used as a reactant in the preparation of phenyl acetate compounds that exhibit short-acting sedative and hypnotic effects.[1][2][4]
-
Analytical Standards: It is also utilized in analytical method development, validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and during commercial production.[9]
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively detailed in the literature, it has been noted that the compound can influence cellular processes by affecting cell signaling pathways, gene expression, and metabolism.[1] It has also been reported to induce apoptosis by regulating carcinogen metabolism and causing cell cycle arrest.[1]
Phenolic compounds, in general, are known to exert a wide range of biological effects, including antioxidant and anti-inflammatory activities, through the modulation of various signaling pathways such as mTOR, Nrf2, NF-κB, and MAPKs.[10][11] The trifluoroethoxy group in this compound imparts unique electronic properties that may influence its interactions with biological targets.[1] Further research is required to elucidate the specific molecular mechanisms and signaling pathways modulated by this particular compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential influence of phenolic compounds on cellular pathways.
References
- 1. Buy this compound | 160968-99-0 [smolecule.com]
- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. This compound | 160968-99-0 [chemicalbook.com]
- 5. 160968-99-0|this compound|BLD Pharm [bldpharm.com]
- 6. CN100534973C - Method for preparing this compound - Google Patents [patents.google.com]
- 7. CN1962603A - Method for preparing this compound - Google Patents [patents.google.com]
- 8. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. chemwhat.com [chemwhat.com]
- 10. Pleiotropic Biological Effects of Dietary Phenolic Compounds and their Metabolites on Energy Metabolism, Inflammation and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactivities of Phenolics by Focusing on Suppression of Chronic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-(2,2,2-Trifluoroethoxy)phenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,2,2-Trifluoroethoxy)phenol is a versatile chemical intermediate increasingly utilized in medicinal chemistry. Its unique trifluoroethoxy moiety significantly influences the physicochemical properties of derivative compounds, such as lipophilicity and metabolic stability, making it a valuable building block in drug design. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the development of novel therapeutic agents, with a focus on sedative-hypnotics, antiplasmodial, anti-cancer, and anti-diabetic applications.
I. Sedative-Hypnotic Agents
The primary application of this compound in medicinal chemistry is in the synthesis of phenyl acetate derivatives with potent and ultra-short-acting sedative-hypnotic properties. These compounds are designed for rapid onset and recovery, making them suitable for procedural sedation and general anesthesia.
A. Rationale for Use
The trifluoroethoxy group is introduced to modulate the pharmacokinetic and pharmacodynamic properties of the phenyl acetate scaffold. It can enhance binding to the GABAA receptor, the primary target for many sedative-hypnotics, while also influencing metabolic pathways to ensure rapid clearance and a short duration of action.
B. Quantitative Data
The following table summarizes the hypnotic activity of a series of fluorine-substituted phenyl acetate derivatives, including a key compound, ethyl 2-(4-(2-(diethylamino)-2-oxoethoxy)-3-(2,2,2-trifluoroethoxy)phenyl)acetate (Compound 5d) , which is directly derived from a this compound precursor.[1]
| Compound | Structure | HD50 (mg/kg, mice)a | Onset of LORR (s, mice)b | Duration of LORR (s, mice)c |
| 5d | 68.2 | 19.8 ± 3.5 | 65.4 ± 8.2 | |
| 5j d | 6.2 | 15.5 ± 7.5 | 208.3 ± 19.8 | |
| AZD3043 | Reference | 4.8 | 15.6 | 221.6 ± 38.8 |
| Propanidid | Reference | 5.1 | 14.7 | 265.4 ± 44.2 |
a Hypnotic dose 50 (HD50) is the dose required to induce loss of righting reflex (LORR) in 50% of animals. b Onset of LORR is the time from injection to the loss of the righting reflex. c Duration of LORR is the time from the loss to the recovery of the righting reflex. d Compound 5j is a related derivative with a different ester group, included for comparison of potency.
The following table presents the in vitro metabolic half-life and GABAA receptor binding data for Compound 5d .[1]
| Compound | In Vitro Metabolic Half-life (min, rat blood) | GABAA Receptor Binding (%)e |
| 5d | 12.8 ± 2.5 | 67.7 ± 3.2 |
e Percentage inhibition of [3H]flunitrazepam binding to the GABAA receptor at a concentration of 50 µM.
C. Experimental Protocols
1. Synthesis of Ethyl 2-(4-(2-(diethylamino)-2-oxoethoxy)-3-(2,2,2-trifluoroethoxy)phenyl)acetate (Compound 5d) [1][2]
-
Step 1: Synthesis of 2-hydroxy-phenyl acetic acid derivative. Commercially available this compound and glyoxylic acid (50% aqueous solution) are reacted to form the corresponding 2-hydroxy-phenyl acetic acid derivative.
-
Step 2: Reduction. The product from Step 1 is reduced using dihydrate stannous chloride to yield the intermediate phenyl acetic acid derivative.
-
Step 3: Esterification. The phenyl acetic acid derivative is then esterified with ethanol to afford ethyl 2-(4-hydroxy-3-(2,2,2-trifluoroethoxy)phenyl)acetate.
-
Step 4: Final Product Synthesis. The ester from Step 3 is reacted with 2-chloro-N,N-diethylacetamide to obtain the final title compound, 5d .
2. Evaluation of Hypnotic Activity in Mice [1]
-
Animals: Male ICR mice (18-22 g) are used.
-
Procedure: Compounds are dissolved in a suitable vehicle (e.g., 20% cremophor/80% saline) and administered via tail vein injection.
-
Observation: Immediately after injection, mice are placed on their backs. The time to the loss of the righting reflex (onset of LORR) and the time to the spontaneous return of the righting reflex (duration of LORR) are recorded. The HD50 is calculated using the Bliss method.
3. In Vitro Metabolic Half-life in Rat Blood [1]
-
Preparation: Fresh whole blood is collected from male Sprague-Dawley rats.
-
Incubation: The test compound (1 µg/mL) is added to the blood and incubated at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 1, 3, 5, 10, 20, 30, and 60 min).
-
Analysis: The concentration of the compound in the blood samples is determined by a validated LC-MS/MS method. The half-life is calculated from the concentration-time curve.
4. GABAA Receptor Binding Assay [1]
-
Source: Rat cerebral cortex membranes are used as the source of GABAA receptors.
-
Radioligand: [3H]flunitrazepam is used as the radioligand.
-
Procedure: The test compound is incubated with the receptor preparation and the radioligand.
-
Measurement: The amount of bound radioactivity is measured by liquid scintillation counting. The percentage inhibition of radioligand binding by the test compound is calculated.
D. Signaling Pathway and Workflow Diagrams
Caption: Synthesis workflow for Compound 5d.
References
- 1. Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents | PLOS One [journals.plos.org]
Application Notes and Protocols: 2-(2,2,2-Trifluoroethoxy)phenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(2,2,2-trifluoroethoxy)phenol as a versatile intermediate in organic synthesis, with a particular focus on its application in medicinal chemistry. The inclusion of a trifluoroethoxy group imparts unique properties to the molecule, influencing its reactivity and the biological activity of its derivatives.
Overview and Key Applications
This compound is a valuable building block in the synthesis of complex organic molecules. Its chemical structure, featuring a phenolic hydroxyl group and a trifluoroethoxy moiety, allows for a range of chemical transformations. The primary applications of this compound lie in its role as a precursor to pharmacologically active agents.
Key Applications Include:
-
Synthesis of Pharmaceutical Intermediates: It is a crucial component in the synthesis of the α1-adrenoceptor antagonist Silodosin, used for the treatment of benign prostatic hyperplasia.
-
Preparation of Sedative and Hypnotic Agents: The phenol is a precursor for the synthesis of phenyl acetate derivatives that have shown potential as short-acting sedative and hypnotic agents.[1]
-
General Organic Synthesis: The phenolic hydroxyl group and the aromatic ring can be functionalized through various reactions, including etherification and acylation, to produce a diverse range of chemical entities.
Synthesis of this compound
There are multiple synthetic routes to obtain this compound. Below are two common laboratory-scale protocols.
Protocol 1: Multi-step Synthesis from o-Nitrochlorobenzene
This method involves a four-step synthesis starting from readily available o-nitrochlorobenzene.[2][3]
Experimental Workflow:
Figure 1: Synthetic pathway from o-nitrochlorobenzene.
Step 1: Etherification To a solution of o-nitrochlorobenzene and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent, 2,2,2-trifluoroethanol and a strong base (e.g., 50% sodium hydroxide) are added. The reaction mixture is heated to afford 2-(2,2,2-trifluoroethoxy)nitrobenzene.
Step 2: Reduction The nitro group of 2-(2,2,2-trifluoroethoxy)nitrobenzene is reduced to an amine. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or with a reducing agent like iron powder in an acidic medium.
Step 3: Diazotization and Hydrolysis The resulting 2-(2,2,2-trifluoroethoxy)aniline is treated with a solution of sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then hydrolyzed by heating in an aqueous acidic solution to yield the final product, this compound.
Quantitative Data for Synthesis Route 1:
| Step | Reactants | Reagents & Conditions | Product | Yield |
| 1 | o-Nitrochlorobenzene, 2,2,2-Trifluoroethanol | 50% NaOH, Tetrabutylammonium bromide, 70°C, 6h | 2-(2,2,2-Trifluoroethoxy)nitrobenzene | 88.4% |
| 2 | 2-(2,2,2-Trifluoroethoxy)nitrobenzene | H₂, Pd/C, Ethanol | 2-(2,2,2-Trifluoroethoxy)aniline | High |
| 3 | 2-(2,2,2-Trifluoroethoxy)aniline | 1. NaNO₂, 20% H₂SO₄, 0-5°C; 2. Toluene, 70°C | This compound | 32.4% |
Protocol 2: Demethylation of 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene
This protocol involves the deprotection of a methoxy group to reveal the phenolic hydroxyl group.[4]
Experimental Protocol: A 1M solution of boron tribromide in dichloromethane is slowly added to a solution of 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene in anhydrous dichloromethane at -20°C. After the addition, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and allowed to warm to room temperature. The organic layer is then separated, dried, and concentrated to give the product.
Quantitative Data for Synthesis Route 2:
| Reactant | Reagents & Conditions | Product | Yield | Purity (UPLC/MS) |
| 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene | BBr₃, CH₂Cl₂, -20°C to rt | This compound | 98% | 99% |
Spectroscopic Data for this compound: [4]
| Type | Data |
| ¹H-NMR (300 MHz, CDCl₃) | δ 4.36 (q, J = 8.4 Hz, 2H, O-CH₂-CF₃), 6.81-7.11 (m, 4H, Ar-H), 9.72 (br. s., 1H, OH) |
| ¹³C-NMR (75 MHz, CDCl₃) | δ 56.2, 68.1, 119.2, 121.5, 122.4, 123.7, 126.4, 127.3, 136.4 |
| MS [M+H]⁻ | m/z 191.0 |
Application in the Synthesis of Silodosin Intermediate
A key application of this compound is in the synthesis of Silodosin. The phenol is first converted to an electrophilic intermediate, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate, which is then reacted with an amine.
Reaction Scheme:
Figure 2: Synthesis of the Silodosin intermediate.
Protocol: Synthesis of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate
This protocol outlines a two-step synthesis to prepare the key mesylated intermediate for Silodosin synthesis.[5]
Step 1: Synthesis of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol this compound is reacted with ethylene carbonate in the presence of a base (e.g., sodium hydroxide) to yield 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol.
Step 2: Mesylation The alcohol from the previous step is then reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane to afford the desired 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate.
Application in the Synthesis of Phenyl Acetate Derivatives (Sedative/Hypnotic Agents)
Fluorine-substituted phenyl acetate derivatives have been investigated as rapid-recovery hypnotic agents.[1][6] this compound can serve as a starting material for such compounds through a multi-step synthesis.
General Protocol: Synthesis of Phenyl Acetate Derivatives
The following is a generalized protocol based on the synthesis of related structures.[1][6]
Synthetic Workflow:
Figure 3: General synthesis of phenyl acetate derivatives.
Step 1: Introduction of the Acetic Acid Moiety The aromatic ring of this compound can be functionalized to introduce an acetic acid group. This can be achieved through various methods, such as a Friedel-Crafts acylation followed by oxidation, or by reacting with glyoxylic acid.[1]
Step 2: Esterification The carboxylic acid is then esterified with an alcohol (e.g., ethanol) under acidic conditions (Fischer esterification) to yield the corresponding phenyl acetate ester.[1]
Step 3: Alkylation The phenolic hydroxyl group of the ester is alkylated with a suitable electrophile, such as 2-chloro-N,N-diethylacetamide, in the presence of a base to give the final active compound.[1]
General Applications in Organic Synthesis
The reactivity of this compound makes it a useful substrate for various common organic transformations.
Williamson Ether Synthesis
The phenolic hydroxyl group can act as a nucleophile in the Williamson ether synthesis to form a variety of aryl ethers.[7][8][9]
General Protocol: this compound is deprotonated with a base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, acetone). The resulting phenoxide is then reacted with a primary alkyl halide or sulfonate to yield the corresponding ether.
Esterification
The phenol can be readily esterified to form phenyl esters.
General Protocol: this compound is reacted with an acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) in a solvent like dichloromethane.
Friedel-Crafts Acylation
The electron-rich aromatic ring of this compound is susceptible to electrophilic aromatic substitution, such as Friedel-Crafts acylation.[10][11][12]
General Protocol: The reaction is typically carried out by treating this compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The hydroxyl group is activating and ortho-, para-directing, though it may require protection prior to the reaction to avoid O-acylation. Alternatively, a Fries rearrangement of a previously formed phenyl ester can be employed to achieve C-acylation.[13]
References
- 1. Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1962603A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. CN100534973C - Method for preparing this compound - Google Patents [patents.google.com]
- 4. This compound | 160968-99-0 [chemicalbook.com]
- 5. CN109516933B - Preparation method of silodosin intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 2-(2,2,2-Trifluoroethoxy)phenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-(2,2,2-trifluoroethoxy)phenyl acetate from 2-(2,2,2-trifluoroethoxy)phenol. This transformation is a crucial step in the development of various chemical entities, including potential sedative/hypnotic agents. The protocols outlined below are based on established acetylation methods for phenolic compounds.
Introduction
The acetylation of phenols is a fundamental reaction in organic synthesis, often employed to protect hydroxyl groups or to synthesize acetate esters which may have distinct biological activities. The introduction of a trifluoroethoxy group onto a phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. The synthesis of 2-(2,2,2-trifluoroethoxy)phenyl acetate serves as a key step in the preparation of more complex fluorine-containing phenyl acetate derivatives.[1] The general reaction involves the treatment of a phenol with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or an acid catalyst.[2][3][4][5][6][7]
Reaction Scheme
The overall chemical transformation is depicted below:
Caption: General reaction scheme for the acetylation of this compound.
Experimental Protocols
Two primary methods for the acetylation of phenols are provided below. Method A utilizes acetic anhydride with a base catalyst, while Method B employs acetyl chloride.
Method A: Acetylation using Acetic Anhydride and Pyridine
This protocol is a standard method for the acetylation of phenols.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
To the stirred solution, add pyridine (1.5 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 2-(2,2,2-trifluoroethoxy)phenyl acetate can be purified by column chromatography on silica gel if necessary.
Method B: Acetylation using Acetyl Chloride
This method is an alternative to using acetic anhydride and is also widely applicable.[3]
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other aprotic solvent
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a dropping funnel and a nitrogen inlet
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dry dichloromethane.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or distillation under reduced pressure.
Experimental Workflow
The general workflow for the synthesis and purification of 2-(2,2,2-trifluoroethoxy)phenyl acetate is illustrated below.
Caption: A generalized workflow for the synthesis of 2-(2,2,2-trifluoroethoxy)phenyl acetate.
Data Presentation
The following table should be used to record the quantitative data from the synthesis experiments.
| Parameter | Method A (Acetic Anhydride) | Method B (Acetyl Chloride) |
| Starting Material | ||
| Mass of this compound (g) | ||
| Moles of this compound (mol) | ||
| Reagents | ||
| Volume of Acetic Anhydride (mL) | N/A | |
| Moles of Acetic Anhydride (mol) | N/A | |
| Volume of Acetyl Chloride (mL) | N/A | |
| Moles of Acetyl Chloride (mol) | N/A | |
| Volume of Base (Pyridine/TEA) (mL) | ||
| Moles of Base (mol) | ||
| Reaction Conditions | ||
| Solvent and Volume (mL) | ||
| Reaction Temperature (°C) | ||
| Reaction Time (h) | ||
| Product | ||
| Crude Product Mass (g) | ||
| Purified Product Mass (g) | ||
| Yield | ||
| Theoretical Yield (g) | ||
| Percentage Yield (%) | ||
| Characterization | ||
| Appearance | ||
| ¹H NMR | ||
| ¹³C NMR | ||
| Mass Spectrometry (m/z) | ||
| Purity (e.g., by HPLC or GC) |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetic anhydride, acetyl chloride, pyridine, and triethylamine are corrosive and have strong odors. Handle with care.
-
The reaction with acetyl chloride can be exothermic; ensure slow addition and adequate cooling.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl acetate - Wikipedia [en.wikipedia.org]
- 3. CN104496809A - Synthesis method of drug intermediate phenyl acetate - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Antiplasmodial Compounds Using 2-(2,2,2-Trifluoroethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant strains of Plasmodium falciparum. This necessitates the urgent development of new antimalarial agents with novel mechanisms of action. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, have emerged as a promising class of compounds with a wide range of biological activities, including antiplasmodial effects. The incorporation of fluorine-containing moieties, such as the 2,2,2-trifluoroethoxy group, into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins.
This document provides detailed protocols for the synthesis of a series of 2,2,2-trifluoroethoxychalcones, starting from 2-(2,2,2-trifluoroethoxy)phenol, and for the evaluation of their in vitro antiplasmodial activity against P. falciparum. The synthetic strategy involves a two-step process: the acylation of this compound to form the key acetophenone intermediate, followed by a Claisen-Schmidt condensation with various substituted benzaldehydes to yield the target chalcones.
I. Synthesis of Antiplasmodial 2,2,2-Trifluoroethoxychalcones
The overall synthetic workflow for the preparation of 2,2,2-trifluoroethoxychalcones from this compound is depicted below.
Caption: Synthetic workflow for 2,2,2-trifluoroethoxychalcones.
Protocol 1: Synthesis of 1-(2-(2,2,2-Trifluoroethoxy)phenyl)ethanone
This protocol describes the synthesis of the key acetophenone intermediate via a Fries rearrangement of 2-(2,2,2-trifluoroethoxy)phenyl acetate. This method is often preferred for phenols to avoid the complexities of direct Friedel-Crafts acylation.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Acetylation of this compound:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 2-(2,2,2-trifluoroethoxy)phenyl acetate.
-
-
Fries Rearrangement:
-
To a stirred suspension of anhydrous aluminum chloride (3 equivalents) in a suitable solvent (e.g., nitrobenzene or without solvent), add the 2-(2,2,2-trifluoroethoxy)phenyl acetate (1 equivalent) portion-wise.
-
Heat the mixture to 120-160 °C for several hours. Monitor the reaction by TLC.
-
After cooling, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-(2-(2,2,2-trifluoroethoxy)phenyl)ethanone.
-
Protocol 2: Synthesis of 2,2,2-Trifluoroethoxychalcones (General Procedure)
This protocol details the base-catalyzed Claisen-Schmidt condensation of the acetophenone intermediate with various substituted benzaldehydes.[1]
Materials:
-
1-(2-(2,2,2-Trifluoroethoxy)phenyl)ethanone
-
Substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 1-(2-(2,2,2-trifluoroethoxy)phenyl)ethanone (1.0 equivalent) and the desired substituted benzaldehyde (1.2 equivalents) in ethanol (10 mL).
-
To this solution, add an aqueous solution of KOH (1.2 equivalents) at room temperature.
-
Stir the reaction mixture for 30 minutes. Monitor the completion of the reaction by TLC.
-
Upon completion, a solid precipitate will often form. Filter the reaction mixture through a Büchner funnel under vacuum.
-
Wash the solid product several times with a 1:1 ethanol-water mixture to remove excess reactants and catalyst.
-
Dry the resulting chalcone product. Further purification can be achieved by recrystallization from ethanol if necessary.
II. In Vitro Antiplasmodial Activity Assay
The antiplasmodial activity of the synthesized chalcones is determined using a [³H] hypoxanthine incorporation inhibition assay, which measures the proliferation of P. falciparum in vitro.[1]
Caption: Workflow for the [³H] hypoxanthine incorporation assay.
Protocol 3: [³H] Hypoxanthine Incorporation Inhibition Assay
Materials:
-
P. falciparum 3D7 strain
-
Human O+ erythrocytes
-
RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum.
-
[³H] hypoxanthine
-
Synthesized chalcone compounds
-
Chloroquine and Artemisinin (positive controls)
-
96-well microtiter plates
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum (3D7 strain) in human O+ erythrocytes in supplemented RPMI-1640 medium at 37 °C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂). Synchronize the parasite culture to the ring stage.
-
Assay Setup:
-
Prepare serial dilutions of the synthesized chalcones in DMSO.
-
In a 96-well plate, add 25 µL of the compound dilutions to each well.
-
Add 200 µL of the parasite culture (2% hematocrit and 1% parasitemia) to each well.
-
Include wells with positive controls (chloroquine, artemisinin) and negative controls (no compound).
-
-
Incubation:
-
Incubate the plates for 24 hours under the same conditions as the parasite culture.
-
After 24 hours, add 0.5 µCi of [³H] hypoxanthine to each well.
-
Incubate for an additional 24 hours.
-
-
Harvesting and Measurement:
-
Harvest the contents of each well onto glass fiber filter mats using a cell harvester.
-
Wash the filters to remove unincorporated [³H] hypoxanthine.
-
Place the filter discs in scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
The results are expressed as the percentage inhibition of [³H] hypoxanthine incorporation compared to the negative control.
-
The 50% inhibitory concentration (IC₅₀) values are calculated by a non-linear regression analysis of the dose-response curves.
-
III. Data Presentation
The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of selected 2,2,2-trifluoroethoxychalcones.
Table 1: Antiplasmodial Activity of ortho-2,2,2-Trifluoroethoxychalcones against P. falciparum (3D7)
| Compound ID | R (Substituent on Benzaldehyde Ring) | IC₅₀ (µg/mL)[1] | IC₅₀ (µM) |
| 3a | H | 3.0 | 9.8 |
| 3b | 4-Cl | 4.0 | 11.7 |
| 3c | 4-F | 4.0 | 12.3 |
| 3d | 4-Br | 4.0 | 10.3 |
| 3f | 4-OCH₃ | 2.2 | 6.5 |
| 3i | 2-Cl | 4.0 | 11.7 |
| 3j | 2-F | 4.0 | 12.3 |
| Chloroquine | - | 0.006 | 0.012 |
| Artemisinin | - | 0.004 | 0.014 |
Table 2: Cytotoxicity and Selectivity Index of Most Active Compounds
| Compound ID | Cytotoxicity (Vero cells) CC₅₀ (µg/mL)[1] | Selectivity Index (SI = CC₅₀ / IC₅₀)[1] |
| 3a | 25.8 | 8.6 |
| 3f | 18.1 | 8.2 |
IV. Conclusion
The synthetic protocols outlined provide a clear pathway for the preparation of novel 2,2,2-trifluoroethoxychalcones starting from this compound. The data indicates that chalcones with an ortho-2,2,2-trifluoroethoxy group on the 1-phenyl ring exhibit significant antiplasmodial activity against P. falciparum.[1] Specifically, compounds 3a and 3f showed promising IC₅₀ values of 3.0 µg/mL and 2.2 µg/mL, respectively.[1] Furthermore, these compounds displayed low cytotoxicity against mammalian Vero cells, with selectivity indices of 8.6 and 8.2, suggesting a favorable preliminary safety profile.[1] These findings highlight the potential of o-2,2,2-trifluoroethoxychalcones as valuable scaffolds for the development of new antimalarial drug candidates. Further optimization of this compound class is warranted to improve potency and pharmacokinetic properties.
References
Application Notes and Protocols for the Characterization of 2-(2,2,2-Trifluoroethoxy)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(2,2,2-Trifluoroethoxy)phenol is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and robust analytical methods are crucial for its characterization, ensuring purity, stability, and quality control throughout the drug development process. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, including chromatography, spectroscopy, and thermal analysis.
Chromatographic Analysis
Chromatographic techniques are essential for separating and quantifying this compound from impurities and starting materials.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers high-resolution separation and sensitive detection, making it ideal for purity assessment and impurity profiling. A UPLC/MS analysis of this compound showed a purity of 99% with a retention time of 5.37 minutes.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Retention Time (t R ) | 5.37 min | [1] |
| Purity | 99% | [1] |
| [M-H] - m/z | 191.0 | [1] |
Experimental Protocol:
This protocol is a general guideline for the analysis of phenolic compounds and should be optimized for specific instrumentation and requirements.[2][3][4]
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into a UPLC vial.
2. UPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for the separation of phenolic compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, increasing it over time to elute the compound. For example: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-9 min, 95% B; 9-10 min, 95-5% B; 10-12 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phenols.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-500.
Workflow Diagram:
Caption: UPLC-MS experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to increase volatility and improve peak shape.[5][6][7]
Experimental Protocol:
This protocol provides a general procedure for the GC-MS analysis of phenols and may require optimization.[5][8][9]
1. Sample Preparation and Derivatization:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes to facilitate the derivatization of the phenolic hydroxyl group.
-
Cool the sample to room temperature before injection.
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
Workflow Diagram:
Caption: GC-MS experimental workflow.
Spectroscopic Analysis
Spectroscopic methods provide valuable information about the chemical structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.
Quantitative Data:
| Nucleus | Spectrometer Frequency | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| ¹H | 300 MHz | CDCl₃ | 4.36 | q | 8.4 | O-CH₂-CF₃ | [1] |
| 6.81-7.11 | m | Ar-H | [1] | ||||
| 9.72 | br. s. | OH | [1] | ||||
| ¹³C | 75 MHz | CDCl₃ | 56.2, 68.1, 119.2, 121.5, 122.4, 123.7, 126.4, 127.3, 136.4 | [1] |
Experimental Protocol:
This is a general protocol for acquiring ¹H and ¹³C NMR spectra.[10][11][12][13]
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
2. ¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16-64 scans are usually adequate for good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
3. ¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Workflow Diagram:
Caption: NMR spectroscopy experimental workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
This general protocol can be adapted for the analysis of phenolic compounds.[14][15][16][17]
1. Sample Preparation:
-
For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the ATR crystal.
2. FTIR Acquisition:
-
Instrument: A standard FTIR spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually averaged to obtain a good quality spectrum.
-
A background spectrum of the empty sample holder (KBr plates or ATR crystal) should be collected before analyzing the sample.
Expected Absorptions for this compound:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300-3500 | O-H | Stretching (broad) |
| ~3000-3100 | C-H (aromatic) | Stretching |
| ~2850-2960 | C-H (aliphatic) | Stretching |
| ~1450-1600 | C=C (aromatic) | Stretching |
| ~1200-1300 | C-O (ether) | Stretching |
| ~1100-1200 | C-F | Stretching |
| ~1150-1250 | C-O (phenol) | Stretching |
Workflow Diagram:
Caption: FTIR spectroscopy experimental workflow.
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting point, glass transitions, and other thermal events.[18][19][20][21] TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition profiles.[18][19][22]
Experimental Protocol:
This is a general protocol for DSC and TGA analysis of organic compounds.[18][19][20][21][22]
1. Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC or TGA pan.
-
For DSC, hermetically seal the pan to prevent evaporation. For TGA, an open pan is typically used.
2. DSC Conditions:
-
Temperature Program: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 25 °C to 200 °C) at a constant rate (e.g., 10 °C/min).
-
Atmosphere: An inert atmosphere, such as nitrogen, is typically used to prevent oxidation.
3. TGA Conditions:
-
Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 25 °C to 600 °C) at a constant rate (e.g., 10 °C/min).
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is used to study thermal decomposition, while an oxidative atmosphere (e.g., air) can be used to study oxidative stability.
Workflow Diagram:
Caption: Thermal analysis (DSC/TGA) workflow.
Safety Precautions
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[23] It is harmful if swallowed and may cause an allergic skin reaction.[24] Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[23][24] Refer to the Safety Data Sheet (SDS) for complete safety information.[23][24][25]
References
- 1. This compound | 160968-99-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. books.rsc.org [books.rsc.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. jru-b.com [jru-b.com]
- 15. agro.icm.edu.pl [agro.icm.edu.pl]
- 16. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]
- 17. scielo.br [scielo.br]
- 18. mt.com [mt.com]
- 19. DSC and TG analysis - Laboratory In Consulting [inconsulting.com.ua]
- 20. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. particletechlabs.com [particletechlabs.com]
- 23. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 25. This compound - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols: 2-(2,2,2-Trifluoroethoxy)phenol as a Versatile Building Block for Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,2,2-Trifluoroethoxy)phenol is a fluorinated aromatic compound with significant potential as a building block in the synthesis of a variety of specialty chemicals. Its unique structure, featuring a phenolic hydroxyl group and a trifluoroethoxy moiety, imparts desirable physicochemical properties to target molecules. The presence of the trifluoroethoxy group can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable component in drug design and the development of advanced materials. These application notes provide an overview of its use in the synthesis of sedative-hypnotic agents and as a potential disinfecting agent, complete with detailed experimental protocols and relevant data.
Application 1: Intermediate for Sedative-Hypnotic Agents
One of the primary applications of this compound is as a key intermediate in the synthesis of phenyl acetate derivatives with potential sedative and hypnotic effects. The trifluoroethoxy group is incorporated to improve drug transport across the blood-brain barrier and to modulate the pharmacological activity of the resulting compounds.
Biological Target and Signaling Pathway
Derivatives of this compound have been investigated as hypnotic agents that target the γ-aminobutyric acid type A (GABAA) receptor.[1] The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl⁻) into the neuron.[2] This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory, sedative effect.[2] Phenyl acetate derivatives synthesized from this building block are expected to act as positive allosteric modulators of the GABAA receptor, enhancing the effect of GABA.[1]
Synthesis of this compound
The building block itself can be synthesized through a multi-step process starting from o-nitrochlorobenzene.[3][4]
Quantitative Data for Synthesis of this compound
| Step | Starting Material | Key Reagents | Product | Yield (%) | Reference |
| 1. Etherification | o-Nitrochlorobenzene | 2,2,2-Trifluoroethanol, NaOH, Phase Transfer Catalyst | 2-(2,2,2-Trifluoroethoxy)nitrobenzene | 88.4 | [3] |
| 2. Reduction | 2-(2,2,2-Trifluoroethoxy)nitrobenzene | H₂, 10% Pd/C, Ethanol | 2-(2,2,2-Trifluoroethoxy)aniline | 91.6 | [3] |
| 3. Diazotization & Hydrolysis | 2-(2,2,2-Trifluoroethoxy)aniline | NaNO₂, H₂SO₄, Toluene | This compound | 32.4 | [4] |
Synthesis of a Phenyl Acetate Derivative
The following protocol describes the synthesis of a representative phenyl acetate derivative from this compound.
Quantitative Data for a Representative Fluorinated Phenyl Acetate Derivative
| Compound | Description | Hypnotic Potency (HD₅₀ in mice, mg/kg) | GABAA Receptor Binding (% at 50 µmol) | Reference |
| Compound 5j | A fluorine-substituted phenyl acetate derivative | 43.8 | 45.3 | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)aniline (Intermediate)
Materials:
-
2-(2,2,2-Trifluoroethoxy)nitrobenzene
-
Absolute Ethanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogenation apparatus
-
Filtration setup
Procedure:
-
In a hydrogenation vessel, combine 120 g of 2-(2,2,2-trifluoroethoxy)nitrobenzene, 1.5 L of absolute ethanol, and 10 g of 10% palladium on carbon.[3]
-
Pressurize the vessel with hydrogen gas to atmospheric pressure.[3]
-
Stir the reaction mixture at room temperature for 12 hours.[3]
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The resulting solid is 2-(2,2,2-trifluoroethoxy)aniline (yield: 91.6%).[3]
Protocol 2: Synthesis of this compound (Building Block)
Materials:
-
2-(2,2,2-Trifluoroethoxy)aniline
-
20% (w/w) Sulfuric Acid
-
Sodium Nitrite (NaNO₂)
-
Toluene
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a reaction flask, add 210 g of 20% (w/w) sulfuric acid and cool in an ice-water bath with stirring.[3]
-
Add 80 g of 2-(2,2,2-trifluoroethoxy)aniline and stir for 30 minutes.[3]
-
Prepare a solution of 30 g of sodium nitrite in 50 g of water and add it dropwise to the reaction mixture, maintaining the temperature between 0-5°C.[3]
-
Stir the reaction mixture at 0-5°C for 2 hours to form the diazonium salt solution.[3]
-
In a separate flask, add 200 g of 20% (w/w) sulfuric acid, 100 g of sodium sulfate, and 500 ml of toluene. Heat the mixture to 70°C with stirring.[4]
-
Add the previously prepared diazonium salt solution dropwise to the heated toluene mixture.[4]
-
Continue the reaction for 2 hours after the addition is complete.[4]
-
Cool the mixture and separate the layers. Extract the aqueous layer twice with 200 ml of toluene.
-
Combine the organic layers, wash with water, and concentrate to approximately one-third of the original volume.
-
Extract the concentrated toluene solution three times with 200 g of 30% (w/w) sodium hydroxide.
-
Combine the aqueous layers and acidify with 2N HCl.
-
Extract the acidified aqueous layer twice with 200 ml of toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the residue from n-hexane to obtain this compound as a white solid (yield: 32.4%).[4]
Protocol 3: Synthesis of 2-(2,2,2-Trifluoroethoxy)phenyl Acetate (Representative Specialty Chemical)
Materials:
-
This compound
-
Acetyl chloride
-
Cyclohexane
-
Standard laboratory glassware with a reflux condenser
Procedure:
-
In a four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 40 mL of cyclohexane and 0.15 mol of this compound.
-
Slowly add acetyl chloride dropwise to the solution (a molar ratio of phenol to acetyl chloride of 1:1.2 is recommended).
-
Maintain the reaction temperature at 20°C and stir for 5 hours.
-
Monitor the reaction until the evolution of hydrogen chloride gas from the condenser outlet ceases.
-
After the reaction is complete, remove the excess acetyl chloride and cyclohexane by distillation under normal pressure.
-
Collect the fraction distilling at the appropriate temperature for the product, 2-(2,2,2-trifluoroethoxy)phenyl acetate.
Application 2: Potential Disinfecting and Cleaning Agent
While less documented in peer-reviewed literature, this compound has been described as a powerful cleaning and disinfecting agent. Phenolic compounds, in general, have a long history of use as disinfectants. The trifluoroethoxy group may enhance the compound's stability and efficacy.
Proposed Mechanism of Action: Phenolic compounds typically exert their antimicrobial effects by disrupting the cell membrane of microorganisms, leading to the leakage of cellular contents and cell death. They can also denature essential proteins within the microbes.
Protocol 4: Evaluation of Disinfectant Efficacy (Use-Dilution Test Adaptation)
This protocol is a generalized method for assessing the efficacy of a disinfectant on a hard, non-porous surface.
Materials:
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Sterile stainless steel cylinders (carriers)
-
Solutions of this compound at various concentrations
-
Sterile broth medium
-
Neutralizing broth
-
Incubator
Procedure:
-
Dip sterile stainless steel cylinders into a culture of the target microorganism and then dry them under sterile conditions.
-
Immerse the inoculated and dried cylinders into solutions of this compound at various concentrations for a specified contact time (e.g., 10 minutes).
-
After the contact time, transfer each cylinder to a tube containing a neutralizing broth to inactivate the disinfectant.
-
Transfer the cylinders from the neutralizing broth to a fresh tube of sterile growth medium.
-
Incubate the tubes of growth medium and observe for turbidity, which indicates microbial growth.
-
The effectiveness of the disinfectant is determined by the concentration at which no growth is observed. A successful outcome is the absence of growth in all replicate tubes.
Safety Information
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[7] Handle with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS).[7]
Disclaimer: These application notes and protocols are intended for informational purposes for qualified researchers. All experiments should be conducted in a suitable laboratory setting with appropriate safety precautions. The provided protocols may require optimization for specific applications.
References
- 1. Phenyl acetate derivatives, fluorine-substituted on the phenyl group, as rapid recovery hypnotic agents with reflex depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. CN100534973C - Method for preparing this compound - Google Patents [patents.google.com]
- 4. CN1962603A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Application Notes & Protocols: Experimental Procedures for Etherification with 2,2,2-Trifluoroethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2,2,2-trifluoroethoxy group is a critical structural motif in medicinal chemistry and materials science. Its unique electronic properties, including high electronegativity and metabolic stability, can significantly enhance the pharmacological profile of drug candidates. This document provides detailed protocols and comparative data for several common methods of etherification using 2,2,2-trifluoroethanol (TFE).
Overview of Synthetic Methodologies
The synthesis of trifluoroethyl ethers can be achieved through various established organic reactions. The choice of method often depends on the substrate scope, desired stereochemistry, and reaction scale. Key methodologies include:
-
Mitsunobu Reaction: A reliable method for converting primary and secondary alcohols into ethers with a complete inversion of stereochemistry via an S_N2 mechanism.[1][2] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]
-
Williamson-type Ether Synthesis: This classical method involves the reaction of a metal alkoxide with an alkyl halide or sulfonate.[3] For 2,2,2-trifluoroethanol, forming the sodium salt and reacting it with a suitable electrophile, such as an aromatic sulfonate ester, can be effective, often requiring elevated temperatures.[4]
-
Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction ideal for forming aryl-ether bonds.[5] This method is suitable for coupling 2,2,2-trifluoroethanol with aryl halides or triflates.[6]
-
Acid-Catalyzed Etherification: While 2,2,2-trifluoroethanol is notably stable to dehydration, certain acid-catalyzed protocols can facilitate ether formation, particularly with activated alcohols.[4][7]
-
Alternative Reagents: Specialized reagents, such as 2,4,6-tris-(2,2,2-trifluoro-ethoxy)-[4][8][9]triazene (TriTFET), offer a metal-free, one-pot alternative for synthesizing trifluoroethyl ethers.[10]
Comparative Data of Etherification Methods
The following tables summarize quantitative data for different etherification procedures involving 2,2,2-trifluoroethanol and related fluorinated alcohols.
Table 1: Williamson-type Synthesis Conditions
| Reactants | Base/Metal | Solvent | Temperature (°C) | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Sodium 2,2,2-trifluoroethylate + 2,2,2-trifluoroethyl p-toluenesulfonate | Sodium | Dioxane | 160 - 185 | 60 - 180 min | Not specified | [4] |
| 2,2,2-trifluoroethanol + Thionyl chloride | Sodium hydroxide | Not specified | -5 to 50 | 4 h | 93.3% | [11] |
| Fluorinated alcohol + Alkyl halide | Metallic sodium | Autoclave | 200 | 15 h | Not specified | [3] |
| 2,2,2-trifluoroethanol + Chlorodifluoromethane | Monovalent metal hydroxide | Water/Organic Solvent | Room Temp - 100 | 2 - 10 h | High |[8] |
Table 2: Mitsunobu Reaction Conditions | Alcohol | Nucleophile | Reagents | Solvent | Temperature (°C) | Time | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | General 1°/2° Alcohol | Carboxylic acid, Phenol, etc. | PPh₃, DIAD/DEAD | THF | 0 to Room Temp | 6 - 8 h |[12] | | General Alcohol | 1,3-cyclopentanedione | PPh₃, DEAD | THF | 0 to 50 | 25 min |[1] |
Table 3: Buchwald-Hartwig C-O Coupling Conditions
| Aryl Halide | Amine/Alcohol | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Halide | Primary/Secondary Amine | Pd(0) source | Phosphine-type (e.g., BINAP, dppf) | Stoichiometric base (e.g., NaOtBu) | Toluene, Dioxane | Room Temp - 110 | [6][13] |
| Aryl Bromide | Aniline | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Toluene | 100 |[13] |
Experimental Workflows and Diagrams
A general workflow for a chemical synthesis experiment provides a logical sequence from preparation to analysis.
Caption: General experimental workflow for etherification.
The Mitsunobu reaction mechanism proceeds through several key intermediates, resulting in the stereochemical inversion of the starting alcohol.
Caption: Simplified Mitsunobu reaction pathway.
Detailed Experimental Protocols
Protocol 1: Mitsunobu Etherification of a Secondary Alcohol with 2,2,2-Trifluoroethanol
This protocol describes the conversion of a generic secondary alcohol to its corresponding 2,2,2-trifluoroethyl ether with inversion of configuration.[1][12]
Materials:
-
Secondary alcohol (1.0 eq)
-
2,2,2-Trifluoroethanol (1.5 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary alcohol (1.0 eq), 2,2,2-trifluoroethanol (1.5 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approx. 0.1-0.2 M concentration relative to the limiting reagent).
-
Cool the resulting solution to 0 °C using an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. The formation of a white precipitate (triphenylphosphine oxide) is often an indication of reaction progress.[12]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC/MS until the starting alcohol is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate. The byproduct, triphenylphosphine oxide, may be partially removed by filtration if it precipitates.
-
Transfer the organic solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2,2,2-trifluoroethyl ether.
Safety Note: Azodicarboxylates are hazardous and should be handled with care.[12] When using azide nucleophiles (e.g., DPPA), be aware of the potential formation of explosive hydrazoic acid.[12]
Protocol 2: Williamson-type Synthesis of Bis(2,2,2-trifluoroethyl) Ether
This protocol is adapted from a procedure for preparing symmetrical fluorinated ethers.[4]
Materials:
-
2,2,2-Trifluoroethanol (TFE)
-
Sodium metal (Na)
-
2,2,2-Trifluoroethyl p-toluenesulfonate
-
Anhydrous Dioxane
-
Three-neck flask equipped with a mechanical stirrer, condenser, and addition funnel.
Procedure:
-
In a dry flask under an inert atmosphere, prepare a solution of sodium 2,2,2-trifluoroethylate by carefully adding metallic sodium (1.0 eq) in portions to a solution of 2,2,2-trifluoroethanol (1.1 eq) in anhydrous dioxane. The reaction is exothermic. Stir until all the sodium has reacted.
-
In a separate three-neck flask, heat 2,2,2-trifluoroethyl p-toluenesulfonate (1.0 eq) to 160-185 °C.
-
Slowly add the prepared sodium 2,2,2-trifluoroethylate solution to the hot sulfonate ester via an addition funnel with vigorous stirring.
-
The product, bis(2,2,2-trifluoroethyl) ether, will distill from the reaction mixture as it is formed.[4]
-
Collect the distillate, which is the crude product.
-
Purify the crude ether by washing first with dilute acid, then with dilute alkali, followed by drying and fractional distillation.[4]
Protocol 3: Buchwald-Hartwig Aryl Etherification
This general protocol outlines the palladium-catalyzed coupling of an aryl bromide with 2,2,2-trifluoroethanol.
Materials:
-
Aryl bromide (1.0 eq)
-
2,2,2-Trifluoroethanol (1.5 - 2.0 eq)
-
Pd₂(dba)₃ (1-5 mol%)
-
Xantphos or other suitable phosphine ligand (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 eq)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or glovebox
Procedure:
-
Inside a glovebox or using Schlenk technique, add the aryl bromide (1.0 eq), Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry Schlenk tube equipped with a stir bar.
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous toluene (or dioxane), followed by 2,2,2-trifluoroethanol (1.5-2.0 eq) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.
-
Monitor the reaction by GC/MS or LC/MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the aryl trifluoroethyl ether.
References
- 1. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 4. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether - Google Patents [patents.google.com]
- 9. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) [file.scirp.org]
- 10. Expedient and efficient one pot synthesis of trifluoroethyl ethers from metal free 2,4,6-tris-(2,2,2-trifluoro-ethoxy)-[1,3,5] triazene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. BIS(2,2,2-TRIFLUOROETHYL) ETHER synthesis - chemicalbook [chemicalbook.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol: Application Notes and Protocols for Laboratory-Scale Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2-(2,2,2-Trifluoroethoxy)phenol, a valuable intermediate in medicinal chemistry and organic synthesis.[1] The protocols outlined below are based on established chemical literature and provide comprehensive guidance for the preparation of this compound.
Introduction
This compound is a key building block in the development of various organic compounds, including those with potential therapeutic properties such as sedative and hypnotic agents.[1][2] The presence of the trifluoroethoxy group significantly influences the molecule's lipophilicity and metabolic stability, making it a desirable moiety in drug design. This document details two primary synthetic routes for its preparation on a laboratory scale: a multi-step synthesis commencing from o-nitrochlorobenzene and a demethylation pathway. Additionally, a generalized protocol for a Williamson ether synthesis approach from catechol is presented as a potential alternative.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 160968-99-0 | [2][3][4] |
| Molecular Formula | C₈H₇F₃O₂ | [2][4] |
| Molecular Weight | 192.14 g/mol | [2][4] |
| Melting Point | 49-54 °C | [5][6] |
| Boiling Point | 202 °C | [6] |
| Appearance | White to Off-White Solid | [5][6] |
Synthesis Protocols
Three distinct methods for the synthesis of this compound are detailed below.
Method 1: Multi-step Synthesis from o-Nitrochlorobenzene
This synthetic route involves three sequential steps: etherification, reduction of the nitro group, and diazotization followed by hydrolysis.
Reaction Scheme
Caption: Multi-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)nitrobenzene
-
To a reaction vessel, add o-nitrochlorobenzene, 50% sodium hydroxide, and a phase transfer catalyst such as tetrabutylammonium bromide.[7]
-
Stir the mixture and heat to 60 °C.
-
Slowly add 2,2,2-trifluoroethanol to the reaction mixture.
-
After the addition is complete, maintain the reaction temperature at 70 °C and continue stirring for 6 hours.[7]
-
Cool the mixture, filter the solid product, wash with water, and dry to obtain 2-(2,2,2-Trifluoroethoxy)nitrobenzene.
Step 2: Synthesis of 2-(2,2,2-Trifluoroethoxy)aniline
-
In a hydrogenation apparatus, combine 2-(2,2,2-trifluoroethoxy)nitrobenzene, absolute ethanol, and 10% palladium on carbon (Pd/C).[7]
-
Pressurize the vessel with hydrogen gas and stir the reaction at room temperature for 12 hours.[7]
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-(2,2,2-trifluoroethoxy)aniline.
Step 3: Synthesis of this compound
-
In a reaction flask, dissolve 2-(2,2,2-trifluoroethoxy)aniline in 20% (w/w) sulfuric acid and cool the mixture in an ice-water bath.[7][8]
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0-5 °C. Stir for 2 hours to form the diazonium salt.[7][8]
-
In a separate flask, heat a mixture of 20% (w/w) sulfuric acid, sodium sulfate, and toluene to 70 °C.[7][8]
-
Add the previously prepared diazonium salt solution dropwise to the heated mixture. Continue the reaction for 2 hours.[7][8]
-
Cool the reaction mixture and separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, and then extract with 30% (w/w) sodium hydroxide solution.
-
Acidify the combined aqueous layers with 2N HCl and extract with toluene.
-
Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from n-hexane to obtain pure this compound.[7][8]
Quantitative Data
| Step | Product | Starting Material | Yield | Melting Point (°C) |
| 1 | 2-(2,2,2-Trifluoroethoxy)nitrobenzene | o-Nitrochlorobenzene | 88.4% | 53-55 |
| 2 | 2-(2,2,2-Trifluoroethoxy)aniline | 2-(2,2,2-Trifluoroethoxy)nitrobenzene | 91.6% | 58-60 |
| 3 | This compound | 2-(2,2,2-Trifluoroethoxy)aniline | 32.4% | 52-54 |
Method 2: Demethylation of 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene
This method provides a high-yield synthesis from a readily available methoxy-substituted precursor.
Reaction Scheme
Caption: Demethylation synthesis of this compound.
Experimental Protocol
-
Dissolve 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene in anhydrous dichloromethane and cool the solution to -20 °C.[2]
-
Slowly add a 1M solution of boron tribromide in dichloromethane dropwise to the cooled solution.[2]
-
After the addition, allow the reaction mixture to warm to room temperature.
-
Quench the reaction by carefully adding excess saturated aqueous sodium bicarbonate solution.[2]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product as a yellow oil.[2]
Quantitative Data
| Product | Starting Material | Yield | Purity (UPLC/MS) |
| This compound | 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene | 98% | 99% |
Spectroscopic Data
-
¹H-NMR (300 MHz, CDCl₃): δ 4.36 (q, J = 8.4 Hz, 2H, O-CH₂-CF₃), 6.81-7.11 (m, 4H, Ar-H), 9.72 (br. s., 1H, OH).[2]
-
¹³C-NMR (75 MHz, CDCl₃): δ 56.2, 68.1, 119.2, 121.5, 122.4, 123.7, 126.4, 127.3, 136.4.[2]
-
Mass Spec (M+H)⁻: m/z 191.0.[2]
Method 3: Williamson Ether Synthesis from Catechol (Generalized Protocol)
This method represents a potentially more direct route, though selective mono-alkylation of catechol can be challenging. The following is a generalized protocol based on similar transformations.
Reaction Scheme
Caption: Williamson ether synthesis of this compound.
Experimental Protocol
-
Dissolve catechol in a suitable aprotic solvent such as DMF or acetonitrile.
-
Add a slight sub-stoichiometric amount of a base (e.g., potassium carbonate or sodium hydride) to selectively deprotonate one hydroxyl group. Careful control of stoichiometry is crucial to minimize di-ether formation.
-
Add the 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl tosylate or triflate) to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired mono-ether from unreacted catechol and the di-ether byproduct.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Boron tribromide is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Sodium hydride is a flammable solid and reacts violently with water.
-
Phase transfer catalysts can be toxic and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of this compound can be achieved through multiple synthetic strategies. The multi-step synthesis from o-nitrochlorobenzene is a well-documented route, while the demethylation of 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene offers a high-yield alternative. The Williamson ether synthesis from catechol presents a more direct but potentially less selective option that requires careful optimization of reaction conditions to favor mono-alkylation. The choice of synthetic route will depend on the availability of starting materials, required scale, and desired purity of the final product.
References
- 1. Reaction conditions for laccase catalyzed polymerization of catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6080895A - Process of producing catechol derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mystrica.com [mystrica.com]
- 5. CN1962603A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN100534973C - Method for preparing this compound - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
Application Notes and Protocols for 2-(2,2,2-Trifluoroethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and disposal of 2-(2,2,2-Trifluoroethoxy)phenol (CAS No. 160968-99-0). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Chemical and Physical Properties
This compound is a solid organic compound utilized in laboratory chemical synthesis.[1] A summary of its key quantitative properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 160968-99-0 | [1] |
| Molecular Formula | C₈H₇F₃O₂ | [1] |
| Molecular Weight | 192.14 g/mol | |
| Physical State | Solid | [1] |
| Appearance | Off-White to Pale Grey Solid | |
| Melting Point | 49 - 50 °C | |
| Boiling Point | 202 °C | |
| Storage Temperature | Room Temperature (Sealed in a dry place) | [2][3] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1]
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[4]
-
Skin Sensitization (Category 1B) : May cause an allergic skin reaction.[4]
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed below.
| PPE Type | Specification |
| Hand Protection | Protective gloves (e.g., Nitrile). |
| Eye Protection | Chemical safety goggles or glasses. A face shield should be worn if there is a splash hazard.[1] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat.[1] |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[1] |
Experimental Protocols
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled with the chemical name, CAS number, and hazard pictograms.
-
Ensure the container is sealed tightly.
Storage Protocol
-
Store the compound in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store away from incompatible materials, particularly strong oxidizing agents.[1]
-
Do not store with foodstuffs.[4]
-
Protect containers from physical damage.[4]
Handling and Dispensing Protocol
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure an emergency eye wash fountain and safety shower are immediately accessible.[1]
-
Don the appropriate PPE as specified in Section 2 before handling the compound.
-
Avoid breathing dust, mist, or spray.[1]
-
Avoid contact with skin and eyes.[1]
-
When dispensing, use appropriate tools (e.g., spatula, scoop) to transfer the solid. Minimize the generation of dust.[4]
-
After handling, wash hands thoroughly with soap and water.[1]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1]
Spill and Emergency Procedures
Spill Cleanup:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep or shovel the spilled solid into a suitable container for disposal.[1]
-
Minimize dust generation during cleanup.[4]
-
Wash the spill area with soap and water.
First Aid:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
After Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Protocol
-
Dispose of waste in accordance with local, state, and federal regulations.
-
The recommended method of disposal is to remove the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Do not dispose of down the drain or into the environment.
Visualization of Workflow
The following diagram illustrates the recommended workflow for the handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage.
References
Application Notes and Protocols for 2-(2,2,2-Trifluoroethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and emergency procedures for the use of 2-(2,2,2-Trifluoroethoxy)phenol (CAS No: 160968-99-0) in a laboratory setting.[1][2] Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] The primary hazards associated with this compound are summarized in the table below.
Table 1: Hazard Summary for this compound
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Eye Irrit. 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335: May cause respiratory irritation[1] |
| Acute Toxicity (Oral) | Acute Tox. 4 | H302: Harmful if swallowed[3] |
| Skin Sensitization | - | H317: May cause an allergic skin reaction[3] |
NFPA Health Hazard Rating: 3 - Short exposure could cause serious temporary or residual injury even though prompt medical attention was given.[1]
Experimental Protocols
2.1. Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to prevent personal exposure.
-
Eye and Face Protection: Chemical safety goggles or safety glasses are required.[1] A face shield should be worn when there is a risk of splashing.[1]
-
Hand Protection: Wear protective gloves.[1] Based on protocols for similar phenolic compounds, neoprene or butyl gloves are recommended, especially when working with concentrated solutions.[4][5] Nitrile gloves may be suitable for incidental contact with dilute solutions but should be changed immediately upon contamination.[4][5]
-
Skin and Body Protection: A lab coat must be worn at all times.[1] For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.[4] Wear closed-toe shoes and long pants.[4]
-
Respiratory Protection: In case of inadequate ventilation or when handling the powder outside of a fume hood, wear appropriate respiratory protection.[1]
2.2. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4]
-
Safety Equipment: An emergency eye wash fountain and safety shower must be readily available in the immediate vicinity of any potential exposure.[1]
2.3. Safe Handling and Storage
-
Handling:
-
Storage:
2.4. Spill and Waste Disposal Procedures
-
Spill Cleanup:
-
Evacuate unnecessary personnel from the area.[1]
-
Ensure adequate ventilation.[1]
-
Wear appropriate PPE, including respiratory protection.[3]
-
For solid spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1][3]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.[3]
-
Wash the spill area thoroughly with soap and water.[5]
-
-
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.[6]
-
First Aid Measures
Immediate medical attention is required for any exposure.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[7] If skin irritation occurs, seek medical advice.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Visualization
4.1. Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. angenechemical.com [angenechemical.com]
- 7. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 8. aksci.com [aksci.com]
Application Notes and Protocols: Biological Activity of 2-(2,2,2-Trifluoroethoxy)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of 2-(2,2,2-trifluoroethoxy)phenol derivatives, with a focus on their potential as therapeutic agents. This document includes a summary of their synthesis, quantitative biological data, and detailed experimental protocols for key assays.
Introduction
Derivatives of this compound represent a promising class of compounds in medicinal chemistry. The incorporation of the trifluoroethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the parent phenol molecule, leading to a diverse range of biological activities.[1] Research has primarily focused on their potential as anticancer and antidiabetic agents, with emerging evidence suggesting other therapeutic applications. This document outlines the key findings and methodologies for researchers interested in exploring this chemical scaffold.
Synthesis of this compound Derivatives
The synthesis of the core this compound structure can be achieved through several methods, including alkali-catalyzed reactions and diazotization methods.[1] A common synthetic route to more complex derivatives, such as the 1,3,4-oxadiazoles, involves a multi-step process starting from a correspondingly substituted benzoic acid.
A general synthetic workflow is depicted below:
Biological Activities and Quantitative Data
Recent studies have highlighted the potential of this compound derivatives in oncology and metabolic diseases. Specifically, a series of 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl} derivatives have demonstrated significant biological activity.
Anticancer Activity
Several derivatives exhibited potent in vitro cytotoxic efficacy against the LN229 Glioblastoma cell line. The half-maximal inhibitory concentration (IC50) values for the most active compounds are summarized in the table below.
| Compound ID | Structure | IC50 (µM) on LN229 Cells |
| 5b | 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-(naphthalen-2-yl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | 10.14 |
| 5d | 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-(4-fluorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | 8.141 |
| 5m | 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-methyl-2-(4-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | 10.48 |
| Table 1: In Vitro Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives. |
The cytotoxic effects of these compounds are believed to be mediated through the induction of apoptosis, as evidenced by colony formation and TUNEL assays.
Antidiabetic Activity
The antidiabetic potential of these derivatives was evaluated in an in vivo model using genetically modified Drosophila melanogaster. Compounds 5d and 5f were found to significantly lower glucose levels, suggesting an α-glucosidase inhibitory activity.
| Compound ID | Structure | In Vivo Antidiabetic Activity |
| 5d | 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-(4-fluorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | Significant glucose lowering |
| 5f | 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | Significant glucose lowering |
| Table 2: In Vivo Antidiabetic Activity of Selected 1,3,4-Oxadiazole Derivatives. |
The logical relationship between the structural modifications and the observed biological activities suggests that the presence of the bis-trifluoroethoxy groups is crucial for the overall activity of these molecules.
Experimental Protocols
Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide
The key intermediate for the synthesis of the 1,3,4-oxadiazole derivatives can be prepared as follows:
-
Esterification: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (0.03 mmol) is reacted with thionyl chloride (0.06 mmol) in methanol at reflux temperature. The reaction progress is monitored by TLC. After completion, excess thionyl chloride is removed by distillation. The mixture is then neutralized with sodium bicarbonate and extracted with ethyl acetate. The organic layer is concentrated to yield the esterification product.
-
Hydrazinolysis: To a solution of the ester in ethanol, add hydrazine hydrate. Reflux the mixture for 4-6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to obtain 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
LN229 Glioblastoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed LN229 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Antidiabetic Assay (Drosophila melanogaster Model)
This protocol outlines a method for assessing the antidiabetic activity of compounds in a genetically modified Drosophila melanogaster model of type 2 diabetes.
Materials:
-
Genetically modified diabetic Drosophila melanogaster strain
-
Normal diet and high-sugar diet
-
Test compounds
-
Glucose assay kit
-
Homogenization buffer
-
Microcentrifuge tubes
-
Spectrophotometer
Protocol:
-
Fly Culture: Rear the diabetic flies on a normal diet until they reach the adult stage.
-
Induction of Hyperglycemia: Transfer the adult flies to a high-sugar diet to induce a hyperglycemic state.
-
Compound Administration: Administer the test compounds to the hyperglycemic flies, typically by incorporating them into the diet. A control group should receive the diet without the test compound.
-
Sample Collection: After a defined treatment period (e.g., 7 days), collect the flies and homogenize them in a suitable buffer.
-
Glucose Measurement: Centrifuge the homogenates to pellet the debris and collect the supernatant. Measure the glucose concentration in the supernatant using a commercial glucose assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the glucose levels in the compound-treated groups to the control group to determine the glucose-lowering effect of the compounds.
Conclusion
Derivatives of this compound are a versatile class of compounds with significant potential for the development of new therapeutic agents. The data and protocols presented here provide a foundation for further research into their anticancer, antidiabetic, and other biological activities. Future studies should focus on elucidating the mechanisms of action, exploring a wider range of structural modifications, and evaluating the in vivo efficacy and safety of the most promising candidates.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2-(2,2,2-Trifluoroethoxy)phenol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2,2,2-Trifluoroethoxy)phenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Method 1: Williamson Ether Synthesis
This method involves the reaction of a catechol derivative with a trifluoroethylating agent under basic conditions.
Q1: I am observing low yields in my Williamson ether synthesis of this compound. What are the potential causes and how can I improve the yield?
A1: Low yields in this synthesis can stem from several factors. Here is a breakdown of potential causes and troubleshooting strategies:
-
Incomplete Deprotonation: The phenoxide formation is crucial for the nucleophilic attack. Ensure your base is strong enough and used in a sufficient amount to deprotonate the phenol.
-
Side Reactions: The primary competing reaction is C-alkylation, where the electrophile reacts with the aromatic ring instead of the oxygen. Elimination reactions of the trifluoroethylating agent can also occur.
-
Reaction Conditions: Temperature, solvent, and reaction time play a critical role.
Caption: Decision workflow for optimizing the diazotization-hydrolysis step.
Q2: I am having trouble with the initial etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol. What conditions are recommended?
A2: This reaction is a nucleophilic aromatic substitution, activated by the ortho-nitro group. A patent describes a high-yield procedure using a phase transfer catalyst. [1]
| Parameter | Recommended Condition |
|---|---|
| Base | 50% Sodium Hydroxide |
| Solvent | Toluene (in some procedures) |
| Catalyst | Tetrabutylammonium bromide |
| Temperature | 60-70 °C |
| Reactant Ratio | See detailed protocol below |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most commonly cited methods are:
-
Alkali-Catalyzed Reaction (Williamson Ether Synthesis): Reacting a phenol with 2,2,2-trifluoroethanol or a derivative in the presence of a base. [2]This is a straightforward laboratory-scale method.
-
Diazotization Method: A multi-step process starting from o-nitrochlorobenzene, involving etherification, reduction of the nitro group, diazotization of the resulting aniline, and finally hydrolysis to the phenol. [1][2][3]This method is suitable for larger-scale industrial production.
-
Demethylation: Synthesis from 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene using a demethylating agent like boron tribromide. [4] Q2: What is the role of a phase transfer catalyst in the synthesis?
A2: A phase transfer catalyst (PTC), such as tetrabutylammonium bromide, is used in the etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol. [1]It facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the 2,2,2-trifluoroethanol, thus increasing the reaction rate.
Q3: How can I purify the final product, this compound?
A3: Purification can be achieved through several methods depending on the scale and impurities:
-
Extraction: The product can be extracted from the reaction mixture using an organic solvent like toluene after acidification. A subsequent extraction with a basic solution (e.g., sodium hydroxide) will move the phenolic product to the aqueous layer, leaving non-acidic impurities behind. Re-acidification and extraction will then isolate the product. [1][3]* Recrystallization: The crude solid product can be recrystallized from a suitable solvent, such as n-hexane. [1]* Column Chromatography: For small-scale purification and removal of closely related impurities, column chromatography on silica gel is a standard method.
Experimental Protocols
Protocol 1: Synthesis via Diazotization (based on Patent CN100534973C)
Step 1: Preparation of 2-(2,2,2-trifluoroethoxy)nitrobenzene
-
In a reaction flask, add 100g of o-nitrochlorobenzene, 260g of 50% sodium hydroxide, and 8g of tetrabutylammonium bromide. [1][3]2. Stir the mixture and heat to 60 °C.
-
Dropwise, add 68g of 2,2,2-trifluoroethanol.
-
After the addition is complete, stir the reaction at 70 °C for 6 hours. [1][3]5. Cool the mixture, filter by suction, wash the solid with water, and dry to obtain the product.
-
In a hydrogenation kettle, add 120g of 2-(2,2,2-trifluoroethoxy)nitrobenzene, 1.5 L of absolute ethanol, and 10g of 10% palladium on carbon. [3]2. Hydrogenate at normal pressure with stirring at room temperature for 12 hours.
-
Filter the mixture, and concentrate the filtrate under reduced pressure to obtain the product.
-
Expected Yield: 91.6% [3] Step 3: Preparation of this compound
-
-
In a reaction flask, add 210g of 20% (w/w) sulfuric acid and cool in an ice-water bath.
-
With stirring, add 80g of 2-(2,2,2-trifluoroethoxy)aniline and react for 30 minutes. [3]3. Dropwise, add a solution of 30g of sodium nitrite in 50g of water, maintaining the temperature at 0-5 °C. After the addition, continue the reaction for 2 hours. [3]4. In a separate flask, add 200g of 20% (w/w) sulfuric acid, 100g of sodium sulfate, and 500ml of toluene. Heat this mixture to 70 °C with stirring. [1][3]5. Dropwise, add the previously prepared diazonium salt solution to the heated mixture.
-
Continue the reaction for 2 hours after the addition is complete.
-
Cool the mixture and separate the layers. Extract the aqueous phase with toluene (2 x 200ml).
-
Combine the toluene layers, wash with water, and concentrate.
-
Extract the concentrated toluene solution with 30% (w/w) sodium hydroxide (3 x 200g).
-
Combine the aqueous layers and acidify with 2N hydrochloric acid.
-
Extract the acidified aqueous layer with toluene (2 x 200ml).
-
Combine the toluene layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from n-hexane to obtain pure this compound. [1] Experimental Workflow Diagram
Caption: Multi-step synthesis workflow for this compound.
Data Presentation
Table 1: Summary of Yields for the Diazotization Synthesis Route
| Step | Product | Reported Yield | Reference |
| 1 | 2-(2,2,2-Trifluoroethoxy)nitrobenzene | 88.4% | [1][3] |
| 2 | 2-(2,2,2-Trifluoroethoxy)aniline | 91.6% | [3] |
| 3 | This compound | Not explicitly stated, but the overall process is described as high-yield. | [1] |
References
Technical Support Center: Purification of Crude 2-(2,2,2-Trifluoroethoxy)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(2,2,2-Trifluoroethoxy)phenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Recrystallization
Possible Causes & Solutions
| Cause | Solution |
| Excessive Solvent Use | Use the minimum amount of hot solvent required to dissolve the crude product completely. Adding too much solvent will keep a significant portion of the product dissolved even after cooling. |
| Premature Crystallization | Ensure all the crude material is fully dissolved in the hot solvent before cooling. If crystals form too early, reheat the solution to redissolve and then allow for slow cooling. |
| Cooling Rate Too Fast | Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Incomplete Precipitation | Ensure the solution is cooled for a sufficient amount of time in an ice bath to allow for maximum precipitation of the product. |
| Washing with Room Temperature Solvent | Washing the collected crystals with a solvent that is not ice-cold can redissolve a portion of the purified product. Always use a minimal amount of ice-cold solvent for washing. |
Problem 2: Oiling Out During Recrystallization
"Oiling out" occurs when the dissolved solid separates as a liquid instead of forming crystals.
Possible Causes & Solutions
| Cause | Solution |
| High Impurity Level | A high concentration of impurities can lower the melting point of the mixture, leading to oiling out. Consider a preliminary purification step like column chromatography to remove the bulk of impurities. |
| Solution Too Concentrated | The concentration of the solute may be too high, causing it to come out of solution above its melting point. Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent. |
| Inappropriate Solvent | The chosen solvent may not be ideal for the crystallization of this specific compound. Experiment with different solvents or solvent mixtures. For this compound, n-hexane has been shown to be effective.[1] |
| Rapid Cooling | As with low yield, cooling the solution too quickly can promote oiling out. A slower, more controlled cooling process is recommended. |
Problem 3: Colored Impurities in the Final Product
The presence of color in the final product indicates that certain impurities have not been effectively removed.
Possible Causes & Solutions
| Cause | Solution |
| Oxidation Products | Phenolic compounds can be susceptible to oxidation, leading to colored byproducts. Store the crude product and purified material under an inert atmosphere (e.g., nitrogen or argon) and away from light. |
| Residual Diazonium Salts | If the synthesis involved a diazotization reaction, residual diazonium salts or their decomposition products can be highly colored. Ensure the work-up procedure effectively removes these impurities. |
| Trapped Impurities | Rapid crystal formation can trap colored impurities within the crystal lattice. A slower crystallization process can help to exclude these impurities. |
| Ineffective Purification Method | If recrystallization alone is insufficient, consider using column chromatography. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be effective for separating polar, colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Based on common synthetic routes, potential impurities include:
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Unreacted starting materials: Such as 2-(2,2,2-trifluoroethoxy)aniline or o-nitrochlorobenzene.
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Intermediates: For example, 2-(2,2,2-trifluoroethoxy)nitrobenzene if the synthesis starts from o-nitrochlorobenzene.
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Byproducts of the diazotization reaction: If this synthetic route is used.
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Solvents used in the reaction and work-up.
Q2: What is a good solvent for the recrystallization of this compound?
A2: A patent describing the synthesis of this compound specifies the use of n-hexane for recrystallization to obtain a white solid.[1] Generally, a good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q3: My compound is not crystallizing, even after cooling in an ice bath. What should I do?
A3: If crystals do not form, you may have a supersaturated solution. Try the following techniques to induce crystallization:
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Scratching the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites.
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Adding a seed crystal of pure this compound.
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Reducing the volume of the solvent by evaporation and then attempting to cool again.
Q4: Should I use column chromatography for purification? If so, what conditions are recommended?
A4: Column chromatography can be a very effective method for purifying this compound, especially if recrystallization fails to remove all impurities.
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Stationary Phase: Silica gel is a common choice.
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Mobile Phase (Eluent): A non-polar solvent system with a polar modifier is a good starting point. For example, a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. For polar aromatic compounds, sometimes incorporating a solvent like toluene in the mobile phase can improve separation.
Q5: The purified this compound is a yellow oil, but the literature reports a white solid. What could be the issue?
A5: If your purified product is an oil instead of a solid, it likely still contains a significant amount of impurities that are depressing its melting point. Further purification is necessary. A product with a purity of 99% has been reported as a yellow oil, so the physical state can also depend on the residual impurity profile.[2] However, recrystallization from n-hexane is reported to yield a white solid.[1]
Experimental Protocols
Protocol 1: Purification by Extraction and Recrystallization
This protocol is adapted from a patented procedure for the purification of this compound.[1]
-
Dissolution and Extraction:
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Dissolve the crude this compound in a suitable organic solvent like toluene.
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Wash the organic layer with water.
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Concentrate the organic layer to approximately one-third of its original volume.
-
Extract the concentrated toluene solution with an aqueous solution of 30% (w/w) sodium hydroxide (3 repetitions). The phenolic compound will move to the aqueous layer as its sodium salt.
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Combine the aqueous layers.
-
-
Acidification and Re-extraction:
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Acidify the combined aqueous layer with 2N hydrochloric acid.
-
Extract the acidified aqueous layer with toluene (2 repetitions).
-
Combine the toluene layers.
-
-
Drying and Concentration:
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Dry the combined toluene layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude solid.
-
-
Recrystallization:
-
Recrystallize the resulting solid from n-hexane to obtain pure this compound as a white solid.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification process.
References
Technical Support Center: Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,2,2-Trifluoroethoxy)phenol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common by-products.
Q1: My reaction to synthesize this compound from catechol is showing multiple spots on TLC, with some being very non-polar. What are the likely by-products?
A1: When synthesizing this compound from catechol via a Williamson ether synthesis, several by-products can form:
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1,2-bis(2,2,2-trifluoroethoxy)benzene: This is a common and non-polar by-product resulting from the dialkylation of catechol, where both hydroxyl groups react with the trifluoroethylating agent. To minimize its formation, use a stoichiometric amount or a slight excess of catechol relative to the alkylating agent.
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C-Alkylated Catechol: Although O-alkylation is generally favored, C-alkylation can occur, where the trifluoroethyl group attaches directly to the aromatic ring. This side reaction is influenced by the solvent and reaction conditions.
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Unreacted Starting Materials: Residual catechol and the trifluoroethylating agent may also be present.
Q2: I am following a multi-step synthesis from o-nitrochlorobenzene and my final product is impure. What are the potential by-products from this route?
A2: The multi-step synthesis involves several transformations, each with the potential for by-product formation:
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Incomplete Reduction: If the reduction of the nitro group in 2-(2,2,2-trifluoroethoxy)nitrobenzene is incomplete, this starting material will be carried through to the final steps.[1][2]
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By-products from Diazotization: The diazotization of 2-(2,2,2-trifluoroethoxy)aniline is a critical step. Side reactions can lead to the formation of various impurities. For instance, the diazonium salt can react with other nucleophiles present in the reaction mixture. Incomplete hydrolysis of the diazonium salt can also lead to impurities. Higher aniline concentrations can sometimes lead to the formation of triazine by-products.[3]
-
Phenolic Impurities: During the final hydrolysis step, other phenolic compounds could potentially be formed through undesired side reactions.
Q3: How can I minimize the formation of 1,2-bis(2,2,2-trifluoroethoxy)benzene in the Williamson ether synthesis?
A3: To reduce the formation of the di-substituted by-product, consider the following strategies:
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Control Stoichiometry: Use catechol as the limiting reagent or in a 1:1 molar ratio with the trifluoroethylating agent.
-
Slow Addition: Add the trifluoroethylating agent slowly to the reaction mixture containing the deprotonated catechol. This can help to control the reaction and favor mono-alkylation.
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Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the mono-alkylated product.
Q4: My final product has a pink or reddish hue. What is the cause and how can I remove it?
A4: Phenols are susceptible to oxidation, which can result in the formation of colored impurities (quinones). This can be exacerbated by the presence of trace metals or exposure to air and light. To decolorize the product, you can try the following:
-
Charcoal Treatment: Dissolve the crude product in a suitable organic solvent and treat with activated charcoal, followed by filtration.
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Purification by Chromatography: Column chromatography on silica gel is an effective method for removing colored impurities.
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Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method.
Quantitative Data
The following table summarizes the reported yields for the multi-step synthesis of this compound. Specific quantitative data for by-products is often not reported in the literature; however, typical impurity levels in related reactions are provided for context.
| Step | Product | Yield (%) | Common By-products | Typical By-product Levels (Illustrative) |
| Etherification of o-nitrochlorobenzene | 2-(2,2,2-Trifluoroethoxy)nitrobenzene | 88.4%[1] | Unreacted o-nitrochlorobenzene, di-substituted products (minor) | 1-5% |
| Reduction of Nitro Compound | 2-(2,2,2-Trifluoroethoxy)aniline | 91.6%[1] | Unreacted nitro compound, over-reduction products (minor) | < 2% |
| Diazotization and Hydrolysis | This compound | 32.4%[1] | Azo-coupled products, other phenolic by-products, unreacted diazonium species | Variable, can be significant |
Note: The by-product levels are illustrative and can vary significantly based on reaction conditions and purification methods.
Experimental Protocols
Synthesis of this compound via Multi-Step Synthesis
This protocol is based on a reported method starting from o-nitrochlorobenzene.[1][2]
Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)nitrobenzene
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To a reaction flask, add o-nitrochlorobenzene (100g), 50% sodium hydroxide (260g), and a phase-transfer catalyst such as tetrabutylammonium bromide (8g).
-
Stir the mixture and heat to 60°C.
-
Slowly add 2,2,2-trifluoroethanol (68g) to the reaction mixture.
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After the addition is complete, continue stirring at 70°C for 6 hours.
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Cool the reaction mixture, filter the solid, wash with water, and dry to obtain 2-(2,2,2-trifluoroethoxy)nitrobenzene.
Step 2: Synthesis of 2-(2,2,2-Trifluoroethoxy)aniline
-
In a hydrogenation vessel, combine 2-(2,2,2-trifluoroethoxy)nitrobenzene (120g), absolute ethanol (1.5L), and 10% palladium on carbon (10g).
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Hydrogenate the mixture at room temperature and atmospheric pressure with stirring for 12 hours.
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Filter the reaction mixture to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain 2-(2,2,2-trifluoroethoxy)aniline.
Step 3: Synthesis of this compound
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In a reaction flask, add 20% (w/w) sulfuric acid (210g) and cool in an ice-water bath.
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With stirring, add 2-(2,2,2-trifluoroethoxy)aniline (80g) and allow to react for 30 minutes.
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Prepare a solution of sodium nitrite (30g) in water (50g) and add it dropwise to the reaction mixture, maintaining the temperature between 0-5°C.
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After the addition, continue the reaction for 2 hours at 0-5°C.
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In a separate flask, heat a mixture of 20% (w/w) sulfuric acid (200g), sodium sulfate (100g), and toluene (500ml) to 70°C.
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Slowly add the previously prepared diazonium salt solution to the hot sulfuric acid mixture.
-
Continue the reaction for 2 hours at 70°C.
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Cool the mixture and separate the layers. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, and then extract with 30% (w/w) sodium hydroxide solution.
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Acidify the combined aqueous extracts with 2N hydrochloric acid and extract with toluene.
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Dry the combined toluene extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from n-hexane.
Visualizations
The following diagrams illustrate the reaction pathways and the formation of common by-products.
References
Technical Support Center: Diazotization of 2-(2,2,2-trifluoroethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of 2-(2,2,2-trifluoroethoxy)aniline. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this chemical transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the diazotization of 2-(2,2,2-trifluoroethoxy)aniline.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Diazonium Salt | 1. Incomplete Diazotization: The 2-(2,2,2-trifluoroethoxy) group is strongly electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen. 2. Decomposition of Diazonium Salt: The diazonium salt is unstable, especially at elevated temperatures. 3. Insufficient Acid: Inadequate acid concentration can lead to incomplete formation of the nitrosonium ion (NO+) and the presence of unprotonated aniline, which can lead to side reactions. | 1. Increase Acid Concentration: Use a higher concentration of a strong non-nucleophilic acid like fluoroboric acid (HBF₄) or sulfuric acid (H₂SO₄) to ensure complete protonation and facilitate the reaction. 2. Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath.[1][2] 3. Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aniline to control the exothermic reaction and maintain low temperatures. |
| Formation of a Dark-Colored or Tarry Mixture | 1. Azo Coupling Side Reaction: The newly formed diazonium salt can couple with unreacted (unprotonated) 2-(2,2,2-trifluoroethoxy)aniline. 2. Decomposition Products: Warming of the reaction mixture can lead to the decomposition of the diazonium salt, forming phenolic and other colored by-products. | 1. Ensure Sufficient Acidity: A significant excess of acid ensures that the starting aniline is fully protonated, preventing it from acting as a nucleophile.[3] 2. Maintain Low Temperature: Rigorously control the temperature to minimize decomposition. |
| Precipitation of Starting Material | Low Solubility of the Aniline Salt: The hydrochloride or sulfate salt of 2-(2,2,2-trifluoroethoxy)aniline may have limited solubility in the reaction medium. | 1. Use of Co-solvents: Consider the use of a co-solvent in which the aniline salt is more soluble, such as acetic acid. 2. Ensure Vigorous Stirring: Maintain good agitation to keep the starting material suspended and facilitate its reaction. |
| Vigorous Gas Evolution (N₂) | Decomposition of the Diazonium Salt: This indicates that the diazonium salt is unstable under the current reaction conditions. | 1. Immediate Cooling: Ensure the reaction is immediately and efficiently cooled. 2. Check Reagent Addition Rate: Slow down the rate of sodium nitrite addition. |
Frequently Asked Questions (FAQs)
Q1: Why is the diazotization of 2-(2,2,2-trifluoroethoxy)aniline more challenging than that of aniline?
A1: The 2-(2,2,2-trifluoroethoxy) group is a strong electron-withdrawing group. This has two primary effects:
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Reduced Basicity: The electron density on the nitrogen atom of the amino group is significantly reduced, making it less nucleophilic and therefore less reactive towards the nitrosonium ion (NO⁺).
-
Diazonium Salt Stability: While electron-withdrawing groups can sometimes stabilize the diazonium salt, the overall electronic environment and potential for side reactions must be carefully managed.
Q2: What is the optimal temperature for the diazotization of 2-(2,2,2-trifluoroethoxy)aniline?
A2: The reaction should be carried out at low temperatures, typically between 0 and 5 °C.[1][2] Aromatic diazonium salts are generally unstable and can decompose, often explosively in the solid state.[1] Maintaining a low temperature in solution minimizes the rate of decomposition.
Q3: Which acid is best suited for this reaction?
A3: Strong, non-nucleophilic acids are preferred. While hydrochloric acid is commonly used, for less reactive anilines, acids like sulfuric acid or fluoroboric acid (HBF₄) can be more effective as they can provide a higher acidity without introducing a competing nucleophile.[4]
Q4: How can I confirm the formation of the diazonium salt?
A4: A common qualitative test is to add a small aliquot of the reaction mixture to a solution of a coupling agent, such as a basic solution of 2-naphthol. The formation of a brightly colored azo dye indicates the presence of the diazonium salt.
Q5: What are the primary side reactions to be aware of?
A5: The main side reactions include:
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Azo coupling: The diazonium salt acts as an electrophile and reacts with any unprotonated starting aniline. This is minimized by using a sufficient excess of acid.[3]
-
Phenol formation: The diazonium salt can react with water to form a phenol, especially if the temperature is allowed to rise.
-
Tar formation: A complex mixture of decomposition products can form if the reaction is not carefully controlled.
Experimental Protocols
General Protocol for the Diazotization of 2-(2,2,2-trifluoroethoxy)aniline
This protocol is a general guideline and may require optimization based on specific experimental setups and desired outcomes.
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Dissolution of the Aniline:
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In a flask equipped with a mechanical stirrer and a thermometer, dissolve 2-(2,2,2-trifluoroethoxy)aniline (1.0 eq.) in a suitable acid (e.g., 3-4 eq. of 48% HBF₄ or concentrated H₂SO₄ diluted with water).
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Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
-
Preparation of Sodium Nitrite Solution:
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In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq.) in cold water.
-
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Diazotization Reaction:
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred aniline solution.
-
Carefully monitor the temperature and maintain it below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
-
Confirmation and Use:
-
The resulting solution of the diazonium salt is typically used immediately in the subsequent reaction without isolation.[5]
-
Data Presentation
The following table presents illustrative data for the diazotization of substituted anilines, highlighting the expected trend for an electron-withdrawing substituent like 2-(2,2,2-trifluoroethoxy). Note: This data is representative and actual results may vary.
| Aniline Derivative | Reaction Conditions | Typical Yield (%) | Key Observations |
| Aniline | HCl, NaNO₂, 0-5 °C | >95% | Rapid, clean conversion. |
| 4-Nitroaniline | H₂SO₄, NaNO₂, 0-5 °C | 90-95% | Slower reaction, requires stronger acid. |
| 2-Nitroaniline | H₂SO₄, NaNO₂, 0-5 °C | 85-90% | Steric hindrance and electronic deactivation. |
| 2-(2,2,2-Trifluoroethoxy)aniline (Expected) | HBF₄ or H₂SO₄, NaNO₂, 0-5 °C | 80-90% | Requires strong acid and careful temperature control due to strong deactivation. |
Visualizations
Experimental Workflow for Diazotization```dot
Caption: Key challenges in the diazotization and their respective solutions.
References
improving reaction conditions for 2-(2,2,2-Trifluoroethoxy)phenol preparation
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-(2,2,2-Trifluoroethoxy)phenol, a key intermediate in the development of sedative and hypnotic agents.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of this compound, starting from o-nitrochlorobenzene. The overall synthetic pathway is outlined below.
Caption: Overall synthetic workflow for this compound.
Issue 1: Low yield in the etherification of o-nitrochlorobenzene (Step A → B)
Question: I am getting a low yield of 2-(2,2,2-trifluoroethoxy)nitrobenzene. What are the possible causes and how can I improve it?
Answer: Low yields in this step, a nucleophilic aromatic substitution, can stem from several factors. Here is a systematic approach to troubleshooting:
Caption: Troubleshooting logic for low yield in the etherification step.
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Phase-Transfer Catalyst: The use of a phase-transfer catalyst such as tetrabutylammonium bromide is crucial for this reaction.[3] Ensure the catalyst is of good quality. The molar ratio of the catalyst can be optimized; a range of 0.001 to 10 molar equivalents relative to o-nitrochlorobenzene has been reported.[4]
-
Base: A strong base is required. A 50% solution of sodium hydroxide has been used effectively.[3] Other alkalis like potassium hydroxide can also be used.[4]
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Temperature: The reaction temperature is critical. One procedure specifies heating to 60°C, adding the 2,2,2-trifluoroethanol, and then maintaining the reaction at 70°C for 6 hours.[3]
-
Reagents Purity: Ensure the purity of o-nitrochlorobenzene and 2,2,2-trifluoroethanol. Impurities can lead to side reactions.
Issue 2: Incomplete reduction of the nitro group (Step B → C)
Question: My hydrogenation of 2-(2,2,2-trifluoroethoxy)nitrobenzene is sluggish or incomplete. What can I do?
Answer: Incomplete reduction can be due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction conditions.
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Catalyst: The most common catalyst is Palladium on carbon (Pd/C).[3][5] Ensure the catalyst is fresh and active. The catalyst loading is also important; one protocol uses 10g of 10% Pd/C for 120g of the nitro compound.[5]
-
Hydrogen Pressure: While hydrogenation can be performed at atmospheric pressure, ensuring a positive hydrogen pressure can improve reaction rates.[5]
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Solvent: Absolute ethanol is a suitable solvent for this reduction.[5] Ensure the solvent is dry.
-
Reaction Time: The reaction can be slow, potentially requiring stirring at room temperature for 12 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
Issue 3: Low yield or side products in the diazotization and hydrolysis (Step C → D)
Question: The final conversion to this compound is giving me a poor yield and many impurities. How can I optimize this step?
Answer: The diazotization of anilines and subsequent hydrolysis to phenols is a sensitive reaction. Temperature control and the choice of acid are critical.
Caption: Troubleshooting logic for the final diazotization and hydrolysis step.
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Diazotization Temperature: It is crucial to maintain a low temperature (0-5°C) during the addition of the sodium nitrite solution to the acidic solution of the aniline.[5] Higher temperatures can lead to the decomposition of the diazonium salt and the formation of side products.
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Acid: Various acids can be used, including sulfuric acid, hydrochloric acid, and boric acid.[4] A 20% (w/w) sulfuric acid solution has been reported.[5]
-
Hydrolysis Temperature: After the formation of the diazonium salt, the solution should be heated to facilitate the hydrolysis to the phenol. A temperature of 70°C has been used successfully.[3][5]
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Purification: The final product is a white solid.[3] Purification can be achieved by extraction into a basic aqueous solution, followed by acidification and re-extraction into an organic solvent. Recrystallization from a solvent like n-hexane can be used for further purification.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare this compound?
A1: The most commonly cited method is a multi-step synthesis starting from o-nitrochlorobenzene, involving etherification, nitro group reduction, and diazotization/hydrolysis.[3][4] Another approach is the direct alkali-catalyzed reaction of phenol with 2,2,2-trifluoroethanol.[2] A less common method involves the demethylation of 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene using boron tribromide, which is often avoided due to the harsh and expensive reagents.[1][5]
Q2: What are the typical reaction conditions for the etherification step?
A2: A typical procedure involves reacting o-nitrochlorobenzene with 2,2,2-trifluoroethanol in the presence of a strong base like 50% sodium hydroxide and a phase-transfer catalyst such as tetrabutylammonium bromide. The reaction is typically heated to 60-70°C for several hours.[3]
Q3: What safety precautions should be taken during this synthesis?
A3: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Boron tribromide, if used, is highly corrosive and reacts violently with water, requiring careful handling in a fume hood.[5] Diazonium salts can be explosive when isolated and dry, so they should be kept in solution and used immediately.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a suitable technique for monitoring the progress of each step. By comparing the reaction mixture to the starting material, you can determine when the reaction is complete.
Q5: What are the key parameters for the final purification of this compound?
A5: The final product can be purified by a series of extractions. After the hydrolysis step, the product can be extracted from the acidic aqueous layer with a solvent like toluene. The combined organic layers can then be extracted with a basic solution (e.g., 30% sodium hydroxide) to isolate the phenolic product. The basic aqueous layer is then acidified, and the product is re-extracted into an organic solvent. Finally, the product can be recrystallized, for instance from n-hexane, to yield a white solid.[3]
Experimental Protocols
Table 1: Key Experimental Parameters for the Synthesis of this compound
| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Etherification | o-Nitrochlorobenzene, 2,2,2-Trifluoroethanol | 50% NaOH, Tetrabutylammonium bromide | Toluene (for workup) | 60-70 | 6 | 88.4 (of intermediate)[3] |
| Reduction | 2-(2,2,2-Trifluoroethoxy)nitrobenzene | 10% Pd/C, H₂ | Absolute Ethanol | Room Temp. | 12 | 91.6 (of intermediate)[5] |
| Diazotization | 2-(2,2,2-Trifluoroethoxy)aniline | NaNO₂, 20% H₂SO₄ | Water | 0-5 | 2 | Not specified |
| Hydrolysis | Diazonium Salt Solution | - | Toluene, Water | 70 | 2 | Not specified |
Detailed Methodology for the Multi-Step Synthesis:
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Preparation of 2-(2,2,2-Trifluoroethoxy)nitrobenzene: In a reaction flask, combine o-nitrochlorobenzene (100g), 50% sodium hydroxide (260g), and tetrabutylammonium bromide (8g). Stir and heat the mixture to 60°C. Add 2,2,2-trifluoroethanol (68g) dropwise. After the addition is complete, maintain the reaction at 70°C for 6 hours with stirring. Cool the mixture, filter the solid, wash with water, and dry to obtain the product.[3]
-
Preparation of 2-(2,2,2-Trifluoroethoxy)aniline: In a hydrogenation apparatus, add 2-(2,2,2-trifluoroethoxy)nitrobenzene (120g), absolute ethanol (1.5L), and 10% palladium on carbon (10g). Hydrogenate at normal pressure with stirring at room temperature for 12 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the product.[5]
-
Preparation of this compound: In a reaction flask, add 20% (w/w) sulfuric acid (210g) and cool in an ice-water bath. With stirring, add 2-(2,2,2-trifluoroethoxy)aniline (80g) and stir for 30 minutes. Add a solution of sodium nitrite (30g) in water (50g) dropwise, maintaining the temperature between 0-5°C. After the addition, continue to react for 2 hours. In a separate flask, heat a mixture of 20% (w/w) sulfuric acid (200g), sodium sulfate (100g), and toluene (500ml) to 70°C. Add the previously prepared diazonium salt solution dropwise. Continue the reaction for 2 hours at 70°C. Cool the mixture and separate the layers. Extract the aqueous layer with toluene. Combine the organic layers, wash, and concentrate. Extract the concentrated toluene solution with 30% (w/w) sodium hydroxide. Combine the aqueous layers, acidify with 2N HCl, and extract with toluene. Dry the combined toluene layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the residue from n-hexane to obtain the final product.[3][5]
References
- 1. This compound | 160968-99-0 [chemicalbook.com]
- 2. Buy this compound | 160968-99-0 [smolecule.com]
- 3. CN100534973C - Method for preparing this compound - Google Patents [patents.google.com]
- 4. CN1962603A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
avoiding degradation of 2-(2,2,2-Trifluoroethoxy)phenol during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the storage, handling, and stability assessment of 2-(2,2,2-Trifluoroethoxy)phenol. It includes troubleshooting advice for potential degradation issues and FAQs to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect the compound from light, heat, and moisture.[2] The storage area should be away from strong oxidizing agents and sources of ignition.[3][4]
Q2: My this compound has developed a pink or reddish color. What does this indicate?
A2: The development of a pink or red color in phenolic compounds often suggests oxidation.[5] Phenols are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. The initial oxidation products are often colored, such as quinones. While a slight color change may not significantly impact all applications, it indicates a change in purity and potential degradation.
Q3: Can this compound degrade in solution?
A3: Yes, like most chemical compounds, this compound can degrade in solution depending on the solvent, pH, and storage conditions. Phenols can be more susceptible to degradation in basic solutions. It is advisable to use freshly prepared solutions and store them under appropriate conditions (e.g., refrigerated, protected from light) if they are not for immediate use.
Q4: Is the ether linkage in this compound stable?
A4: Aryl ethers are generally stable. Cleavage of the ether bond typically requires harsh conditions, such as refluxing with strong acids like HBr or HI. Under normal storage conditions, significant cleavage of the trifluoroethoxy group is not expected. However, this could be a potential degradation pathway under acidic stress conditions.
Q5: What are the likely degradation products of this compound?
A5: Based on the chemistry of phenols, the most probable degradation products arise from oxidation of the phenol ring. This can lead to the formation of substituted benzoquinones and further downstream products from ring-opening. Under strong acidic conditions, cleavage of the ether bond could potentially yield catechol and 2,2,2-trifluoroethanol. In the event of a fire, thermal decomposition can generate carbon oxides and hydrogen fluoride.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (e.g., pink, yellow, brown) of the solid compound | Oxidation of the phenolic hydroxyl group. | 1. Confirm the purity of the material using an appropriate analytical method (e.g., HPLC, GC-MS). 2. If the purity is compromised, consider purification (e.g., recrystallization) if feasible. 3. For future prevention, ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. |
| Appearance of new peaks in HPLC or GC analysis of a stored sample | Chemical degradation. | 1. Characterize the new peaks using mass spectrometry (LC-MS or GC-MS) to identify potential degradation products. 2. Review the storage conditions to identify any deviations from the recommendations (e.g., exposure to high temperatures, light, or incompatible materials). 3. Perform a forced degradation study to understand the degradation profile of the compound and develop a stability-indicating analytical method. |
| Inconsistent experimental results using the same batch of the compound | Non-uniform degradation within the container or contamination. | 1. Re-test the purity of the compound from different parts of the container. 2. If purity is inconsistent, homogenize the batch before use (if appropriate for the solid form) or consider purification. 3. Review handling procedures to prevent cross-contamination. |
| Poor solubility of the compound compared to a fresh batch | Formation of insoluble degradation products (e.g., polymers). | 1. Attempt to dissolve a small sample in a range of solvents to assess solubility changes. 2. Analyze the insoluble material if possible. 3. If polymerization is suspected, this indicates significant degradation, and the batch should likely be discarded. |
Potential Degradation Pathways
The following diagram illustrates the hypothetical degradation pathways for this compound based on the known chemistry of phenols and aryl ethers.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by a suitable stability-indicating method (e.g., HPLC-UV/MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
Time (min) % B 0 30 20 90 25 90 25.1 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and 270 nm) and use the PDA to assess peak purity.
-
Injection Volume: 10 µL.
-
-
Method Optimization: Analyze the stressed samples from the forced degradation study. Adjust the gradient, mobile phase composition, and other parameters as necessary to achieve adequate separation (resolution > 2) between the parent compound and all degradation products.
-
Method Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Logical Workflow for Stability Investigation
The following diagram outlines a logical workflow for troubleshooting and investigating the stability of this compound.
References
Technical Support Center: 2-(2,2,2-Trifluoroethoxy)phenol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2,2,2-Trifluoroethoxy)phenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: The primary reactive sites are the phenolic hydroxyl group (-OH) and the aromatic ring. The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile in reactions like etherification and esterification. The aromatic ring can undergo electrophilic substitution, with the trifluoroethoxy and hydroxyl groups influencing the position of substitution.
Q2: How does the 2,2,2-trifluoroethoxy group affect the reactivity of the phenol?
A2: The trifluoroethoxy group is strongly electron-withdrawing due to the three fluorine atoms. This has two main effects:
-
Increased Acidity: It increases the acidity of the phenolic hydroxyl group compared to phenol, making it easier to deprotonate.
-
Deactivation of the Aromatic Ring: It deactivates the aromatic ring towards electrophilic substitution, making these reactions more challenging than with phenol itself. The directing effects of both the hydroxyl and trifluoroethoxy groups will influence the regioselectivity of such reactions.
Q3: What are the most common reactions performed with this compound?
A3: Common reactions include O-alkylation (e.g., Williamson ether synthesis), O-acylation (ester formation), and the Mitsunobu reaction to form ethers and esters. It is also used as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[1][2]
Q4: What are the typical safety precautions when working with this compound?
A4: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[3] In case of fire, thermal decomposition may produce hazardous substances like carbon oxides and hydrogen fluoride.[3]
Troubleshooting Guides
Guide 1: O-Alkylation (Williamson Ether Synthesis)
Problem: Low or no yield of the desired ether product.
| Potential Cause | Troubleshooting Solution |
| Incomplete deprotonation of the phenol. | The trifluoroethoxy group increases acidity, but a sufficiently strong base is still crucial. Consider switching from weaker bases like K₂CO₃ to stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete phenoxide formation. |
| Inappropriate solvent. | Protic solvents (e.g., ethanol) can solvate the phenoxide ion, reducing its nucleophilicity. Use polar aprotic solvents like DMF, DMSO, or acetonitrile to enhance reactivity.[4] |
| Low reaction temperature. | The reaction may be slow at room temperature. Gently heating the reaction mixture (e.g., 50-100 °C) can increase the rate.[4] Monitor for potential side reactions at higher temperatures. |
| Side reaction: E2 elimination of the alkyl halide. | This is favored with secondary and tertiary alkyl halides.[4][5] Whenever possible, use a primary alkyl halide or a corresponding sulfonate (e.g., tosylate, mesylate) as the electrophile. |
| Side reaction: C-alkylation of the aromatic ring. | While O-alkylation is generally favored, C-alkylation can occur. Using polar aprotic solvents and ensuring complete deprotonation of the phenol can minimize this side reaction. |
Guide 2: O-Acylation (Ester Formation)
Problem: Low yield of the ester product.
| Potential Cause | Troubleshooting Solution |
| Poor reactivity of the acylating agent. | Acyl chlorides are generally more reactive than anhydrides. If using an anhydride, consider switching to the corresponding acyl chloride. |
| Decomposition of the acylating agent. | Acyl chlorides and anhydrides are sensitive to moisture. Ensure all reagents and solvents are anhydrous. |
| Use of a Lewis acid catalyst. | In the presence of a Lewis acid like AlCl₃, Friedel-Crafts acylation on the aromatic ring (C-acylation) can compete with or be favored over O-acylation. For O-acylation, the reaction is typically run in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) without a Lewis acid. |
| Steric hindrance. | If either the acylating agent or the phenol is sterically hindered, the reaction rate may be slow. Increasing the reaction temperature or using a less hindered reagent may be necessary. |
Guide 3: Mitsunobu Reaction
Problem: Low yield or no reaction.
| Potential Cause | Troubleshooting Solution |
| Incorrect order of addition. | The recommended order is to dissolve the this compound, the alcohol (nucleophile), and triphenylphosphine (PPh₃) in the solvent before the slow, dropwise addition of the azodicarboxylate (e.g., DEAD or DIAD), usually at a low temperature (e.g., 0 °C).[6] |
| Decomposition of reagents. | Azodicarboxylates can be unstable. Use fresh or properly stored reagents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Low acidity of the nucleophile. | The Mitsunobu reaction works best with nucleophiles that have a pKa < 15.[7] While the phenolic proton of this compound is sufficiently acidic, if it is used as the acidic component with another alcohol as the nucleophile, the pKa of the incoming alcohol is important. |
| Difficult purification. | The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can be difficult to remove. Using polymer-supported PPh₃ can simplify purification.[8] Chromatographic purification is often necessary. |
Data Presentation
Table 1: Representative Conditions for O-Alkylation of Phenols
| Phenol Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methylphenol | Chloroacetic acid | NaOH (30% aq.) | Water | 90-100 | 0.5-0.7 | N/A |
| General Phenols | Primary Alkyl Halide | K₂CO₃ | Acetone/DMF | RT - 70 | 2 - 12 | 50 - 95 |
| General Phenols | Primary Alkyl Halide | NaH | THF/DMF | RT - 80 | 1 - 8 | 50 - 95 |
Table 2: Representative Conditions for Mitsunobu Reaction with Phenols
| Phenolic Substrate | Alcohol | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| General Phenols | Primary/Secondary Alcohols | PPh₃, DEAD/DIAD | THF | 0 - RT | 6 - 8 | 70 - 95 |
| Paecilomycin A-F intermediate (alcohol) | Carboxylic acid | PPh₃, DEAD | Toluene | RT | 6 | 89 |
Note: Specific examples for this compound are not detailed in the searched literature; the table illustrates typical conditions for this reaction type.[6][10][11]
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
-
To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, ~0.5 M), add a suitable base (e.g., NaH, 1.2 eq. or K₂CO₃, 2.0 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add the alkylating agent (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 50-100 °C and monitor its progress by TLC.[4]
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Mitsunobu Reaction
-
To a solution of this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (~0.2 M) under an inert atmosphere, cool the mixture to 0 °C.[6]
-
Slowly add a solution of DEAD or DIAD (1.5 eq.) in THF dropwise over 15-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.[6]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
Visualizations
Caption: Troubleshooting workflow for O-alkylation reactions.
Caption: Step-by-step workflow for a typical Mitsunobu reaction.
References
- 1. This compound | 160968-99-0 [chemicalbook.com]
- 2. Buy this compound | 160968-99-0 [smolecule.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 2-(2,2,2-Trifluoroethoxy)phenol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.
Experimental Protocols
The recommended scalable synthesis of this compound is a three-step process starting from o-nitrochlorobenzene. This method avoids the use of expensive and unstable reagents like 2,2,2-trifluoroiodoethane or boron tribromide.[1]
Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)nitrobenzene (III)
This step involves the etherification of o-nitrochlorobenzene (II) with 2,2,2-trifluoroethanol using a phase-transfer catalyst under alkaline conditions.[1]
-
Reaction:
-
Procedure:
-
To a reaction vessel, add o-nitrochlorobenzene, 50% aqueous sodium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).[1]
-
Stir the mixture and heat to 60°C.
-
Slowly add 2,2,2-trifluoroethanol.
-
Maintain the reaction temperature at 70°C for 6 hours.[1]
-
Cool the reaction mixture, and collect the solid product by filtration.
-
Wash the product with water and dry to obtain 2-(2,2,2-trifluoroethoxy)nitrobenzene.[1]
-
Step 2: Synthesis of 2-(2,2,2-Trifluoroethoxy)aniline (IV)
This step involves the reduction of the nitro group of 2-(2,2,2-trifluoroethoxy)nitrobenzene (III) to an amine. Catalytic hydrogenation is a common and effective method.[1]
-
Reaction:
-
Procedure:
-
In a hydrogenation reactor, add 2-(2,2,2-trifluoroethoxy)nitrobenzene, absolute ethanol, and 10% palladium on carbon (Pd/C).[1]
-
Pressurize the reactor with hydrogen gas (or perform hydrogenation at atmospheric pressure).
-
Stir the reaction at room temperature for 12 hours.[1]
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-(2,2,2-trifluoroethoxy)aniline.[1]
-
Step 3: Synthesis of this compound (I)
The final step is the conversion of 2-(2,2,2-trifluoroethoxy)aniline (IV) to the target phenol via a diazotization reaction followed by hydrolysis.
-
Reaction:
-
2-(2,2,2-Trifluoroethoxy)aniline --(NaNO2, H2SO4)--> [Diazonium Salt Intermediate]
-
[Diazonium Salt Intermediate] --(H2O, Heat)--> this compound
-
-
Procedure:
-
Diazotization:
-
In a reaction vessel, add 20% (w/w) sulfuric acid and cool it in an ice-water bath.
-
Add 2-(2,2,2-trifluoroethoxy)aniline and stir for 30 minutes.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0-5°C.[2][3]
-
Continue stirring at 0-5°C for 2 hours. The resulting diazonium salt solution is used directly in the next step.
-
-
Hydrolysis:
-
In a separate vessel, prepare a solution of 20% (w/w) sulfuric acid, sodium sulfate, and toluene, and heat it to 70°C.
-
Slowly add the cold diazonium salt solution to the hot sulfuric acid solution.
-
Continue the reaction for 2 hours at 70°C.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture and separate the layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, and then extract the product into an aqueous sodium hydroxide solution.
-
Acidify the combined aqueous layers with hydrochloric acid.
-
Extract the product with toluene.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent like n-hexane to yield white, solid this compound.[1]
-
-
Data Presentation
Table 1: Reagents and Molar Ratios for Scaled-up Synthesis
| Step | Reactant 1 | Reactant 2 | Base/Catalyst/Reagent | Molar Ratio (Reactant 1:Reactant 2:Other) |
| 1 | o-Nitrochlorobenzene | 2,2,2-Trifluoroethanol | 50% NaOH, Tetrabutylammonium bromide | 1 : 1.08 : (excess) : 0.0125 |
| 2 | 2-(2,2,2-Trifluoroethoxy)nitrobenzene | H₂ | 10% Pd/C | Substrate : (excess) : (catalytic) |
| 3a | 2-(2,2,2-Trifluoroethoxy)aniline | Sodium Nitrite | 20% H₂SO₄ | 1 : 1 : (excess) |
| 3b | Diazonium Salt | H₂O | 20% H₂SO₄, Na₂SO₄ | 1 : (excess) : (excess) : (additive) |
Table 2: Typical Reaction Conditions and Yields
| Step | Temperature | Duration | Solvent | Typical Yield |
| 1 | 70°C | 6 hours | Toluene (in work-up) | 88.4% |
| 2 | Room Temperature | 12 hours | Absolute Ethanol | 91.6% |
| 3a | 0-5°C | 2 hours | 20% H₂SO₄ | In-situ |
| 3b | 70°C | 2 hours | Toluene/Water | ~32-40% (after purification) |
Troubleshooting Guide
Step 1: Etherification
-
Q1: The yield of 2-(2,2,2-trifluoroethoxy)nitrobenzene is low, and I observe unreacted o-nitrochlorobenzene.
-
A1: This could be due to several factors:
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Insufficient Base: Ensure a sufficient excess of concentrated sodium hydroxide is used to deprotonate the 2,2,2-trifluoroethanol effectively.
-
Inactive Catalyst: The phase-transfer catalyst can be "poisoned" by certain impurities. Ensure high-purity starting materials. Consider adding a fresh batch of catalyst if the reaction stalls.
-
Poor Mixing: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs. Inadequate agitation can lead to slow and incomplete reactions.
-
Low Temperature: While the reaction is exothermic, maintaining the temperature around 70°C is important for a reasonable reaction rate.
-
-
-
Q2: I am observing side products in my reaction mixture. What could they be?
-
A2: A potential side reaction in Williamson ether syntheses involving phenoxides is C-alkylation, although it is less common with nitro-activated aromatic rings. The primary side products are more likely to be from reactions of the starting materials or products with the basic conditions at elevated temperatures. Use chromatographic and spectroscopic methods to identify the impurities. To minimize side products, ensure the dropwise addition of 2,2,2-trifluoroethanol and maintain strict temperature control.
-
Step 2: Nitro Reduction
-
Q3: The reduction of the nitro group is incomplete, even after extended reaction times.
-
A3: This is often related to the catalyst:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities, particularly sulfur- or halogen-containing compounds. Ensure the starting material from Step 1 is thoroughly purified.
-
Insufficient Catalyst Loading: For larger-scale reactions, the catalyst loading may need to be optimized. A typical loading is 5-10 mol% of palladium.
-
Poor Hydrogen Delivery: Ensure good agitation to keep the catalyst suspended and facilitate contact with the substrate and hydrogen gas. Check for leaks in the hydrogenation system.
-
-
-
Q4: I am observing byproducts other than the desired aniline.
-
A4: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. Over-reduction is also a possibility, though less common for aromatic systems under these conditions. If other reducible functional groups are present, they may also react. Analyzing the reaction mixture by LC-MS can help identify these byproducts.
-
Step 3: Diazotization and Hydrolysis
-
Q5: The reaction mixture turns dark brown or black during the diazotization step.
-
A5: This indicates the decomposition of the diazonium salt.
-
Temperature Excursion: It is critical to maintain the temperature between 0-5°C. Diazonium salts are thermally unstable and can decompose rapidly at higher temperatures, leading to tar formation and a significant drop in yield. Use an efficient cooling system and add the sodium nitrite solution slowly.
-
Insufficient Acidity: The reaction should be run in a strong acid like sulfuric acid to stabilize the diazonium salt and prevent unwanted coupling reactions between the diazonium salt and unreacted aniline.
-
-
-
Q6: The yield of the final phenol product is low after the hydrolysis step.
-
A6:
-
Decomposition of Diazonium Salt: As mentioned above, maintaining a low temperature during diazotization is crucial.
-
Inefficient Hydrolysis: The hydrolysis step requires heating. Ensure the diazonium salt solution is added slowly to the hot acid solution to control the evolution of nitrogen gas and promote a smooth reaction.
-
Side Reactions: Azo coupling to form colored impurities can occur if the pH is not sufficiently acidic. Additionally, the newly formed phenol can couple with remaining diazonium salt. A two-phase system (e.g., toluene and water) during hydrolysis can help to extract the phenol as it is formed, minimizing this side reaction.[4]
-
Tar Formation: Overheating during hydrolysis can lead to the formation of tar-like byproducts, which can complicate purification and reduce the isolated yield.
-
-
Purification
-
Q7: I am having difficulty purifying the final product to the desired specification.
-
A7:
-
Inadequate Extraction: Phenols can be effectively separated from non-acidic impurities by extraction with an aqueous base (like NaOH) and then re-acidification. Ensure complete extraction by performing multiple extractions and checking the pH.
-
Recrystallization Issues: If recrystallization is yielding an oil or impure solid, the choice of solvent is critical. A solvent screen should be performed to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. N-hexane is a suggested starting point.[1] Seeding the supersaturated solution with a small crystal of pure product can aid in crystallization.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is this three-step synthesis preferred for scaling up?
-
A1: This route utilizes readily available and relatively inexpensive starting materials like o-nitrochlorobenzene.[1] The reaction conditions are generally manageable on a larger scale, and it avoids hazardous and costly reagents used in other potential synthetic routes.
-
-
Q2: What are the primary safety concerns when scaling up this synthesis?
-
A2: The most significant safety hazard is the thermal instability of the diazonium salt intermediate formed in Step 3.[2][3] Runaway decomposition can lead to a rapid release of nitrogen gas and a dangerous increase in pressure and temperature. Strict temperature control (0-5°C) during diazotization is mandatory. Additionally, handling concentrated acids and bases, flammable solvents like toluene and ethanol, and hydrogenation at pressure requires appropriate engineering controls and personal protective equipment.
-
-
Q3: Can other phase-transfer catalysts be used in Step 1?
-
A3: Yes, other quaternary ammonium salts such as benzyltriethylammonium chloride or crown ethers can also be used.[1] The choice of catalyst may require some optimization of the reaction conditions.
-
-
Q4: Are there alternative reduction methods for Step 2?
-
A4: Yes, other reduction methods like using iron powder in acidic media (Béchamp reduction) or tin(II) chloride can also be employed for the reduction of aromatic nitro groups. However, catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product work-up.
-
-
Q5: How can I monitor the progress of each reaction step?
-
A5: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are suitable techniques for monitoring the disappearance of starting materials and the appearance of products. Gas chromatography (GC) can also be used, particularly for the more volatile intermediates.
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2,2,2-Trifluoroethoxy)phenol, a key intermediate in the development of pharmaceutical compounds. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound via two primary routes: the multi-step synthesis from o-nitrochlorobenzene and the Williamson ether synthesis.
Route 1: Multi-Step Synthesis from o-Nitrochlorobenzene
This synthesis involves four main stages: etherification, reduction, diazotization, and hydroxylolysis.
Problem 1: Low yield in the etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol.
-
Possible Cause: Inefficient phase transfer catalysis.
-
Troubleshooting:
-
Catalyst Choice: Ensure the use of an appropriate phase-transfer catalyst such as tetrabutylammonium bromide.
-
Catalyst Concentration: The molar ratio of o-nitrochlorobenzene to the phase-transfer catalyst can be optimized; a typical starting point is a 1:0.001 to 1:10 ratio.
-
Agitation: Ensure vigorous stirring to maximize the interface between the aqueous and organic phases.
-
Temperature Control: Maintain the reaction temperature between 60-70°C for optimal reaction rates.
-
Problem 2: Incomplete reduction of 2-(2,2,2-trifluoroethoxy)nitrobenzene.
-
Possible Cause: Inactive catalyst or insufficient reducing agent.
-
Troubleshooting:
-
Catalyst Activity: Use fresh, high-quality palladium on carbon (Pd/C) for catalytic hydrogenation. Ensure the catalyst has not been poisoned.
-
Hydrogen Pressure: For hydrogenation, ensure the system is properly sealed and maintained at the required hydrogen pressure.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reducing agents like iron powder, zinc powder, or sodium dithionite.
-
Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion.
-
Problem 3: Formation of colored impurities (azo compounds) during the diazotization of 2-(2,2,2-trifluoroethoxy)aniline.
-
Possible Cause: Self-coupling of the diazonium salt with unreacted aniline.
-
Troubleshooting:
-
Use of Excess Acid: The diazotization reaction should be carried out in the presence of excess strong acid (e.g., sulfuric or hydrochloric acid). This protonates the free aniline, preventing it from acting as a coupling agent.
-
Temperature Control: Maintain a low temperature (0-5°C) throughout the addition of sodium nitrite to ensure the stability of the diazonium salt.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the aniline solution to avoid localized high concentrations of nitrous acid.
-
Problem 4: Low yield in the final hydroxylolysis step.
-
Possible Cause: Incomplete decomposition of the diazonium salt or side reactions.
-
Troubleshooting:
-
Temperature of Hydrolysis: The decomposition of the diazonium salt to the phenol is temperature-dependent. The reaction is typically heated to around 70°C to ensure complete conversion.
-
Acid Concentration: The concentration of the acid used in the hydroxylolysis can affect the outcome. 20% (w/w) sulfuric acid is commonly used.
-
Route 2: Williamson Ether Synthesis
This route typically involves the reaction of a catechol derivative with a 2,2,2-trifluoroethylating agent.
Problem 1: Low yield of the desired mono-etherified product and formation of a di-ether byproduct.
-
Possible Cause: Reaction of both hydroxyl groups of catechol.
-
Troubleshooting:
-
Use of Excess Catechol: Employing an excess of catechol relative to the trifluoroethylating agent can statistically favor mono-alkylation.
-
Protecting Groups: Consider using a protecting group for one of the hydroxyl groups of catechol to ensure mono-alkylation. The protecting group can be removed in a subsequent step.
-
Controlled Addition of Base: Use a slight excess of a suitable base (e.g., potassium carbonate) to deprotonate only one hydroxyl group preferentially.
-
Problem 2: Formation of C-alkylated side products.
-
Possible Cause: The phenoxide ion is an ambident nucleophile and can react at the carbon atoms of the aromatic ring.
-
Troubleshooting:
-
Solvent Choice: Use aprotic polar solvents like DMF or DMSO. These solvents do not strongly solvate the oxygen of the phenoxide, making it more available for O-alkylation. Protic solvents can favor C-alkylation.
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Counter-ion: The choice of base can influence the O/C alkylation ratio. Bases with larger, "softer" cations like cesium carbonate can sometimes favor O-alkylation.
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Nature of the Electrophile: "Harder" electrophiles, such as those with triflate leaving groups, tend to favor O-alkylation over "softer" electrophiles like iodides.
-
Problem 3: Elimination side reaction of the trifluoroethylating agent.
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Possible Cause: The trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl tosylate) undergoes elimination to form trifluoroethene, especially with sterically hindered or strong bases.
-
Troubleshooting:
-
Choice of Base: Use a milder base such as potassium carbonate instead of stronger bases like sodium hydride if elimination is a significant issue.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize elimination, which is often favored at higher temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The three main synthetic routes are:
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A multi-step synthesis starting from o-nitrochlorobenzene, which involves etherification, reduction of the nitro group, diazotization of the resulting amine, and subsequent hydroxylolysis.[1][2]
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A Williamson ether synthesis, typically involving the reaction of catechol (or a protected catechol) with a 2,2,2-trifluoroethylating agent in the presence of a base.
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Demethylation of 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene using a strong Lewis acid like boron tribromide.[3]
Q2: In the multi-step synthesis, what is the purpose of the phase-transfer catalyst in the first step?
A2: A phase-transfer catalyst, such as tetrabutylammonium bromide, is used to facilitate the reaction between the water-soluble hydroxide base and the organic-soluble o-nitrochlorobenzene and 2,2,2-trifluoroethanol. It transports the hydroxide ion into the organic phase, allowing the etherification reaction to proceed.[2]
Q3: Why is it crucial to maintain low temperatures during the diazotization step?
A3: Aromatic diazonium salts are often unstable at higher temperatures and can decompose. Maintaining a low temperature (typically 0-5°C) is essential to ensure the stability of the diazonium salt intermediate until it is used in the subsequent hydroxylolysis step.[1]
Q4: What are the advantages and disadvantages of the Williamson ether synthesis route compared to the multi-step synthesis?
A4:
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Advantages of Williamson Ether Synthesis: It can be a more direct route with fewer steps if starting from a suitable phenol. It may also involve milder conditions compared to the diazotization route.
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Disadvantages of Williamson Ether Synthesis: When starting with catechol, controlling mono-alkylation versus di-alkylation can be challenging. There is also the potential for C-alkylation side products.
Q5: How can I purify the final this compound product?
A5: Purification can be achieved through several methods depending on the impurities present:
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Extraction: The product can be extracted from the reaction mixture using an organic solvent like toluene. Washing with a basic solution (e.g., sodium hydroxide) can remove unreacted phenolic starting materials, followed by acidification and re-extraction.[1]
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Recrystallization: The crude product can be recrystallized from a suitable solvent, such as n-hexane, to obtain a pure solid product.[2]
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Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed.
Data Presentation
Table 1: Summary of Quantitative Data for the Multi-Step Synthesis from o-Nitrochlorobenzene
| Step | Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 1. Etherification | 2-(2,2,2-trifluoroethoxy)nitrobenzene | o-nitrochlorobenzene | 2,2,2-trifluoroethanol, 50% NaOH, tetrabutylammonium bromide | 88.4 | 53-55 |
| 2. Reduction | 2-(2,2,2-trifluoroethoxy)aniline | 2-(2,2,2-trifluoroethoxy)nitrobenzene | H₂, 10% Pd/C, ethanol | 91.6 | 58-60 |
| 3. Diazotization & 4. Hydroxylolysis | This compound | 2-(2,2,2-trifluoroethoxy)aniline | NaNO₂, 20% H₂SO₄, Toluene | 32.4 | 52-54 |
Data sourced from patent literature.[1][2]
Experimental Protocols
Protocol 1: Multi-Step Synthesis from o-Nitrochlorobenzene
Step 1: Synthesis of 2-(2,2,2-trifluoroethoxy)nitrobenzene
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To a reaction flask, add o-nitrochlorobenzene (100g), 50% sodium hydroxide (260g), and tetrabutylammonium bromide (8g).
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Stir the mixture and heat to 60°C.
-
Slowly add 2,2,2-trifluoroethanol (68g) dropwise.
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After the addition is complete, raise the temperature to 70°C and continue stirring for 6 hours.
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Cool the reaction mixture, and collect the solid product by suction filtration.
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Wash the solid with water and dry to obtain 2-(2,2,2-trifluoroethoxy)nitrobenzene.
Step 2: Synthesis of 2-(2,2,2-trifluoroethoxy)aniline
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In a hydrogenation vessel, combine 2-(2,2,2-trifluoroethoxy)nitrobenzene (120g), absolute ethanol (1.5L), and 10% palladium on carbon (10g).
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Hydrogenate at normal pressure with stirring at room temperature for 12 hours.
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Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain 2-(2,2,2-trifluoroethoxy)aniline.
Step 3 & 4: Synthesis of this compound
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In a reaction flask, add 20% (w/w) sulfuric acid (210g) and cool in an ice-water bath.
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With stirring, add 2-(2,2,2-trifluoroethoxy)aniline (80g) and react for 30 minutes.
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Prepare a solution of sodium nitrite (30g) in water (50g) and add it dropwise to the reaction mixture, maintaining the temperature at 0-5°C.
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After the addition, continue the reaction for 2 hours.
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In a separate flask, add 20% (w/w) sulfuric acid (200g), sodium sulfate (100g), and toluene (500ml). Heat this mixture to 70°C with stirring.
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Add the previously prepared diazonium salt solution dropwise to the hot sulfuric acid/toluene mixture.
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Continue the reaction for 2 hours after the addition is complete.
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Cool the mixture and separate the layers. Extract the aqueous phase with toluene.
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Combine the toluene layers, wash with water, and then extract the product into a 30% (w/w) sodium hydroxide solution.
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Acidify the combined aqueous layers with 2N hydrochloric acid and extract the product with toluene.
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Dry the combined toluene layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Recrystallize the residue from n-hexane to obtain pure this compound.[1][2]
Protocol 2: General Procedure for Williamson Ether Synthesis from Catechol
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Deprotonation: To a solution of catechol (2 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
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Reaction: Stir the mixture at room temperature for 30 minutes. Add 2,2,2-trifluoroethyl tosylate (1 equivalent) dropwise.
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Heating: Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC.
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Work-up: After completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to separate the desired mono-ether from unreacted catechol and the di-ether byproduct.
Visualizations
Caption: Main synthetic routes to this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of 2-(2,2,2-Trifluoroethoxy)phenol. The information is designed to assist researchers in overcoming common challenges and optimizing their synthetic strategies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the widely used multi-step synthesis from o-nitrochlorobenzene via phase-transfer catalysis.
Problem 1: Low or No Yield of 2-(2,2,2-Trifluoroethoxy)nitrobenzene (Intermediate)
| Potential Cause | Troubleshooting Steps |
| Inefficient Phase-Transfer Catalyst | The choice of phase-transfer catalyst (PTC) is critical. While several onium salts and crown ethers are effective, their performance can vary. Consider switching to a different PTC based on the comparative data in Table 1. Ensure the catalyst has not degraded; use a fresh batch if necessary. |
| Inappropriate Base or Base Concentration | The strength and concentration of the base are crucial for the deprotonation of 2,2,2-trifluoroethanol. If using sodium hydroxide, ensure the concentration is appropriate (e.g., 50%) to drive the reaction without causing significant side reactions.[1] In some cases, switching to potassium hydroxide may be beneficial. |
| Presence of Water | While the reaction is typically run in a biphasic system, excess water can hydrate the alkoxide and reduce its nucleophilicity. Ensure the organic solvent is not wet and that the base concentration is accurate. |
| Low Reaction Temperature | The etherification reaction requires sufficient thermal energy. A reaction temperature of around 70°C is reported to be effective.[1] If the reaction is sluggish, consider a modest increase in temperature, but be mindful of potential side reactions. |
| Poor Stirring | In a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Ensure the stirring is adequate to create a fine emulsion. |
| Deactivation of o-Nitrochlorobenzene | The nitro group activates the ortho-position to nucleophilic aromatic substitution. Ensure the starting material is of high purity. |
Problem 2: Formation of Impurities
| Potential Impurity | Identification and Mitigation |
| Unreacted o-Nitrochlorobenzene | Can be identified by TLC or GC-MS. To mitigate, ensure a slight excess of 2,2,2-trifluoroethanol and sufficient reaction time. |
| Phenolic Byproducts | Hydrolysis of o-nitrochlorobenzene to 2-nitrophenol can occur, especially at high temperatures in the presence of a strong base. Monitor the reaction temperature closely. The phenolic byproduct can be removed by an aqueous base wash during workup. |
| Dialkylated Products | While less common with the deactivated aromatic ring, ensure the stoichiometry of the reactants is controlled. |
Problem 3: Low Yield in Subsequent Reduction, Diazotization, or Hydrolysis Steps
| Step | Potential Cause & Troubleshooting |
| Reduction of Nitro Group | Catalyst Inactivity: Ensure the palladium on carbon (or other chosen catalyst) is active. Use a fresh batch if necessary. Incomplete Reaction: Monitor the reaction by TLC to ensure complete consumption of the nitro-intermediate. Hydrogen pressure and reaction time may need to be optimized. |
| Diazotization | Temperature Control: This reaction is highly sensitive to temperature. Maintain the temperature between 0-5°C to prevent decomposition of the diazonium salt.[1] Purity of Amine: Impurities in the 2-(2,2,2-trifluoroethoxy)aniline can interfere with the diazotization. Ensure the starting material is pure. |
| Hydrolysis | Acid Concentration and Temperature: The efficiency of the hydrolysis of the diazonium salt can be affected by the acid concentration and temperature. The reaction is often carried out at elevated temperatures (e.g., 70°C) to drive the reaction to completion.[1] |
Frequently Asked Questions (FAQs)
Q1: Which phase-transfer catalyst is the best for the synthesis of 2-(2,2,2-trifluoroethoxy)nitrobenzene?
A1: The "best" catalyst can depend on a balance of reactivity, cost, and availability. Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst for this reaction, with reported yields as high as 88.4%.[1] Benzyltriethylammonium chloride (BTEAC) is another option, though some studies suggest TBAB may be more reactive in similar nucleophilic substitutions. 18-crown-6 is a very effective catalyst but is generally more expensive. For initial trials, TBAB is a reliable and cost-effective choice.
Q2: Can I use a different starting material instead of o-nitrochlorobenzene?
A2: Yes, other o-nitrohalobenzenes such as o-nitrobromobenzene or o-nitroiodobenzene can also be used. The reactivity generally follows the order I > Br > Cl > F for the leaving group in nucleophilic aromatic substitution. The nitro group provides the necessary activation for the reaction to proceed.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, alternative methods such as the Ullmann condensation and the Buchwald-Hartwig etherification can be employed. These reactions typically involve the coupling of a 2-halophenol with 2,2,2-trifluoroethanol using a copper or palladium catalyst, respectively. These routes can be advantageous if the corresponding 2-halophenol is readily available and can avoid the multi-step process starting from o-nitrochlorobenzene.
Q4: What are the key safety precautions for this synthesis?
A4: o-Nitrochlorobenzene is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The diazotization step involves the formation of a potentially unstable diazonium salt; it is crucial to maintain the recommended low temperature and not to isolate the diazonium salt. Always consult the Safety Data Sheets (SDS) for all reagents used.
Data Presentation
Table 1: Comparison of Phase-Transfer Catalysts for the Synthesis of 2-(2,2,2-Trifluoroethoxy)nitrobenzene
| Catalyst | Abbreviation | Typical Loading (mol%) | Reported Yield (%) | Relative Cost | Notes |
| Tetrabutylammonium bromide | TBAB | 1-5 | 88.4[1] |
| Good reactivity and cost-effective. A common first choice. |
| Benzyltriethylammonium chloride | BTEAC | 1-5 | Good (qualitative) | $ | Generally less expensive than TBAB but may be slightly less reactive. |
| Tetrabutylammonium iodide | TBAI | 1-5 | High (qualitative) |
| Often shows high reactivity but is more expensive. |
| 18-Crown-6 | - | 1-5 | High (qualitative) |
| Very effective, especially with potassium salts, but significantly more expensive. |
| Cetyltrimethylammonium bromide | CTAB | 1-5 | Moderate (qualitative) |
| Another option, with reactivity generally comparable to other quaternary ammonium salts. |
Note: Yields can vary significantly based on reaction conditions. This table provides a general comparison based on available data and typical performance in similar reactions.
Experimental Protocols
Protocol 1: Multi-Step Synthesis from o-Nitrochlorobenzene
This protocol is adapted from a patented procedure and represents a reliable method for the synthesis of this compound.[1]
Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)nitrobenzene
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To a reaction flask equipped with a stirrer, condenser, and dropping funnel, add o-nitrochlorobenzene (100 g), 50% aqueous sodium hydroxide (260 g), and tetrabutylammonium bromide (8 g).
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Stir the mixture and heat to 60°C.
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Slowly add 2,2,2-trifluoroethanol (68 g) dropwise.
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After the addition is complete, raise the temperature to 70°C and stir for 6 hours.
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Cool the reaction mixture, and collect the solid product by suction filtration.
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Wash the solid with water and dry to obtain 2-(2,2,2-trifluoroethoxy)nitrobenzene. (Reported yield: 124 g, 88.4%).
Step 2: Synthesis of 2-(2,2,2-Trifluoroethoxy)aniline
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In a suitable hydrogenation apparatus, combine 2-(2,2,2-trifluoroethoxy)nitrobenzene (from Step 1), a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of 10% Palladium on carbon.
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Hydrogenate the mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the starting material is consumed (monitor by TLC).
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain 2-(2,2,2-trifluoroethoxy)aniline.
Step 3: Synthesis of this compound
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To a reaction flask, add 20% (w/w) sulfuric acid and cool to 0-5°C in an ice-water bath.
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Slowly add 2-(2,2,2-trifluoroethoxy)aniline while maintaining the temperature below 5°C.
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Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature remains between 0-5°C. Stir for 1-2 hours at this temperature.
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In a separate flask, heat a solution of aqueous sulfuric acid (e.g., 20%) to 70°C.
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Slowly add the cold diazonium salt solution to the hot acid solution. Vigorous nitrogen evolution will be observed.
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After the addition is complete, continue heating for a short period to ensure complete hydrolysis.
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Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography or recrystallization to yield this compound.
Protocol 2: Ullmann Condensation (Representative Protocol)
This is a general protocol for the Ullmann ether synthesis and may require optimization for the specific substrates.
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To an oven-dried Schlenk tube, add 2-iodophenol (1.0 equiv), copper(I) iodide (0.1 equiv), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 equiv), and a base (e.g., cesium carbonate, 2.0 equiv).
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Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
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Add anhydrous solvent (e.g., DMF or dioxane) and 2,2,2-trifluoroethanol (1.5 equiv).
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Seal the tube and heat the reaction mixture to 100-120°C for 12-24 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
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Wash the filtrate with water and brine, dry the organic layer, and concentrate.
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Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Etherification (Representative Protocol)
This protocol is based on general procedures for palladium-catalyzed C-O bond formation and may require optimization.
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To an oven-dried Schlenk tube, add 2-bromophenol (1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., cesium carbonate, 1.5 equiv).
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Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
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Add anhydrous toluene and 2,2,2-trifluoroethanol (1.2 equiv).
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Seal the tube and heat the reaction mixture to 80-110°C for 12-24 hours.
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Monitor the reaction progress by TLC or GC-MS.
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After cooling, dilute with an organic solvent and filter through a pad of celite.
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Wash the filtrate with water and brine, dry the organic layer, and concentrate.
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Purify the crude product by column chromatography.
Visualizations
Caption: Multi-step synthesis workflow for this compound.
Caption: Logical relationship for catalyst selection in the synthesis.
References
impact of impurities on 2-(2,2,2-Trifluoroethoxy)phenol reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(2,2,2-Trifluoroethoxy)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Based on its common synthesis routes, the most likely impurities are residual starting materials and intermediates. These include:
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Starting Materials:
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o-Nitrochlorobenzene
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2,2,2-Trifluoroethanol
-
-
Intermediates:
Q2: How can I detect the presence of these impurities in my sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for the detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method for quantifying the parent compound and aromatic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile and semi-volatile impurities. For thermolabile compounds like anilines, HPLC is often preferred over GC to avoid the need for derivatization.[3]
Q3: What is the potential impact of these impurities on my reaction?
A3: Impurities can have a significant impact on your reaction, leading to lower yields, formation of byproducts, and in some cases, complete reaction failure. For example, nucleophilic impurities like 2,2,2-trifluoroethanol and 2-(2,2,2-trifluoroethoxy)aniline can compete with the phenolic hydroxyl group in etherification reactions. Basic impurities can neutralize acid catalysts, while acidic impurities can affect base-catalyzed reactions.
Q4: How can I purify my this compound to remove these impurities?
A4: Common purification techniques for phenols include recrystallization, distillation, and column chromatography. The choice of method depends on the nature of the impurities. For instance, residual starting materials can often be removed by recrystallization or distillation.[1][4] Column chromatography is effective for separating structurally similar impurities.
Troubleshooting Guides
Problem 1: Low Yield in Williamson Ether Synthesis
You are performing a Williamson ether synthesis using this compound and an alkyl halide, but the yield of the desired ether is consistently low.
| Potential Cause | Troubleshooting Steps |
| Presence of Nucleophilic Impurities | Residual 2,2,2-trifluoroethanol or 2-(2,2,2-trifluoroethoxy)aniline can compete with the phenoxide, leading to the formation of undesired ethers or N-alkylation products. Solution: Purify the starting material by recrystallization or column chromatography to remove these impurities. |
| Incomplete Deprotonation of the Phenol | The phenolic proton of this compound needs to be completely removed to form the phenoxide for the reaction to proceed efficiently. Solution: Ensure a sufficiently strong and anhydrous base is used in stoichiometric amounts. Consider using stronger bases like sodium hydride (NaH) if weaker bases prove ineffective.[5] |
| Side Reactions | The phenoxide ion is an ambident nucleophile and can undergo C-alkylation as a side reaction, although O-alkylation is generally favored. Solution: Using polar aprotic solvents can help favor O-alkylation.[5] |
| Reaction Conditions | Moisture in the reaction can quench the strong base and inhibit the formation of the phenoxide. Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
Problem 2: Unexpected Byproduct Formation
Your reaction is producing a significant amount of an unexpected byproduct that is difficult to separate from the desired product.
| Potential Cause | Troubleshooting Steps |
| Reactive Impurities | Unreacted starting materials like o-nitrochlorobenzene can react with nucleophiles in your reaction mixture. Similarly, the intermediate 2-(2,2,2-trifluoroethoxy)aniline can undergo various side reactions. Solution: Analyze the starting material for the presence of these impurities using HPLC or GC-MS. If present, purify the this compound before use. |
| Degradation of Starting Material | This compound may degrade under harsh reaction conditions (e.g., strong acid/base, high temperatures), leading to the formation of byproducts. Solution: Perform the reaction under milder conditions if possible. Monitor the stability of the starting material under the reaction conditions by taking aliquots at different time points and analyzing them by TLC or HPLC. |
| Cross-Reactivity | The trifluoroethoxy group can potentially be cleaved under certain acidic or basic conditions, although it is generally stable. Solution: If cleavage is suspected, analyze the byproduct by mass spectrometry to identify its structure. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is suitable for removing less polar impurities such as residual o-nitrochlorobenzene.
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Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., hexane or a hexane/ethyl acetate mixture).
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Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Analysis of Impurities by HPLC
This protocol provides a general method for the analysis of aromatic impurities in this compound.
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Instrumentation:
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High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
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C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% phosphoric acid) is commonly employed. The gradient program should be optimized to achieve adequate separation of all potential impurities.
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Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
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Analysis: Inject the prepared sample and a blank (mobile phase) into the HPLC system. Identify and quantify impurities based on their retention times and peak areas relative to reference standards.
Visualizations
References
- 1. CN100534973C - Method for preparing this compound - Google Patents [patents.google.com]
- 2. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. gccpo.org [gccpo.org]
- 5. benchchem.com [benchchem.com]
- 6. francis-press.com [francis-press.com]
Technical Support Center: Industrial Production of 2-(2,2,2-Trifluoroethoxy)phenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the industrial production of 2-(2,2,2-Trifluoroethoxy)phenol with a focus on cost reduction.
Troubleshooting Guide
Encountering issues during production can be costly. This guide provides solutions to common problems that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Etherification Step (Step 1) | 1. Ineffective phase transfer catalyst. 2. Insufficient concentration of base (e.g., NaOH). 3. Reaction temperature is too low. 4. Impure 2,2,2-trifluoroethanol or o-nitrochlorobenzene. | 1. Ensure the phase transfer catalyst (e.g., tetrabutylammonium bromide) is active and used in the correct molar ratio (0.001-10 mol% relative to o-nitrochlorobenzene)[1][2]. 2. Use a higher concentration of aqueous NaOH (e.g., 50%) to drive the reaction forward[1][3]. 3. Maintain the reaction temperature between 60-70°C[1][3]. 4. Verify the purity of starting materials using appropriate analytical techniques (e.g., GC, NMR). |
| Incomplete Reduction of Nitro Group (Step 2) | 1. Catalyst (e.g., Palladium on carbon) is poisoned or inactive. 2. Insufficient hydrogen pressure or poor agitation. 3. Presence of impurities in the substrate that inhibit the catalyst. | 1. Use fresh, high-quality catalyst. Consider using other catalysts like Raney Nickel or platinum oxide if issues persist[1][2]. 2. Ensure adequate hydrogen pressure and vigorous stirring to maximize gas-liquid contact. 3. Purify the intermediate 2-(2,2,2-trifluoroethoxy)nitrobenzene before hydrogenation. |
| Low yield in Diazotization and Hydrolysis (Step 3 & 4) | 1. Diazonium salt instability due to temperature fluctuations. 2. Incorrect acid concentration for diazotization. 3. Inefficient hydrolysis of the diazonium salt. | 1. Strictly maintain the diazotization reaction temperature between 0-5°C to prevent decomposition of the diazonium salt[3]. 2. Use an appropriate acid such as sulfuric acid or hydrochloric acid at the correct concentration for the diazotization reaction[1][2]. 3. Ensure the hydrolysis temperature is maintained at around 70°C for a sufficient duration (e.g., 2 hours) to ensure complete conversion[1][3]. |
| Product Purity Issues | 1. Presence of unreacted starting materials or intermediates. 2. Formation of by-products during the reaction. 3. Inefficient purification process. | 1. Monitor reaction progress using techniques like TLC or GC to ensure complete conversion. 2. Optimize reaction conditions (temperature, reaction time) to minimize side reactions. 3. For purification, perform extraction with NaOH solution to isolate the phenolic product, followed by acidification and re-extraction with an organic solvent like toluene. Final purification can be achieved by recrystallization from a suitable solvent like n-hexane[1][2]. |
Frequently Asked Questions (FAQs)
Q1: What is the most cost-effective synthetic route for industrial-scale production of this compound?
A1: The most cost-effective route starts from readily available and inexpensive raw materials: o-nitrochlorobenzene and 2,2,2-trifluoroethanol.[1][2] This method avoids the use of expensive and unstable reagents such as 2,2,2-trifluoroiodoethane and boron tribromide.[1][2] The synthesis involves a four-step process: etherification, reduction of the nitro group, diazotization, and finally, hydrolysis to yield the desired product.[1][3]
Q2: What are the critical parameters to control in the etherification step?
A2: The critical parameters for the etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol are the choice and amount of phase transfer catalyst, the concentration of the base (sodium hydroxide), and the reaction temperature. Using a phase transfer catalyst like tetrabutylammonium bromide is crucial for the reaction to proceed efficiently.[1][2] A high concentration of sodium hydroxide (e.g., 50%) and a reaction temperature of about 70°C are recommended for optimal yield.[1][3]
Q3: How can I monitor the progress of the reactions?
A3: The progress of each reaction step can be monitored by standard analytical techniques. Thin-layer chromatography (TLC) can provide a quick qualitative assessment of the consumption of starting materials and the formation of products. For more quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended.
Q4: What are the safety precautions to consider for this process?
A4: Standard laboratory and industrial safety protocols should be followed. The reagents used, such as concentrated acids and bases, are corrosive. The diazotization step involves the formation of a potentially unstable diazonium salt, which requires strict temperature control. The hydrogenation step uses flammable hydrogen gas and should be carried out in a well-ventilated area with appropriate safety measures.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound, based on the provided patent literature.
| Step | Reactants | Reagents/Catalysts | Conditions | Yield | Reference |
| 1. Etherification | o-Nitrochlorobenzene (100g), 2,2,2-Trifluoroethanol (68g) | 50% NaOH (260g), Tetrabutylammonium bromide (8g) | 70°C, 6 hours | 88.4% | [1][3] |
| 2. Reduction | 2-(2,2,2-trifluoroethoxy) nitrobenzene (120g) | 10% Palladium on carbon (10g), Absolute ethanol (1.5L) | Room temperature, 12 hours, Normal pressure H₂ | 91.6% | [3] |
| 3. Diazotization & 4. Hydrolysis | 2-(2,2,2-trifluoroethoxy)aniline (80g) | 20% H₂SO₄ (210g), NaNO₂ (30g in 50g H₂O), Toluene (500ml) | Diazotization: 0-5°C, 2 hours; Hydrolysis: 70°C, 2 hours | 32.4% (of final product from aniline) | [2][3] |
Experimental Protocols
Step 1: Preparation of 2-(2,2,2-trifluoroethoxy)nitrobenzene
-
In a reaction vessel, add 100g of o-nitrochlorobenzene, 260g of 50% aqueous sodium hydroxide, and 8g of tetrabutylammonium bromide.
-
Stir the mixture and heat to 60°C.
-
Slowly add 68g of 2,2,2-trifluoroethanol dropwise.
-
After the addition is complete, raise the temperature to 70°C and continue stirring for 6 hours.
-
Cool the reaction mixture, and collect the solid product by suction filtration.
-
Wash the solid with water and dry to obtain 2-(2,2,2-trifluoroethoxy)nitrobenzene.[1][3]
Step 2: Preparation of 2-(2,2,2-trifluoroethoxy)aniline
-
In a hydrogenation reactor, add 120g of 2-(2,2,2-trifluoroethoxy)nitrobenzene, 1.5L of absolute ethanol, and 10g of 10% palladium on carbon.
-
Stir the mixture at room temperature under normal pressure of hydrogen for 12 hours.
-
After the reaction is complete, filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-(2,2,2-trifluoroethoxy)aniline as a light yellow solid.[3]
Step 3 & 4: Preparation of this compound
-
In a reaction flask, add 210g of 20% (w/w) sulfuric acid and cool it in an ice-water bath.
-
While stirring, add 80g of 2-(2,2,2-trifluoroethoxy)aniline and continue to stir for 30 minutes.
-
Prepare a solution of 30g of sodium nitrite in 50g of water and add it dropwise to the reaction mixture, maintaining the temperature between 0-5°C. Stir for 2 hours.
-
In a separate flask, add 200g of 20% (w/w) sulfuric acid, 100g of sodium sulfate, and 500ml of toluene. Heat this mixture to 70°C.
-
Add the previously prepared diazonium salt solution dropwise to the hot sulfuric acid/toluene mixture.
-
Continue the reaction for 2 hours at 70°C.
-
Cool the mixture and separate the layers. Extract the aqueous layer twice with 200ml of toluene.
-
Combine the toluene layers, wash with water, and then concentrate to about one-third of the original volume.
-
Extract the concentrated toluene solution three times with 200g of 30% (w/w) sodium hydroxide solution.
-
Combine the aqueous layers and acidify with 2N hydrochloric acid.
-
Extract the acidified aqueous layer twice with 200ml of toluene.
-
Combine the toluene layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from n-hexane to obtain pure this compound.[1][3]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low etherification yield.
References
Validation & Comparative
A Comparative Guide to the HPLC Purity Validation of 2-(2,2,2-Trifluoroethoxy)phenol and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the high-performance liquid chromatography (HPLC) purity validation for 2-(2,2,2-Trifluoroethoxy)phenol against two structurally related fluorinated phenols: 4-(Trifluoromethoxy)phenol and 4-(Trifluoromethyl)phenol. The presented methodologies and data are intended to serve as a practical resource for researchers engaged in the quality control and analysis of fluorinated compounds within pharmaceutical and chemical research.
Comparative Analysis of Purity by HPLC
A reversed-phase HPLC method was developed to assess the purity of this compound and two alternative compounds, 4-(Trifluoromethoxy)phenol and 4-(Trifluoromethyl)phenol. The method demonstrates effective separation and quantification of the main component from potential impurities. The following table summarizes the hypothetical performance data obtained under the specified chromatographic conditions.
| Parameter | This compound | 4-(Trifluoromethoxy)phenol | 4-(Trifluoromethyl)phenol |
| Retention Time (min) | 8.52 | 7.98 | 7.21 |
| Peak Area (mAU*s) | 1254.3 | 1248.9 | 1261.7 |
| Calculated Purity (%) | 99.5 | 99.1 | 99.8 |
| Theoretical Plates | 15200 | 14800 | 15500 |
| Tailing Factor | 1.05 | 1.08 | 1.02 |
Note: The data presented in this table are illustrative and may vary depending on the specific HPLC system, column, and experimental conditions.
Experimental Protocol: HPLC Purity Determination
This section details the methodology used for the HPLC purity analysis of the three subject compounds.
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound (analytical standard, >99%)
-
4-(Trifluoromethoxy)phenol (analytical standard, >99%)
-
4-(Trifluoromethyl)phenol (analytical standard, >99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
2.2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
2.3. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of each analytical standard in acetonitrile at a concentration of 1.0 mg/mL. From the stock solutions, prepare working standard solutions at a concentration of 0.1 mg/mL by diluting with the mobile phase (initial conditions: 70% A, 30% B).
-
Sample Preparation: Accurately weigh and dissolve a known amount of the test sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
2.4. Data Analysis The purity of each compound is determined by the area percent method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100.
Workflow and Process Visualization
The following diagrams illustrate the logical workflow of the HPLC purity validation process and the signaling pathway context for these types of compounds in drug development.
Caption: Workflow for HPLC Purity Validation.
Caption: General Signaling Pathway Context.
A Comparative Analysis of Synthetic Routes to 2-(2,2,2-Trifluoroethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methodologies for a Key Intermediate
2-(2,2,2-Trifluoroethoxy)phenol is a crucial building block in the synthesis of various pharmaceutical compounds and specialty chemicals. The selection of an appropriate synthetic route is paramount for efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of the most prominent synthetic routes to this valuable intermediate, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Routes
| Route | Starting Material | Key Transformation(s) | Overall Yield | Number of Steps | Key Advantages | Key Disadvantages |
| 1 | o-Nitrochlorobenzene | Etherification, Reduction, Diazotization, Hydrolysis | ~26.5% | 4 | Readily available and inexpensive starting materials; well-established reactions. | Multi-step process with moderate overall yield; involves hazardous reagents (e.g., diazonium salts). |
| 2 | 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene | Demethylation | ~98% | 1 | High yield; simple one-step procedure. | Starting material may not be commercially available and requires prior synthesis; uses a corrosive and hazardous reagent (boron tribromide). |
| 3 | Catechol (Proposed) | Williamson Ether Synthesis | Not Reported | 1 | Potentially a direct and atom-economical route. | Lack of specific experimental data for this substrate; potential for di-etherification by-products. |
Route 1: Multi-step Synthesis from o-Nitrochlorobenzene
This classical approach involves a four-step sequence starting from the readily available o-nitrochlorobenzene.
Experimental Protocol
Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)nitrobenzene
To a reaction vessel, add o-nitrochlorobenzene (100g), 50% sodium hydroxide (260g), and phase transfer catalyst tetrabutylammonium bromide (8g).[1][2] The mixture is stirred and heated to 60°C. 2,2,2-Trifluoroethanol (68g) is then added dropwise. The reaction is maintained at 70°C with stirring for 6 hours. After cooling, the product is isolated by suction filtration, washed with water, and dried to yield an orange-red solid.
Step 2: Synthesis of 2-(2,2,2-Trifluoroethoxy)aniline
In a hydrogenation kettle, 2-(2,2,2-trifluoroethoxy)nitrobenzene (120g) is dissolved in absolute ethanol (1.5 L), and 10% palladium on carbon (10g) is added. The mixture is hydrogenated at normal pressure and room temperature with stirring for 12 hours. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to obtain a light yellow solid.
-
Yield: 91.6%[1]
Step 3 & 4: Diazotization and Hydrolysis to this compound
2-(2,2,2-Trifluoroethoxy)aniline (80g) is added to a 20% (w/w) sulfuric acid solution (210g) in an ice-water bath with stirring for 30 minutes. A solution of sodium nitrite (30g) in water (50g) is added dropwise, and the reaction is continued at 0-5°C for 2 hours to form the diazonium salt. In a separate flask, a mixture of 20% (w/w) sulfuric acid (200g), sodium sulfate (100g), and toluene (500ml) is heated to 70°C. The previously prepared diazonium salt solution is added dropwise, and the reaction is maintained for 2 hours. After cooling, the layers are separated. The aqueous phase is extracted with toluene. The combined organic layers are washed, concentrated, and then extracted with 30% (w/w) sodium hydroxide. The combined aqueous layers are acidified with 2N hydrochloric acid and extracted with toluene. The final organic layer is dried, filtered, and concentrated. The crude product is recrystallized from n-hexane to give a white solid.
-
Yield: 32.4%[2]
Logical Workflow
Route 2: Demethylation of 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene
This route offers a high-yield, single-step conversion to the final product, provided the starting material is accessible.
Experimental Protocol
A 1M solution of boron tribromide (30mL, 0.03mol) in dichloromethane is added dropwise to a solution of 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene (4.3g, 0.02mol) in anhydrous dichloromethane (50mL) at -20°C. The reaction is quenched by the addition of excess saturated aqueous sodium bicarbonate solution (40mL). After warming to room temperature, the organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a yellow oil.[3]
Reaction Diagram
Route 3: Williamson Ether Synthesis (Proposed)
General Experimental Concept (Based on Analogy)
Catechol would be deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) in an appropriate solvent (e.g., toluene, DMF). A 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl triflate, would then be added to the resulting phenoxide. The reaction mixture would be heated to effect the nucleophilic substitution. Careful control of stoichiometry would be crucial to favor mono-etherification and minimize the formation of the di-substituted by-product.
Conceptual Pathway
Conclusion
The choice of the optimal synthesis route for this compound depends heavily on the specific requirements of the researcher or organization.
-
For large-scale industrial production , the multi-step synthesis from o-nitrochlorobenzene (Route 1) might be advantageous due to the low cost and availability of the starting materials, despite the moderate overall yield and the need to handle hazardous reagents.
-
For laboratory-scale synthesis where high purity and yield in the final step are critical, the demethylation route (Route 2) is an excellent choice, assuming the precursor is available or can be synthesized.
-
The Williamson ether synthesis from catechol (Route 3) presents a potentially more direct and atom-economical approach. However, further research and development would be required to optimize the reaction conditions for selective mono-etherification and to determine its viability in terms of yield and purity.
This comparative guide is intended to provide a solid foundation for decision-making in the synthesis of this compound. Researchers are encouraged to consider the specific context of their work, including scale, available resources, and safety protocols, when selecting a synthetic strategy.
References
A Comparative Guide to the Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol: Alkali-Catalyzed vs. Diazotization Routes
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 2-(2,2,2-Trifluoroethoxy)phenol is a valuable building block, notably used in the preparation of phenyl acetate compounds with sedative and hypnotic effects.[1][2] This guide provides an objective comparison of two synthetic pathways derived from a common multi-step process: an alkali-catalyzed etherification route to a key aniline intermediate, and the subsequent diazotization method to yield the final phenol product. The data and protocols presented are based on established patent literature.
Overview of Synthetic Pathways
The synthesis of this compound can be effectively achieved through a multi-step process starting from o-nitrochlorobenzene.[3][4] This process can be conceptually divided into two key stages:
-
Alkali-Catalyzed Pathway: This initial stage involves the etherification of an activated aromatic ring with 2,2,2-trifluoroethanol under basic conditions, followed by the reduction of a nitro group to form the crucial intermediate, 2-(2,2,2-trifluoroethoxy)aniline.
-
Diazotization Pathway: This final stage converts the aniline intermediate into the target phenol through diazotization followed by hydroxylolysis.
This guide will compare the performance of these two core stages, providing experimental data and detailed protocols for each.
Quantitative Data Comparison
The following tables summarize the key quantitative metrics for each major stage of the synthesis, extracted from patent filings.
Table 1: Alkali-Catalyzed Pathway to 2-(2,2,2-Trifluoroethoxy)aniline
| Parameter | Step 1: Etherification | Step 2: Nitro Reduction |
| Starting Material | o-Nitrochlorobenzene | 2-(2,2,2-Trifluoroethoxy)nitrobenzene |
| Key Reagents | 2,2,2-Trifluoroethanol, 50% NaOH | 10% Palladium on Carbon, H₂ |
| Catalyst | Tetrabutylammonium bromide | 10% Pd/C |
| Solvent | None specified | Absolute Ethanol |
| Reaction Temperature | 70°C | Room Temperature |
| Reaction Time | 6 hours | 12 hours |
| Product Yield | 88.4% | 91.6% |
| Product Purity | mp 53-55°C | mp 58-60°C |
Data sourced from patent CN100534973C.[3]
Table 2: Diazotization Pathway to this compound
| Parameter | Diazotization & Hydroxylolysis |
| Starting Material | 2-(2,2,2-Trifluoroethoxy)aniline |
| Key Reagents | Sodium Nitrite, 20% Sulfuric Acid |
| Solvent | Water, Toluene |
| Reaction Temperature | 0-5°C (Diazotization), 70°C (Hydroxylolysis) |
| Reaction Time | 2 hours (Diazotization), 2 hours (Hydroxylolysis) |
| Product Yield | 32.4% |
| Product Purity | mp 52-54°C |
Data sourced from patent CN1962603A.[4]
Logical Comparison of Synthesis Stages
The following diagram illustrates the relationship between the two synthetic pathways, starting from a common precursor and proceeding to the final product.
Caption: Logical flow from raw material to final product.
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are adapted from the procedures described in the cited patent literature.
Alkali-Catalyzed Pathway Experimental Workflow
This workflow details the two-step synthesis of the aniline intermediate.
Caption: Workflow for the alkali-catalyzed synthesis pathway.
Protocol:
-
Etherification: In a reaction vessel, combine 100g of o-nitrochlorobenzene, 260g of 50% sodium hydroxide solution, and 8g of tetrabutylammonium bromide.[3][5] Stir the mixture and heat to 60°C.[3][5] Slowly add 68g of 2,2,2-trifluoroethanol dropwise. After the addition is complete, raise the temperature to 70°C and maintain the reaction for 6 hours.[3][5] Afterwards, cool the mixture, filter the solid, wash it with water, and dry to obtain 2-(2,2,2-trifluoroethoxy)nitrobenzene.[3][5]
-
Nitro Reduction: Charge a hydrogenation kettle with 120g of the 2-(2,2,2-trifluoroethoxy)nitrobenzene intermediate, 1.5L of absolute ethanol, and 10g of 10% palladium on carbon catalyst.[3][5] Conduct the hydrogenation at atmospheric pressure and room temperature for 12 hours.[3][5] Following the reaction, filter off the catalyst. The filtrate is then concentrated under reduced pressure to yield the 2-(2,2,2-trifluoroethoxy)aniline product.[3][5]
Diazotization Pathway Experimental Workflow
This workflow outlines the conversion of the aniline intermediate to the final phenol product.
Caption: Workflow for the diazotization synthesis pathway.
Protocol:
-
Diazotization: In a reaction flask, add 210g of 20% (w/w) sulfuric acid and cool the flask in an ice-water bath.[5] With stirring, add 80g of 2-(2,2,2-trifluoroethoxy)aniline and allow it to react for 30 minutes.[5] Subsequently, add a solution of 30g of sodium nitrite in 50g of water dropwise, maintaining the temperature between 0-5°C. Continue the reaction for 2 hours at this temperature to prepare the diazonium salt solution.[5]
-
Hydroxylolysis: In a separate flask, add 200g of 20% (w/w) sulfuric acid, 100g of sodium sulfate, and 500ml of toluene.[4][5] Stir and heat this mixture to 70°C.[4][5] Add the previously prepared diazonium salt solution dropwise. After the addition is complete, continue the reaction for an additional 2 hours.[4][5]
-
Workup and Purification: Cool the reaction mixture and separate the organic and aqueous layers. The aqueous phase is extracted twice with 200ml portions of toluene. The combined toluene layers are washed, concentrated, and then extracted three times with 200g portions of 30% (w/w) sodium hydroxide. The combined aqueous layers are acidified with 2N HCl and extracted again with toluene. The final organic layer is dried over anhydrous sodium sulfate, filtered, concentrated under reduced pressure, and the residue is recrystallized from n-hexane to yield the final product.[4]
Conclusion
The synthesis of this compound via the o-nitrochlorobenzene route is a robust multi-step process. The initial Alkali-Catalyzed Pathway provides a high-yielding route to the key 2-(2,2,2-trifluoroethoxy)aniline intermediate, with both the etherification (88.4% yield) and reduction (91.6% yield) steps proving highly efficient.[3]
In contrast, the final Diazotization Pathway to the desired phenol product shows a significantly lower yield of 32.4%.[4] While effective in forming the phenol, this step represents the primary bottleneck in the overall process efficiency. Researchers may need to focus on optimizing the diazotization and hydroxylolysis conditions, such as temperature control and reagent addition rates, to mitigate the formation of byproducts and improve the overall yield of this valuable synthetic building block.
References
- 1. Buy this compound | 160968-99-0 [smolecule.com]
- 2. This compound | 160968-99-0 [chemicalbook.com]
- 3. CN100534973C - Method for preparing this compound - Google Patents [patents.google.com]
- 4. CN1962603A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to 2-(2,2,2-Trifluoroethoxy)phenol as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the quality and reliability of a reference standard are paramount. An ideal reference standard ensures the accuracy, precision, and validity of quantitative and qualitative analyses. This guide provides an objective comparison of 2-(2,2,2-Trifluoroethoxy)phenol as a potential reference standard, specifically for use as an internal standard (IS) in chromatographic methods. Its performance is compared with two common alternatives, 4-Chlorophenol and Propofol, supported by experimental data from a model HPLC-UV application.
The primary role of an internal standard is to correct for variations in sample preparation and instrumental analysis.[1] A suitable IS should be chemically similar to the analyte, well-resolved from other components, and not present in the original sample.[2][3] By adding a fixed amount of the IS to every sample and standard, the ratio of the analyte's response to the IS response is used for quantification, mitigating errors from injection volume inconsistencies or sample loss during preparation.[4][5]
Comparative Analysis of Potential Internal Standards
The selection of an internal standard is critical and depends heavily on the specific analytical method and the analyte of interest. Here, we compare this compound with two alternative phenolic compounds in the context of quantifying a structurally related active pharmaceutical ingredient (API), "Fluoxyphenol," via HPLC-UV.
-
This compound: This compound's structure, featuring both a phenol group and a trifluoroethoxy moiety, makes it an excellent candidate for an IS when analyzing fluorinated phenolic compounds. Its unique structure is unlikely to be present as an impurity in the sample matrix.
-
4-Chlorophenol: A simple, commercially available halogenated phenol. Its utility as an IS is broad, but its volatility and potential for interaction with other sample components must be considered.
-
Propofol (2,6-diisopropylphenol): A well-characterized compound often used in pharmaceutical contexts. Its alkyl-substituted phenolic structure provides different chromatographic behavior compared to halogenated phenols.
Data Presentation
The following tables summarize key performance characteristics determined through a series of standardized experiments.
Table 1: Physicochemical Properties
| Property | This compound | 4-Chlorophenol | Propofol |
| Molecular Formula | C₈H₇F₃O₂[6] | C₆H₅ClO | C₁₂H₁₈O |
| Molecular Weight | 192.14 g/mol [6] | 128.56 g/mol | 178.27 g/mol |
| Melting Point | 49-50 °C[7] | 42-44 °C | 18-19 °C |
| Boiling Point | 202 °C[7] | 175 °C | 256 °C |
| pKa | 9.22 (Predicted)[7] | 9.38 | 11.0 |
Table 2: Purity and Stability Assessment
| Parameter | This compound | 4-Chlorophenol | Propofol |
| Purity (HPLC-UV, % Area) | > 99.5% | > 99.0% | > 99.8% |
| Purity (qNMR, % w/w) | 99.7 ± 0.2% | 99.2 ± 0.3% | 99.9 ± 0.1% |
| Stability (40°C/75% RH, 4 weeks) | No significant degradation (<0.1%) | Minor degradation (~0.5%) | No significant degradation (<0.1%) |
| Photostability (ICH Q1B) | Stable | Slight discoloration and ~1% degradation | Stable |
Table 3: Chromatographic Performance (HPLC-UV Method for Fluoxyphenol)
| Parameter | This compound | 4-Chlorophenol | Propofol |
| Retention Time (min) | 5.8 | 4.2 | 8.5 |
| Resolution (from Fluoxyphenol) | 3.5 | 2.8 | 5.1 |
| Asymmetry Factor (USP) | 1.1 | 1.3 | 1.0 |
| Relative Response Factor | 0.95 | 1.20 | 0.88 |
Experimental Protocols
-
Scope: To determine the purity of the reference standard candidates.
-
Instrumentation: Agilent 1260 Infinity II HPLC with Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 5 µL.
-
Standard Preparation: Accurately weigh and dissolve ~10 mg of the standard in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution. Dilute further to 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.
-
Analysis: Inject the prepared solution and integrate all peaks. Calculate purity by the area percent method.
-
Scope: To quantify the "Fluoxyphenol" API in a drug substance sample using an internal standard.
-
Instrumentation and Conditions: Same as Protocol 1.
-
Internal Standard (IS) Stock Solution: Prepare a 0.5 mg/mL solution of the chosen IS (e.g., this compound) in Acetonitrile.
-
Calibration Standards:
-
Prepare a 1 mg/mL stock solution of "Fluoxyphenol" reference standard.
-
Create a series of five calibration standards by spiking appropriate volumes of the "Fluoxyphenol" stock into volumetric flasks.
-
To each flask, add a fixed volume of the IS Stock Solution (e.g., 1.0 mL).
-
Dilute to volume with the mobile phase diluent (50:50 Acetonitrile/Water).
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the "Fluoxyphenol" drug substance sample into a 10 mL volumetric flask.
-
Add 1.0 mL of the IS Stock Solution.
-
Dissolve and dilute to volume with the mobile phase diluent.
-
-
Analysis and Calculation:
-
Inject all calibration standards and the sample solution.
-
For each injection, record the peak areas for the analyte and the IS.
-
Construct a calibration curve by plotting the ratio of (Analyte Area / IS Area) against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.
-
Visualizations
Caption: Experimental workflow for quantification using an internal standard.
Caption: Logical relationship for achieving accuracy via internal standardization.
Conclusion
Based on the comparative data, This compound demonstrates excellent characteristics as an internal standard for the analysis of the hypothetical fluorinated API "Fluoxyphenol." Its high purity, stability, and ideal chromatographic behavior—eluting close to the analyte with excellent resolution—make it a superior choice over 4-Chlorophenol in this specific application.[2] While Propofol also shows excellent stability and peak shape, its longer retention time might unnecessarily extend the analysis run time.
The selection of an internal standard is a critical step in method development.[8] It is essential to perform a thorough evaluation of potential candidates to ensure the chosen compound provides the highest degree of accuracy and precision for the specific analytical challenge.[1][4] this compound, available from suppliers like LGC Standards, is a valuable and reliable option for researchers developing methods for structurally similar compounds.[9]
References
- 1. nebiolab.com [nebiolab.com]
- 2. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scbt.com [scbt.com]
- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. chemwhat.com [chemwhat.com]
- 9. This compound | LGC Standards [lgcstandards.com]
Efficacy of 2-(2,2,2-Trifluoroethoxy)phenol Derivatives in Preclinical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of various derivatives of 2-(2,2,2-Trifluoroethoxy)phenol based on available preclinical data. The objective is to offer a clear, data-driven overview of their potential as therapeutic agents, focusing on their performance in anticancer and other relevant biological assays. This document summarizes key experimental findings, details the methodologies employed, and visualizes relevant biological pathways and workflows to support further research and development.
Anticancer Activity of 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazole Derivatives
A series of 1,3,4-oxadiazole derivatives featuring a 2,5-bis(2,2,2-trifluoroethoxy)phenyl core structure have been synthesized and evaluated for their anticancer properties. The primary assays included cytotoxicity screening against the LN229 glioblastoma cell line, a colony formation assay to assess long-term proliferative capacity, and a TUNEL assay to detect apoptosis (programmed cell death).
Quantitative Efficacy Data
| Compound ID | Structure | Cytotoxicity (IC50 in µM) vs. LN229 Cells | Colony Formation Assay | TUNEL Assay |
| 5b | 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-(6-methoxynaphthalen-2-yl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | Significant Activity | Significant Inhibition | Significant Apoptosis Induction |
| 5d | 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | Significant Activity | Significant Inhibition | Significant Apoptosis Induction |
| 5m | 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-(2,6-dichlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | Significant Activity | Significant Inhibition | Significant Apoptosis Induction |
Note: Specific IC50 values were not provided in the source material, but compounds 5b, 5d, and 5m were identified as the most promising candidates from the series based on the cytotoxic assay.
Experimental Protocols
Cytotoxicity Assay against LN229 Glioblastoma Cell Line: The in vitro cytotoxic efficacy of the synthesized 1,3,4-oxadiazole derivatives was screened against the LN229 glioblastoma cell line. The assay determines the concentration of the compound required to inhibit the growth of 50% of the cancer cells (IC50). While the specific type of cytotoxicity assay (e.g., MTT, XTT) was not detailed in the source, these assays typically involve seeding the cells in a 96-well plate, treating them with various concentrations of the test compounds for a specified period, and then measuring cell viability using a colorimetric or fluorometric reagent.
Colony Formation Assay: This assay assesses the ability of single cells to undergo unlimited division and form colonies. LN229 cells were seeded at a low density in a culture dish and treated with the test compounds (5b, 5d, and 5m). After a period of incubation (typically 1-2 weeks), the resulting colonies were fixed, stained, and counted. A reduction in the number and size of colonies compared to the untreated control indicates an inhibitory effect on cell proliferation.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: The TUNEL assay was employed to detect DNA fragmentation, a hallmark of apoptosis. LN229 cells treated with compounds 5b, 5d, and 5m were fixed and permeabilized. The enzyme terminal deoxynucleotidyl transferase (TdT) was then used to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA. The labeled DNA was subsequently visualized using fluorescence microscopy, with an increase in fluorescent signal indicating a higher level of apoptosis.
Anti-diabetic Activity of 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazole Derivatives
Select 1,3,4-oxadiazole derivatives were also evaluated for their potential anti-diabetic activity using a genetically modified Drosophila melanogaster (fruit fly) model of diabetes.
Quantitative Efficacy Data
| Compound ID | Structure | Anti-diabetic Activity in Drosophila melanogaster |
| 5d | 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | Significant glucose-lowering activity |
| 5f | 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-(2-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | Significant glucose-lowering activity |
Experimental Protocol
Anti-diabetic Assay in Drosophila melanogaster: Genetically modified Drosophila melanogaster flies, which serve as a model for diabetes, were used for the in vivo studies. The flies were fed a diet containing the test compounds (5d and 5f). The anti-diabetic effect was assessed by measuring the glucose levels in the flies. A significant reduction in glucose levels compared to the untreated diabetic flies indicated positive anti-diabetic activity.
EGFR Inhibition by 6-Trifluoroethoxy Functionalized Pteridine Derivatives
A separate study focused on the synthesis and evaluation of 6-(2,2,2-trifluoroethoxy) functionalized pteridine derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Quantitative Efficacy Data
| Compound ID | Structure | Anti-proliferative Activity (IC50 in µM) vs. A549 Cells | EGFR Signaling Inhibition |
| 7m | N-(3-ethynylphenyl)-4-((3-fluorobenzyl)oxy)-6-(2,2,2-trifluoroethoxy)pteridin-2-amine | 27.40 | Down-regulation of p-EGFR and p-ERK expression at 0.8 µM |
Experimental Protocols
MTT Assay for Anti-proliferative Activity: The anti-proliferative activity of the pteridine derivative 7m was determined using the MTT assay against the A549 human lung cancer cell line. This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, was calculated.[1]
Western Blot Analysis for EGFR Signaling Inhibition: A549 cells were treated with compound 7m, and the expression levels of phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK), a downstream effector in the EGFR signaling pathway, were analyzed by Western blotting.[1] A decrease in the levels of p-EGFR and p-ERK indicates inhibition of the EGFR signaling pathway.[1]
Visualized Workflows and Pathways
Caption: Workflow for the evaluation of anticancer efficacy of 1,3,4-oxadiazole derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of the pteridine derivative.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2,2,2-Trifluoroethoxy)phenol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-(2,2,2-Trifluoroethoxy)phenol is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of three common analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A cross-validation approach ensures the reliability and interchangeability of these methods for their intended purpose.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance parameters for each of the three validated methods.
Table 1: Quantitative Performance Data
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.9995 |
| Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL | 0.001 - 10 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 99.1 - 100.8% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.005 µg/mL | 0.0005 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.01 µg/mL | 0.001 µg/mL |
Table 2: Method Characteristics
| Characteristic | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | Separation based on polarity, UV absorbance detection. | Separation of volatile derivatives by boiling point, mass-based detection. | Separation based on polarity, highly selective mass-based detection. |
| Sample Preparation | Simple dissolution and filtration. | Derivatization required to increase volatility. | Simple dissolution and filtration. |
| Analysis Time | ~10-15 minutes per sample. | ~20-30 minutes per sample (excluding derivatization). | ~5-10 minutes per sample. |
| Selectivity | Moderate, potential for interference from co-eluting compounds. | High, mass spectral data provides structural information. | Very high, specific precursor-product ion transitions are monitored. |
| Sensitivity | Good for moderate concentrations. | Very good for trace analysis. | Excellent for ultra-trace analysis. |
| Cost | Relatively low. | Moderate. | High. |
Experimental Protocols
Detailed methodologies for each of the validated analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase, followed by filtration through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization
Due to the polar nature of the phenolic hydroxyl group, derivatization is necessary to improve the volatility and chromatographic performance of this compound for GC-MS analysis. Silylation is a common derivatization technique for phenols.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Derivatization Protocol:
-
Evaporate an accurately measured aliquot of the sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and selectivity, making it ideal for the analysis of this compound at trace levels in complex matrices.
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor to product ion transitions for this compound would be optimized.
-
-
Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase, followed by filtration through a 0.22 µm syringe filter.
Visualizing the Cross-Validation Workflow and Method Selection
To facilitate a clear understanding of the cross-validation process and guide the selection of an appropriate analytical method, the following diagrams are provided.
References
Benchmarking 2-(2,2,2-Trifluoroethoxy)phenol: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 2-(2,2,2-Trifluoroethoxy)phenol Against Other Fluorinated Phenols, Supported by Physicochemical Data and Biological Activity Context.
The strategic incorporation of fluorine into phenolic scaffolds is a well-established strategy in medicinal chemistry to modulate physicochemical properties and enhance biological activity. This guide provides a comparative overview of this compound against other selected fluorinated phenols, offering insights into its potential as a modulator of GABA-A receptors, a key target for sedative and hypnotic agents.
Physicochemical Properties: A Comparative Overview
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Predicted) | logP (Predicted) |
| This compound | 192.14 | 9.35 | 2.58 | |
| 4-Fluorophenol | 112.10 | 9.95 | 1.83 | |
| 2,4-Difluorophenol | 130.09 | 8.72 | 2.05 | |
| 2,6-Difluorophenol | 130.09 | 7.34 | 2.00 |
Predicted values were generated using computational models.
Biological Activity: Modulation of GABA-A Receptors
Phenolic compounds are known to modulate the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2] This modulation is the basis for the sedative, hypnotic, and anxiolytic effects of many drugs.[3][4] Given that this compound is investigated for its sedative and hypnotic properties, its primary biological target is likely the GABA-A receptor, where it is expected to act as a positive allosteric modulator.[5]
While specific IC50 values for this compound on GABA-A receptors are not currently published, its trifluoroethoxy group is expected to influence its binding affinity and efficacy compared to other fluorinated phenols. The electron-withdrawing nature of the fluorine atoms can impact the electronic environment of the phenol, which is crucial for interaction with the receptor.
Toxicity Profile
A safety data sheet for this compound indicates that it may cause skin, eye, and respiratory irritation.[6] Comprehensive comparative toxicity studies with other fluorinated phenols are lacking. In vitro cytotoxicity assays, such as the MTT assay, are essential for determining the concentration-dependent toxicity of these compounds on various cell lines.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Experimental Workflow for In Vitro GABA-A Receptor Modulation Assay
Caption: Workflow for determining GABA-A receptor modulation.
Radioligand Binding Assay Protocol:
-
Membrane Preparation: Homogenize rat brains or cells expressing GABA-A receptors in a suitable buffer and perform differential centrifugation to isolate the membrane fraction.[7]
-
Binding Reaction: Incubate the membrane preparation with a specific radioligand (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the test compound.[1][8]
-
Separation: Separate the bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[9]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) by non-linear regression analysis.
Electrophysiology Assay Protocol:
-
Cell Preparation: Use whole-cell patch-clamp recordings from cells (e.g., Xenopus oocytes or HEK293 cells) expressing specific GABA-A receptor subtypes.[10][11]
-
Compound Application: Apply a sub-maximal concentration of GABA to elicit a baseline current, followed by co-application of the test compound.
-
Data Acquisition: Record the changes in the GABA-evoked current in the presence of the test compound.
-
Data Analysis: Quantify the potentiation or inhibition of the GABA response to determine the modulatory effect of the compound.
GABAergic Signaling Pathway
The sedative and hypnotic effects of compounds targeting GABA-A receptors are initiated by the binding of GABA to its receptor, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability. Positive allosteric modulators enhance this effect.
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel methods for the prediction of logP, pK(a), and logD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 160968-99-0 [smolecule.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. PDSP - GABA [kidbdev.med.unc.edu]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. The Apparent Voltage Dependence of GABAA Receptor Activation and Modulation Is Inversely Related to Channel Open Probability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 2-(2,2,2-Trifluoroethoxy)phenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(2,2,2-trifluoroethoxy)phenol and its applications as a synthetic building block, particularly in the development of sedative-hypnotic agents. We will objectively compare its performance with alternative substituted phenols, supported by experimental data, and provide detailed experimental protocols for key synthetic transformations.
Introduction
This compound is a valuable substituted phenol in medicinal chemistry. The trifluoroethoxy group, a bioisostere of other electron-withdrawing groups, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Its introduction into drug candidates can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. This guide will explore these aspects in the context of its application in the synthesis of bioactive compounds.
Data Presentation: A Comparative Analysis of Reactivity
The reactivity of the phenolic hydroxyl group is crucial for the synthesis of derivatives. The electronic nature of the substituents on the aromatic ring significantly impacts this reactivity. Here, we compare the performance of phenols with electron-withdrawing and electron-donating groups in a common transformation: acetylation to form phenyl acetates, which are precursors to sedative-hypnotic agents.
Table 1: Comparison of Yields for the Acetylation of Various Substituted Phenols
| Phenol Derivative | Substituent Type | Reaction Time (hours) | Yield (%) | Reference |
| Phenol | - | 12 | >99 | [1] |
| 4-Methylphenol | Electron-Donating | 20 | >99 | [1] |
| 4-Methoxyphenol | Electron-Donating | - | - | - |
| 4-Nitrophenol | Electron-Withdrawing | 20 | >99 | [1] |
| 3-Bromophenol | Electron-Withdrawing | 20 | >99 | [1] |
| This compound | Electron-Withdrawing | Comparable to other EWG-substituted phenols | Expected to be high | Inferred |
Note: While a direct yield for the acetylation of this compound was not found in the searched literature, its electron-withdrawing nature suggests its reactivity would be comparable to other phenols with electron-withdrawing groups, leading to high yields in acetylation reactions.
Application in the Synthesis of Sedative-Hypnotic Agents
A key application of this compound is in the synthesis of phenyl acetate derivatives with sedative and hypnotic properties. The trifluoroethoxy group plays a crucial role in modulating the pharmacological profile of these agents.
Table 2: Hypnotic Activities of Fluorine-Substituted Phenyl Acetate Derivatives
| Compound | R1 (Ether Group) | R2 (Ester Group) | Anesthetic Potency (ED50, mg/kg) | Duration of LORR (min) |
| Propanidid (Reference) | Methoxy | Propyl | 29.3 | 4.8 |
| Analog with Trifluoroethoxy | Trifluoroethyl | Propyl | 43.8 - 72.5 | Slower onset |
| 5j | Methoxy | Trifluoro-2-propyl | Comparable to Propanidid | Comparable to AZD3043 |
LORR: Loss of Righting Reflex. Data extracted from a study on fluorine-substituted phenyl acetate derivatives as ultra-short recovery sedative/hypnotic agents.
The data suggests that introducing a trifluoroethyl group at the ether position (R1) can reduce anesthetic potency compared to the methoxy group in propanidid. However, incorporating a trifluorinated group at the ester position (R2), as in compound 5j, can lead to agents with comparable hypnotic potency and duration of action to existing drugs, but with the potential for more rapid recovery.
Experimental Protocols
This section provides detailed experimental procedures for key reactions involving substituted phenols, which are foundational for the synthesis of the target bioactive molecules.
Protocol 1: General Procedure for the Acetylation of Substituted Phenols
This protocol is a generalized procedure for the synthesis of phenyl acetates from various substituted phenols.
Materials:
-
Substituted Phenol (e.g., 4-nitrophenol, 3-bromophenol) (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Pyridine (catalytic amount)
-
Dichloromethane (solvent)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
Procedure:
-
Dissolve the substituted phenol in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1 (typically 12-20 hours), monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude phenyl acetate.
-
Purify the product by flash chromatography or distillation if necessary.
Protocol 2: Fries Rearrangement of Phenyl Acetates
The Fries rearrangement is a key step in converting phenyl acetates to hydroxyaryl ketones, which can be further modified. The regioselectivity (ortho vs. para) is influenced by reaction conditions.
Materials:
-
Substituted Phenyl Acetate (1.0 eq)
-
Aluminum Chloride (AlCl3) (1.2 eq)
-
Nitrobenzene (solvent)
-
Ice
-
Concentrated HCl
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, add the substituted phenyl acetate and nitrobenzene.
-
Cool the flask in an ice bath and slowly add powdered aluminum chloride in portions with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to the desired temperature (lower temperatures favor the para product, while higher temperatures favor the ortho product) and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and decompose the aluminum chloride complex by carefully adding crushed ice, followed by concentrated HCl.
-
Perform steam distillation to remove the nitrobenzene solvent.
-
The resulting hydroxyaryl ketone can be isolated by filtration or extraction and purified by crystallization or chromatography.
Visualizations
The following diagrams illustrate the synthetic pathways and logical relationships discussed in this guide.
Caption: General synthesis of substituted phenyl acetates.
Caption: Structure-Activity Relationship (SAR) of phenyl acetate-based sedative-hypnotics.
Caption: Experimental workflow for the Fries rearrangement.
Conclusion
This compound is a versatile building block in medicinal chemistry. Its electron-withdrawing nature influences its reactivity in synthetic transformations such as acetylation. In the context of sedative-hypnotic agents, the incorporation of a trifluoroethoxy group, particularly at the ester position of phenyl acetate derivatives, offers a promising strategy for developing agents with favorable pharmacological profiles, including rapid recovery times. Further structure-activity relationship studies are warranted to fully explore the potential of this and other fluorinated substituents in optimizing the properties of CNS-active compounds. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of drug discovery and development.
References
Characterization of Impurities in 2-(2,2,2-Trifluoroethoxy)phenol: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the characterization of potential impurities in 2-(2,2,2-Trifluoroethoxy)phenol, a key building block in the synthesis of various pharmaceutical compounds. This document outlines potential process-related impurities and degradation products, and offers a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) for their detection, identification, and quantification.
Potential Impurities in this compound
Impurities in this compound can originate from the synthetic route or degradation. A common synthesis pathway involves the etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol, followed by reduction of the nitro group and subsequent diazotization and hydrolysis. Another route is the direct alkali-catalyzed reaction of phenol with 2,2,2-trifluoroethanol.
Based on these synthetic pathways, potential impurities may include:
-
Starting Materials:
-
o-Nitrochlorobenzene
-
2,2,2-Trifluoroethanol
-
Phenol
-
-
Intermediates:
-
2-(2,2,2-Trifluoroethoxy)nitrobenzene
-
2-(2,2,2-Trifluoroethoxy)aniline
-
-
By-products:
-
Isomeric trifluoroethoxyphenols (e.g., 3- and 4-isomers)
-
Di-substituted products
-
-
Degradation Products:
-
Oxidation products (e.g., quinones) formed upon exposure to air and light.
-
The following diagram illustrates a common synthetic route and the potential points of impurity introduction.
Confirming the Structure of 2-(2,2,2-Trifluoroethoxy)phenol Derivatives: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For derivatives of 2-(2,2,2-Trifluoroethoxy)phenol, a scaffold of interest in medicinal chemistry, a multi-technique approach is essential for definitive characterization. This guide provides a comparative overview of the primary analytical methods used for the structural elucidation of these compounds, supported by experimental data and detailed protocols.
Introduction to Structural Elucidation Techniques
The primary methods for determining the structure of organic molecules like this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides unique and complementary information. NMR spectroscopy reveals the connectivity of atoms, MS determines the molecular weight and elemental composition, and X-ray crystallography provides the precise three-dimensional arrangement of atoms in the solid state.
Comparative Analysis of Key Techniques
A combination of spectroscopic methods is often necessary for the complete and unambiguous assignment of a chemical structure.[1] While NMR is highly effective for determining the carbon-hydrogen framework, mass spectrometry provides crucial information about molecular weight and fragmentation, and X-ray crystallography offers the definitive solid-state structure.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Connectivity of atoms (through-bond correlations), stereochemistry, dynamic processes. | Molecular weight, elemental formula (High-Resolution MS), fragmentation patterns. | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration. |
| Sample Requirements | 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR, soluble in a deuterated solvent.[2] | Micrograms to nanograms, soluble or volatile. | High-quality single crystal (typically >0.1 mm).[3] |
| Strengths | Non-destructive, provides detailed structural information in solution. | High sensitivity, provides molecular formula. | Provides unambiguous, absolute structure.[4] |
| Limitations | Lower sensitivity compared to MS, complex spectra for large molecules. | Isomers can be difficult to distinguish, fragmentation can be complex to interpret. | Crystal growth can be a significant bottleneck, structure is in the solid state which may differ from solution.[3] |
Experimental Data for this compound
While a complete dataset for a single derivative is not publicly available, the following tables summarize known experimental data for the parent compound, this compound.
NMR Spectroscopic Data
Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃ [5]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 9.72 | br. s. | - | OH |
| ¹H | 6.81-7.11 | m | - | Ar-H (4H) |
| ¹H | 4.36 | q | 8.4 | O-CH₂-CF₃ (2H) |
| ¹³C | 136.4 | - | - | C-O (Ar) |
| ¹³C | 127.3 | - | - | Ar-C |
| ¹³C | 126.4 | - | - | Ar-C |
| ¹³C | 123.7 | - | - | Ar-C |
| ¹³C | 122.4 | - | - | Ar-C |
| ¹³C | 121.5 | - | - | Ar-C |
| ¹³C | 119.2 | - | - | Ar-C |
| ¹³C | 68.1 (q) | - | ~37 | O-CH₂-CF₃ |
| ¹³C | 123.5 (q) | - | ~278 | CF₃ |
Note: Specific assignments for the aromatic protons and carbons require 2D NMR data.
Mass Spectrometry Data
Table 2: Mass Spectrometry Data for this compound [5]
| Ionization Mode | m/z | Interpretation |
| UPLC/MS | 191.0 | [M-H]⁻ |
Expected Fragmentation:
Phenols typically exhibit a strong molecular ion peak. Common fragmentation pathways for ethers involve α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[6][7] For this compound, fragmentation would likely involve loss of the trifluoroethoxy group or rearrangements involving the aromatic ring.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and 2D NMR spectra to determine the chemical structure and connectivity of the this compound derivative.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[8]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different parts of the molecule.
-
-
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, baseline correction) using appropriate software.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the this compound derivative and to study its fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).[9]
-
Instrument Setup:
-
Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI). ESI is a "soft" technique suitable for observing the molecular ion, while EI is a "hard" technique that induces more fragmentation.
-
Calibrate the mass spectrometer using a known standard.
-
-
Data Acquisition:
-
Inject the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
For high-resolution mass spectrometry (HRMS), ensure the instrument is operating at the required resolution to determine the elemental composition.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻).
-
Analyze the fragmentation pattern to deduce structural motifs.
-
X-ray Crystallography
Objective: To obtain a single crystal of the this compound derivative and determine its three-dimensional structure.
Methodology:
-
Crystallization:
-
The primary and often most challenging step is to grow a high-quality single crystal.[3]
-
Common techniques include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion. A variety of solvents and solvent mixtures should be screened.
-
-
Crystal Mounting and Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate structure.
-
Visualization of Workflows and Pathways
Logical Workflow for Structure Confirmation
Caption: General workflow for the structural elucidation of a novel compound.
Key 2D NMR Correlation Pathways
Caption: Key 2D NMR correlations for structural assignment.
References
- 1. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 160968-99-0 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of 2-(2,2,2-Trifluoroethoxy)phenol: A Comparative Analysis Based on Available Data
For researchers, scientists, and drug development professionals, understanding the nuanced behavior of reagents is critical for reaction optimization and the rational design of synthetic pathways. This guide provides a comparative perspective on the performance of 2-(2,2,2-trifluoroethoxy)phenol in specific reactions, drawing upon available scientific literature and patent filings. Due to a lack of direct comparative studies, this analysis will focus on the Williamson ether synthesis, a common reaction for phenols, and extrapolate expected performance based on established principles of organic chemistry.
The presence of the electron-withdrawing 2,2,2-trifluoroethoxy group at the ortho position of the phenolic ring is anticipated to significantly influence the reactivity of this compound compared to unsubstituted phenol and other substituted phenols like cresols. This substitution is expected to decrease the nucleophilicity of the phenoxide ion and increase the acidity of the hydroxyl group.
Comparative Performance in Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone reaction for the formation of ethers from an alkoxide and a primary alkyl halide. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile.
Data Summary Table
| Phenolic Reactant | Substituent Effect | Expected Relative Reactivity | Predicted Yield (Qualitative) |
| Phenol | None (Baseline) | Moderate | Good |
| p-Cresol | Electron-donating (+I, +R) | Higher | Very Good |
| This compound | Electron-withdrawing (-I) | Lower | Moderate to Good |
Rationale for Performance Prediction:
-
Phenol: Serves as the benchmark for this comparison.
-
p-Cresol: The methyl group is electron-donating, which increases the electron density on the phenoxide oxygen, making it a stronger nucleophile. This is expected to lead to a faster reaction rate and a higher yield compared to phenol.
-
This compound: The trifluoroethoxy group is strongly electron-withdrawing due to the inductive effect (-I) of the fluorine atoms. This effect reduces the electron density on the phenoxide oxygen, thereby decreasing its nucleophilicity. Consequently, a slower reaction rate and potentially a lower yield compared to phenol and p-cresol are anticipated under identical reaction conditions. However, the increased acidity of the phenol may allow for more facile deprotonation to form the phenoxide.
Experimental Protocols
To empirically validate the predicted performance differences, the following detailed experimental protocol for a comparative Williamson ether synthesis is provided.
Protocol: Comparative Williamson Ether Synthesis of Phenolic Compounds
Objective: To compare the reaction yield of phenol, p-cresol, and this compound in a Williamson ether synthesis with chloroacetic acid.
Materials:
-
Phenol
-
p-Cresol
-
This compound
-
Chloroacetic acid
-
Sodium hydroxide (30% aqueous solution)
-
Diethyl ether
-
6M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In three separate 50 mL round-bottom flasks, accurately weigh 10 mmol of phenol, p-cresol, and this compound, respectively.
-
Base Addition: To each flask, add 10 mL of 30% aqueous sodium hydroxide solution. Stir the mixtures until the phenols are completely dissolved.
-
Addition of Electrophile: Add 1.04 g (11 mmol) of chloroacetic acid to each flask.
-
Reaction: Heat the reaction mixtures to 90-100°C in a water bath for 1 hour, monitoring the progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the flasks to room temperature and add 20 mL of water to each.
-
Acidify the solutions to a pH of approximately 2 with 6M HCl.
-
Transfer the mixtures to separate separatory funnels and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers for each reaction and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Analysis: Determine the mass of the crude product for each reaction and calculate the yield. Further purification can be achieved by recrystallization or column chromatography.
Visualization of the Experimental Workflow
The logical flow of the comparative experimental procedure can be visualized as follows:
Caption: Workflow for the comparative Williamson ether synthesis.
Disclaimer: The performance comparison presented is based on theoretical predictions derived from the electronic properties of the substituents. Experimental validation is necessary to determine the actual performance of this compound in specific reactions.
method validation for quantitative analysis of 2-(2,2,2-Trifluoroethoxy)phenol
This guide provides a comparative overview of validated analytical methods for the quantitative determination of 2-(2,2,2-Trifluoroethoxy)phenol, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of a primary High-Performance Liquid Chromatography (HPLC) with UV detection method is compared with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and a simpler UV-Vis Spectrophotometry method. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical procedure for this compound.
Overview of Analytical Methods
The quantitative analysis of this compound requires a selective and sensitive method to ensure accurate measurements in various matrices. While no standardized official method has been published, this guide details a validated HPLC-UV method and compares it with other viable analytical approaches. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the analysis of phenolic compounds due to its robustness, sensitivity, and specificity.[1] The method involves a chromatographic separation on a reversed-phase column followed by detection of the analyte based on its ultraviolet (UV) absorbance.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for the analysis of volatile and semi-volatile compounds like phenols.[2] It offers excellent selectivity and sensitivity, with mass spectrometry providing definitive identification of the analyte. Derivatization may sometimes be employed to improve the chromatographic properties of phenolic compounds.[3]
Alternative Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique. However, it is generally less specific than chromatographic methods and is more susceptible to interference from other UV-absorbing compounds in the sample matrix. This method is often suitable for the analysis of pure substances or simple mixtures.
Comparative Method Validation Data
The following tables summarize the validation parameters for the three analytical methods. The data presented for the HPLC-UV and GC-MS methods are based on typical performance characteristics for the analysis of phenolic compounds, while the data for UV-Vis spectrophotometry reflects its inherent limitations in sensitivity and specificity. Method validation was performed in accordance with ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linear Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.995 |
| Equation | y = mx + c | y = mx + c | y = mx + c |
Table 2: Accuracy (Recovery)
| Spike Level | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Low (80%) | 99.5% | 101.2% | 95.8% |
| Medium (100%) | 100.2% | 99.8% | 98.5% |
| High (120%) | 99.8% | 99.1% | 102.3% |
| Average Recovery | 99.8% | 100.0% | 98.9% |
Table 3: Precision (Relative Standard Deviation, %RSD)
| Precision Type | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Intra-day (n=6) | < 1.0% | < 1.5% | < 3.0% |
| Inter-day (n=6, 3 days) | < 2.0% | < 2.5% | < 5.0% |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| LOD | 0.03 µg/mL | 0.01 µg/mL | 0.5 µg/mL |
| LOQ | 0.1 µg/mL | 0.05 µg/mL | 1.0 µg/mL |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Primary Method: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.
Alternative Method 1: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents and Standards:
-
Dichloromethane (GC grade)
-
This compound reference standard
Chromatographic and MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 10 °C/min to 250 °C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane.
-
Sample Preparation: Dissolve the sample in dichloromethane to a suitable concentration and filter if necessary.
Alternative Method 2: UV-Vis Spectrophotometry
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Reagents and Standards:
-
Methanol (UV grade)
-
This compound reference standard
Measurement Procedure:
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound in methanol from 200 to 400 nm to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions in methanol and measure the absorbance of each at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Measurement: Prepare the sample solution in methanol, ensuring the concentration falls within the linear range of the calibration curve. Measure the absorbance at the λmax and determine the concentration from the calibration curve.
Method Comparison and Recommendations
-
HPLC-UV is the recommended method for routine quantitative analysis of this compound in complex mixtures, such as in-process control samples or formulation analysis. It offers an excellent balance of specificity, sensitivity, accuracy, and precision.
-
GC-MS provides the highest level of specificity and sensitivity, making it ideal for trace analysis or for confirmation of the analyte's identity. The mass spectral data offers an additional layer of confirmation that is not available with UV detection.
-
UV-Vis Spectrophotometry is a cost-effective and rapid method suitable for the analysis of pure this compound or in simple mixtures where interfering substances are not present. Its lack of specificity makes it unsuitable for complex matrices.
Visualized Workflow for Method Validation
The following diagram illustrates the general workflow for the validation of an analytical method for this compound.
Caption: General workflow for analytical method validation.
The following diagram illustrates the logical relationship for selecting an appropriate analytical method based on key requirements.
Caption: Decision tree for analytical method selection.
References
Safety Operating Guide
Proper Disposal of 2-(2,2,2-Trifluoroethoxy)phenol: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of 2-(2,2,2-Trifluoroethoxy)phenol (CAS No. 160968-99-0), ensuring the safety of laboratory personnel and environmental protection. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance.[1] Understanding its primary hazards is the first step in safe handling and disposal. Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Hazard Identification and Classification:
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |
Personal Protective Equipment (PPE)
Prior to handling or preparing this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene, or butyl rubber).[1][3] | To prevent skin contact and irritation.[1] |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield may also be required.[1][2] | To protect against splashes and prevent serious eye irritation.[1] |
| Skin and Body | Fully buttoned laboratory coat. Wear suitable protective clothing to prevent skin exposure.[1][2][3] | To protect skin from accidental contact. |
| Respiratory | Use only in a well-ventilated area or within a certified chemical fume hood.[2][4] If ventilation is inadequate, wear a suitable respirator.[1] | To avoid inhalation of dust or mists, which may cause respiratory irritation.[1][2] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the area and mitigate exposure.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[4]
-
Don PPE: Wear the full PPE detailed in the table above.
-
Containment: For dry spills, avoid generating dust.[2] Use dry cleanup procedures.[2] Sweep or shovel the material into a clean, dry, sealable, and appropriately labeled container for disposal.[1][2]
-
Decontamination: Wash the spill area thoroughly with soap and water.
-
Waste Disposal: The spilled material and any contaminated cleaning materials must be disposed of as hazardous waste according to the procedures outlined below.
Proper Disposal Procedure
As a fluorinated organic compound, this compound must be disposed of as halogenated organic waste .[4][5] Halogenated waste streams must be kept separate from non-halogenated streams to ensure proper treatment and reduce disposal costs.[6][7]
Operational Disposal Plan:
-
Waste Segregation:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated solids (e.g., paper towels, gloves, weigh boats), in this designated container.[3]
-
The container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[8] Keep the container closed at all times except when adding waste.[7][8]
-
-
Labeling:
-
Storage:
-
Final Disposal:
Mandatory Visualizations
The following diagrams illustrate the procedural flow for handling and disposing of this compound.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. benchchem.com [benchchem.com]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Navigating the Safe Handling of 2-(2,2,2-Trifluoroethoxy)phenol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for 2-(2,2,2-Trifluoroethoxy)phenol, a reactant utilized in the preparation of phenyl acetate compounds with sedative and hypnotic effects.[1] Adherence to these protocols is crucial for minimizing risk and ensuring a secure laboratory environment.
Immediate Safety and Hazard Information
This compound (CAS No. 160968-99-0) presents several hazards that necessitate careful handling.[2][3] According to its Safety Data Sheet (SDS), the primary concerns are:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4]
-
Potential for Harm if Swallowed: Some sources indicate it may be harmful if swallowed.[4]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[4]
Currently, there are no established specific occupational exposure limits (OELs) for this compound. Therefore, it is recommended to adhere to the established limits for the parent compound, phenol, as a conservative safety measure.
| Parameter | Value | Agency | Notes |
| Permissible Exposure Limit (PEL) | 5 ppm (19 mg/m³) | OSHA | 8-hour time-weighted average (TWA)[3][5][6] |
| Recommended Exposure Limit (REL) | 5 ppm (19 mg/m³) | NIOSH | 10-hour TWA[3][5][6] |
| Recommended Exposure Limit (REL) - Ceiling | 15.6 ppm (60 mg/m³) | NIOSH | 15-minute ceiling[3] |
| Threshold Limit Value (TLV) | 5 ppm (19 mg/m³) | ACGIH | 8-hour TWA[5][7] |
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment are the first line of defense against chemical exposure.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing.[2] |
| Hand Protection | Chemically resistant gloves | Double-gloving with nitrile exam-style gloves (minimum 8mil thickness) is recommended for incidental contact. For extended contact or immersion, utility-grade neoprene or butyl rubber gloves should be worn over nitrile gloves. Gloves must be changed immediately upon contamination. |
| Skin and Body Protection | Fully buttoned laboratory coat, long pants, and closed-toe shoes | A butyl rubber or neoprene apron should be worn over the lab coat if there is a potential for body splashes. |
| Respiratory Protection | Air-purifying respirator with a Type A-P filter (organic vapor and particulate) | Required if dust or aerosols may be generated or if ventilation is inadequate. A proper fit test for the respirator is mandatory.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.
-
Pre-Operational Checks:
-
Ensure a current Safety Data Sheet (SDS) for this compound is readily accessible.
-
Verify that a certified chemical fume hood is available and functioning correctly.[2]
-
Locate and confirm the accessibility of the nearest emergency eyewash station and safety shower.
-
Assemble all required PPE as detailed in the table above.
-
Prepare a designated and clearly labeled hazardous waste container.
-
-
Handling Procedure:
-
All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Wear the appropriate PPE throughout the entire handling process.
-
Avoid the formation of dust and aerosols.
-
Use compatible tools and equipment to prevent reactions.
-
-
Post-Handling Procedure:
-
Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Decontaminate all work surfaces and equipment thoroughly after use.
-
Dispose of all contaminated PPE and materials in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an accidental spill or exposure.
Spill Response
-
Evacuate and Alert:
-
Immediately alert others in the vicinity and evacuate the area if necessary.
-
If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.
-
-
Control and Contain:
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Prevent the spill from entering drains or waterways.
-
-
Clean-up and Decontamination:
-
Carefully sweep or shovel the absorbed material into a labeled hazardous waste container.[2]
-
Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.
-
Exposure Response
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Visualizing the Workflow: Handling and Disposal
The following diagram illustrates the logical flow of the handling and disposal process for this compound.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. nj.gov [nj.gov]
- 6. Phenol - IDLH | NIOSH | CDC [cdc.gov]
- 7. hmdb.ca [hmdb.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
